6-Methoxymellein
Description
Structure
3D Structure
Properties
CAS No. |
13410-15-6 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
AIFNAMVERSBWPS-ZCFIWIBFSA-N |
SMILES |
CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Synonyms |
6-methoxy-8-hydroxy-3-methyl-3,4-dihydroisocoumarin 6-methoxy-8-hydroxy-3-methyl-3,4-dihydroisocoumarin, (R)-(-)-isomer 6-methoxymellein 6-MHMD-isocoumarin |
Origin of Product |
United States |
Foundational & Exploratory
6-Methoxymellein: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxymellein is a naturally occurring dihydroisocoumarin that has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This technical guide provides an in-depth overview of the known natural sources of this compound, its occurrence, and quantitative data where available. It also details the experimental protocols for its extraction, purification, and quantification, and illustrates the key biosynthetic and signaling pathways involved in its production. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound, a member of the mellein (B22732) family, is a phenolic compound characterized by a 3,4-dihydroisocoumarin skeleton. First isolated from carrots, its role as a phytoalexin, a plant-produced antimicrobial compound in response to stress, has been well-documented.[1][2] Beyond its function in plant defense, this compound has demonstrated a range of biological activities that make it a promising candidate for further investigation in drug discovery and development. Understanding its natural sources and the methods for its isolation is a critical first step in harnessing its therapeutic potential.
Natural Sources and Occurrence
This compound has been identified in a variety of natural sources, primarily in plants and fungi.
Plant Kingdom
The most well-known plant source of this compound is the carrot (Daucus carota).[3] In carrots, it is produced as a phytoalexin in response to various stressors, including fungal infections and exposure to UV light.[1] Its presence is associated with a bitter taste in carrots.[1]
Another documented plant source is Garcinia xanthochymus, a tropical fruit tree. This compound has been isolated from the twigs of this plant, indicating its distribution in different plant tissues.[2]
Fungal Kingdom
Several fungal species are known to produce this compound as a secondary metabolite. These include:
The production of this compound by these fungi suggests its potential role in fungal metabolism and interaction with their environment.
Other Sources
While early literature broadly mentions the presence of isocoumarins in insects, extensive searches have not yielded specific evidence of this compound production by any particular insect species. The carpenter ant, Camponotus herculeanus, has been a subject of interest in chemical ecology, but there is no direct evidence to suggest it produces this compound.[5][6][7] Therefore, based on the current scientific literature, insects are not considered a significant natural source of this specific compound.
Quantitative Data
The concentration of this compound can vary significantly depending on the source and environmental conditions. The most comprehensive quantitative data is available for carrots.
| Natural Source | Part/Condition | Concentration Range (µg/g) | Reference(s) |
| Plants | |||
| Daucus carota (Carrot) | Fresh Roots | 0.02 - 76.00 | [8] |
| Processed Carrot Products | 0.04 - 15.64 | [8] | |
| Garcinia xanthochymus | Twigs | Not Reported | [2] |
| Fungi | |||
| Sporormia bipartis | Fermentation Culture | Not Reported | [4] |
| Sporormia affinis | Fermentation Culture | Not Reported | [2] |
Biosynthesis and Regulation
The production of this compound in both plants and fungi follows a polyketide pathway. The biosynthesis is a two-step process:
-
Formation of 6-Hydroxymellein (B1220941): The precursor, 6-hydroxymellein, is synthesized from acetyl-CoA and malonyl-CoA.
-
Methylation: 6-Hydroxymellein is then methylated by the enzyme 6-hydroxymellein O-methyltransferase, using S-adenosyl methionine as a methyl group donor, to yield this compound.[1]
In plants, particularly in carrots, the production of this compound is tightly regulated and is induced by various biotic and abiotic stressors. This induction is part of the plant's defense mechanism. The signaling pathway for phytoalexin induction is complex and involves the recognition of stress signals, leading to a cascade of intracellular events that ultimately activate the expression of genes involved in the biosynthesis of this compound.
Figure 1. Simplified signaling pathway for stress-induced biosynthesis of this compound in plants.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound from natural sources.
Extraction and Purification from Plant Material (e.g., Carrots)
This protocol is adapted from methods described for the isolation of this compound from carrots.
1. Sample Preparation:
-
Wash and peel fresh carrots.
-
Shred or homogenize the carrot tissue to increase the surface area for extraction.
2. Extraction:
-
Macerate the prepared carrot tissue in methanol (B129727) (e.g., 1:5 w/v) at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture through cheesecloth or a sintered glass funnel to separate the extract from the solid residue.
-
Repeat the extraction process on the residue 2-3 times to ensure complete extraction.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
3. Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) gradient, followed by a dichloromethane-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated fraction in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.
-
Elute with the same solvent to separate compounds based on size.
-
Collect and monitor fractions by TLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fraction to preparative HPLC on a C18 column.
-
Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Extraction and Purification from Fungal Cultures
This is a general protocol for the extraction of isocoumarins from fungal fermentation.
1. Fungal Culture:
-
Culture the desired fungal strain (e.g., Sporormia bipartis) on a suitable solid or liquid medium (e.g., potato dextrose agar/broth) for a sufficient period to allow for the production of secondary metabolites.
2. Extraction:
-
If using a solid medium, macerate the fungal biomass and the medium in a solvent like ethyl acetate or acetone.
-
If using a liquid medium, separate the mycelium from the broth by filtration. Extract the mycelium and the broth separately with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and concentrate under reduced pressure.
3. Purification:
-
Follow the same purification steps as described for plant material (Section 5.1, step 3), including silica gel chromatography, Sephadex LH-20 chromatography, and preparative HPLC.
Figure 2. General experimental workflow for the isolation and identification of this compound.
Quantification by HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions (Suggested):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. An example gradient could be:
-
0-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% to 100% Acetonitrile
-
25-30 min: Hold at 100% Acetonitrile
-
30-35 min: Return to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of similar phenolic compounds, a wavelength in the range of 280-330 nm should be suitable. A diode array detector can be used to determine the optimal wavelength. Fluorescence detection with excitation at approximately 290 nm and emission at around 485 nm may offer higher sensitivity.[9]
-
Column Temperature: 30-40°C.
3. Standard Curve Preparation:
-
Prepare a stock solution of purified this compound of a known concentration.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Analysis:
-
Dissolve a known weight of the extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject a known volume of the sample and the standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
Conclusion
This compound is a valuable natural product with a range of interesting biological activities. Its primary and most well-characterized sources are carrots, where it functions as a phytoalexin, and various fungal species. While quantitative data is readily available for carrots, further research is needed to determine the typical yields from fungal and other plant sources. The experimental protocols outlined in this guide provide a solid foundation for the isolation and quantification of this compound, which is essential for advancing research into its pharmacological properties and potential therapeutic applications. The elucidation of its biosynthetic and regulatory pathways opens up possibilities for biotechnological production and metabolic engineering to enhance its yield. This comprehensive guide serves as a critical resource for scientists and researchers dedicated to exploring the potential of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrot - Wikipedia [en.wikipedia.org]
- 4. Production of 6-methoxy-mellein by Sporormia bipartis Cain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camponotus herculeanus - Wikipedia [en.wikipedia.org]
- 6. antkeepers.com [antkeepers.com]
- 7. antantics.wales [antantics.wales]
- 8. Occurrence of this compound in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
The Biosynthesis of 6-Methoxymellein in Carrots: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 6-methoxymellein, a key phytoalexin in carrots (Daucus carota). This isocoumarin (B1212949) derivative is of significant interest due to its role in plant defense and its potential pharmacological activities. This document details the enzymatic pathway, kinetic properties of the involved enzymes, and protocols for elicitation and analysis, presenting a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to this compound
This compound is a phenolic compound that contributes to the bitter taste of carrots and acts as a phytoalexin, a substance produced by plants in response to stress, particularly microbial attack or UV irradiation.[1] Its biosynthesis is a defense mechanism, and understanding this pathway is crucial for developing carrot varieties with enhanced disease resistance and for exploring the therapeutic potential of this natural product.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in carrots is a two-step enzymatic process that begins with the assembly of a polyketide chain followed by a methylation reaction. The pathway is initiated in response to various biotic and abiotic elicitors.
Step 1: Formation of 6-Hydroxymellein (B1220941)
The first committed step is the synthesis of the intermediate, 6-hydroxymellein. This reaction is catalyzed by the enzyme 6-hydroxymellein synthase , a multifunctional Type I polyketide synthase (PKS).[2][3] This enzyme utilizes one molecule of acetyl-CoA as a starter unit and two molecules of malonyl-CoA (B1194419) as extender units. The synthesis involves a series of condensation, reduction, and cyclization reactions, with NADPH serving as the reducing cofactor.[3][4]
The overall reaction catalyzed by 6-hydroxymellein synthase is:
Acetyl-CoA + 2 Malonyl-CoA + 2 NADPH + 2 H⁺ → 6-Hydroxymellein + 3 CoASH + 2 NADP⁺ + H₂O + CO₂
Step 2: Methylation of 6-Hydroxymellein
The final step in the biosynthesis is the methylation of the hydroxyl group at the C-6 position of 6-hydroxymellein to form this compound. This reaction is catalyzed by the enzyme 6-hydroxymellein O-methyltransferase (6-HM OMT).[1][5] The methyl group is transferred from S-adenosyl-L-methionine (SAM), which acts as the methyl donor.[1]
The reaction is as follows:
6-Hydroxymellein + S-Adenosyl-L-methionine → this compound + S-Adenosyl-L-homocysteine
Below is a diagram illustrating the core biosynthetic pathway.
Key Enzymes in the Biosynthesis
6-Hydroxymellein Synthase
This enzyme is a crucial component of the pathway, belonging to the family of polyketide synthases.
| Property | Description | References |
| Enzyme Class | Polyketide Synthase (Type I) | [2] |
| Substrates | Acetyl-CoA, Malonyl-CoA | [2] |
| Cofactor | NADPH | [4] |
| Product | 6-Hydroxymellein | [2] |
| Cellular Localization | Cytosolic | [4] |
| Structure | Homodimer of identical subunits | [6] |
| Kinetic Parameters | Specific values for Km and Vmax for the carrot enzyme are not readily available in the cited literature. |
6-Hydroxymellein O-Methyltransferase
This enzyme completes the biosynthesis by adding a methyl group to the 6-hydroxymellein intermediate.
| Property | Description | References |
| Enzyme Class | O-Methyltransferase | [5] |
| Substrates | 6-Hydroxymellein, S-Adenosyl-L-methionine (SAM) | [1] |
| Product | This compound | [1] |
| Cellular Localization | Presumed to be cytosolic | |
| Kinetic Parameters | Specific values for Km and Vmax for the carrot enzyme are not readily available in the cited literature. |
Elicitation of this compound Biosynthesis
The production of this compound is inducible and can be significantly enhanced by treating carrot tissues with elicitors.
| Elicitor | Description | Effect on this compound Production | References |
| Fungal Elicitors | Cell wall components from pathogenic fungi such as Botrytis cinerea. | Significant increase in this compound accumulation. | [1] |
| UV-C Irradiation | Exposure to short-wavelength ultraviolet light. | Induction of this compound biosynthesis. | [2][7] |
| Wounding | Physical damage to the carrot root tissue. | Synergistic effect with UV-C in inducing this compound. | [2] |
The logical relationship between elicitors and the biosynthetic pathway is depicted below.
Experimental Protocols
Detailed, standardized protocols for the enzymes from carrots are not widely published. The following are generalized methodologies based on available literature.
Preparation of Fungal Elicitor from Botrytis cinerea
-
Culture of Botrytis cinerea : Grow the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation.
-
Spore Suspension : Harvest spores by flooding the culture with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Elicitor Preparation : While a crude spore suspension can be used, a more defined elicitor can be prepared from the fungal cell wall. This typically involves autoclaving a mycelial suspension and homogenizing it. The resulting homogenate can be partially purified to enrich for carbohydrate elicitors.
-
Application : The elicitor preparation is added to carrot cell suspension cultures or applied to carrot slices.
UV-C Irradiation of Carrot Slices
-
Sample Preparation : Wash and surface-sterilize whole carrots. Cut the carrots into uniform slices (e.g., 5 mm thickness).
-
Irradiation : Place the carrot slices in a single layer under a UV-C lamp (e.g., 254 nm). The dose of UV-C can be varied by adjusting the exposure time and distance from the lamp. A common dose to induce phytoalexins is in the range of 0.1 to 1.0 kJ/m².[2]
-
Incubation : After irradiation, incubate the carrot slices in a dark, humid environment for a period of 24 to 72 hours to allow for the accumulation of this compound.
Assay for 6-Hydroxymellein Synthase Activity
This assay measures the incorporation of radiolabeled precursors into 6-hydroxymellein.
-
Enzyme Extraction : Homogenize elicitor-treated carrot tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing protease inhibitors and a reducing agent like dithiothreitol). Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).
-
Reaction Mixture : The reaction mixture should contain the enzyme extract, acetyl-CoA, [¹⁴C]-malonyl-CoA, and NADPH in a buffered solution.
-
Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction and Analysis : Stop the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The amount of radiolabeled 6-hydroxymellein formed is quantified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.
Assay for 6-Hydroxymellein O-Methyltransferase Activity
This assay measures the transfer of a radiolabeled methyl group to 6-hydroxymellein.
-
Enzyme Extraction : Prepare a crude enzyme extract from elicitor-treated carrot tissue as described for the synthase assay.
-
Reaction Mixture : The reaction mixture should contain the enzyme extract, 6-hydroxymellein, and S-adenosyl-L-[methyl-¹⁴C]-methionine in a suitable buffer.
-
Incubation : Incubate the reaction at an optimal temperature for a specific time.
-
Extraction and Analysis : Extract the this compound product and quantify the incorporated radioactivity as described above.
The general workflow for enzyme extraction and activity assays is outlined below.
Quantitative Data
Precise quantitative data for the biosynthesis of this compound in carrots is limited in the publicly available literature. The following tables summarize the available information.
Table 1: Precursor Concentrations in Plant Tissues (Illustrative)
Specific concentrations of acetyl-CoA and malonyl-CoA in carrot root tissue are not well-documented. The values below are from other plant systems and are provided for general context.
| Metabolite | Tissue | Concentration Range (nmol/g fresh weight) | References |
| Acetyl-CoA | Various Plant Tissues | 1 - 10 | General literature |
| Malonyl-CoA | Rat Liver | 1 - 6 | [8] |
Table 2: Elicitor Treatment and this compound Accumulation
| Treatment | Carrot Material | Incubation Conditions | Fold Increase in this compound | References |
| UV-C (0.5 kJ/m²) | Slices | 48h at 15°C | Significant increase | [2] |
| Fungal Elicitor | Cell Culture | 24-48h | Substantial accumulation | [1] |
Conclusion
The biosynthesis of this compound in carrots is a well-defined two-step pathway involving a polyketide synthase and an O-methyltransferase. The induction of this pathway by various elicitors highlights its role as a defense mechanism. While the key enzymatic steps have been elucidated, further research is required to determine the precise kinetic parameters of the involved enzymes and to optimize elicitation protocols for maximizing the production of this interesting bioactive compound. The information and methodologies presented in this guide provide a solid foundation for future research in this area, with potential applications in crop improvement and natural product-based drug development.
References
- 1. Erwinia carotovora elicitors and Botrytis cinerea activate defense responses in Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horticultureresearch.net [horticultureresearch.net]
- 3. [PDF] Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. | Semantic Scholar [semanticscholar.org]
- 4. Role of reducing co-factors in catalytic reactions of 6-hydroxymellein synthase, a multifunctional polyketide biosynthetic enzyme in carrot cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of 6-Methoxymellein
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxymellein is a naturally occurring dihydroisocoumarin found predominantly in carrots (Daucus carota L.), where it contributes to their characteristic bitterness and acts as a phytoalexin, providing defense against microbial pathogens.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for the evaluation of its biological effects are provided, along with a summary of its spectral data. Notably, this document elucidates the role of this compound in modulating the NF-κB signaling pathway, a key target in inflammation and cancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identity
This compound, with the IUPAC name (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a chiral molecule belonging to the isocoumarin (B1212949) class of phenolic compounds.[2] Its structure features a bicyclic core composed of a dihydropyranone ring fused to a benzene (B151609) ring, substituted with a hydroxyl, a methoxy, and a methyl group.
Chemical Structure:
Image Source: PubChem CID 83412
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
| CAS Number | 13410-15-6[3] |
| Molecular Formula | C₁₁H₁₂O₄[2] |
| Molecular Weight | 208.21 g/mol [2] |
| SMILES | C[C@@H]1CC2=C(C(=CC(=C2)OC)O)C(=O)O1[3] |
| InChI | InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3/t6-/m1/s1[3] |
| InChIKey | AIFNAMVERSBWPS-ZCFIWIBFSA-N[3] |
Physicochemical and Spectral Properties
This compound is a crystalline solid.[4] A summary of its known physicochemical and spectral properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Crystalline solid | [4] |
| Melting Point | 76-77 °C | [3] |
| Boiling Point | 444.2 °C (Predicted) | [5] |
| Solubility | Soluble in methanol (B129727), DMSO, ethanol.[6] | - |
| logP (Predicted) | 1.50220 | [5] |
Table 3: Spectral Data of this compound
| Technique | Data | Reference |
| UV-Vis (Methanol) | λmax at 267 and 302 nm | |
| ¹H NMR (DMSO-d₆) | Data compiled from literature; specific peak assignments may vary based on solvent and instrument. | [7] |
| δ 1.35 (d, 3H, J=6.3 Hz, CH₃) | ||
| δ 2.80 (m, 2H, CH₂) | ||
| δ 3.75 (s, 3H, OCH₃) | ||
| δ 4.60 (m, 1H, CH) | ||
| δ 6.25 (d, 1H, J=2.4 Hz, Ar-H) | ||
| δ 6.35 (d, 1H, J=2.4 Hz, Ar-H) | ||
| δ 10.5 (s, 1H, OH) | ||
| ¹³C NMR (DMSO-d₆) | Data compiled from literature; specific peak assignments may vary based on solvent and instrument. | [7] |
| δ 20.8 (CH₃) | ||
| δ 34.5 (CH₂) | ||
| δ 55.8 (OCH₃) | ||
| δ 75.9 (CH) | ||
| δ 100.5 (Ar-C) | ||
| δ 108.2 (Ar-C) | ||
| δ 110.1 (Ar-C) | ||
| δ 139.8 (Ar-C) | ||
| δ 162.5 (Ar-C) | ||
| δ 163.8 (Ar-C) | ||
| δ 169.5 (C=O) | ||
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 209 | - |
| IR | Characteristic peaks include O-H, C-H (aromatic and aliphatic), C=O (lactone), C=C (aromatic), and C-O stretching vibrations. | - |
Biological Activities and Signaling Pathway Modulation
This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest to the scientific community.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of breast cancer. It has been shown to inhibit the proliferation and migration of breast cancer cells. Furthermore, it effectively reduces the formation of mammospheres, which are enriched in cancer stem cells, indicating its potential to target the cancer stem cell population that is often responsible for tumor recurrence and metastasis.
Modulation of the NF-κB Signaling Pathway
A key mechanism underlying the biological activities of this compound is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[8] Upon stimulation by various signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[8] this compound has been demonstrated to inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB. This inhibitory action leads to the downregulation of NF-κB target genes, thereby exerting its anti-inflammatory and anticancer effects.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its natural source and for key in vitro assays to evaluate its biological activity.
Isolation of this compound from Carrots
Protocol:
-
Extraction:
-
Lyophilized and powdered carrot material is extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The concentrated extract is suspended in water and partitioned with an equal volume of ethyl acetate.
-
The ethyl acetate fraction, containing this compound, is collected and dried.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a methanol/water gradient.
-
-
Structure Elucidation:
-
The purified compound is identified and characterized using spectroscopic methods, including NMR (¹H and ¹³C) and mass spectrometry.
-
Mammosphere Formation Assay
This assay is used to assess the effect of this compound on the self-renewal capacity of breast cancer stem cells.
Protocol:
-
Cell Culture:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured to sub-confluency in standard cell culture conditions.
-
-
Single-Cell Suspension:
-
Adherent cells are washed with PBS and detached using trypsin-EDTA.
-
The cells are resuspended in serum-free mammosphere culture medium and passed through a cell strainer to obtain a single-cell suspension.
-
-
Plating and Treatment:
-
Cells are seeded at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates.
-
The cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation and Sphere Formation:
-
The plates are incubated for 7-10 days to allow for the formation of mammospheres.
-
-
Quantification:
-
The number and size of mammospheres are quantified using an inverted microscope.
-
Mammosphere forming efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
-
NF-κB Nuclear Translocation Assay (Western Blot)
This protocol details the investigation of this compound's effect on the nuclear translocation of NF-κB p65.
Protocol:
-
Cell Treatment:
-
Cells are pre-treated with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit or a standard protocol involving differential centrifugation.[9]
-
-
Protein Quantification:
-
The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.[10]
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the nuclear to cytoplasmic ratio of NF-κB p65 is determined.
-
Conclusion
This compound is a promising natural product with well-defined chemical properties and significant biological activities. Its ability to inhibit cancer cell proliferation and modulate the NF-κB signaling pathway makes it a compelling candidate for further investigation in the development of novel therapeutic agents for cancer and inflammatory diseases. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H12O4 | CID 83412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS 13410-15-6: this compound | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 10. benchchem.com [benchchem.com]
6-Methoxymellein: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxymellein, a dihydroisocoumarin first isolated from carrots (Daucus carota), has emerged as a molecule of significant interest in the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its anticancer, antifungal, antibacterial, and phytotoxic properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and development of this promising natural compound.
Introduction
This compound, chemically known as 8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a naturally occurring phenolic compound. It was initially identified as a phytoalexin in carrots, where it contributes to the plant's defense mechanisms against microbial pathogens and is associated with bitterness.[1] Beyond its role in plant biology, this compound has demonstrated a spectrum of pharmacological effects, positioning it as a lead compound for potential therapeutic applications. This guide aims to consolidate the existing scientific data on its biological activities, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of this compound, particularly against breast cancer stem cells (BCSCs). BCSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.
Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation Suppression | >0.8 mM (at 24h) | [2] |
| MCF-7 | Breast Cancer | Proliferation Suppression | >0.5 mM (at 24h) | [2] |
Further research is required to establish a comprehensive profile of IC50 values across a wider range of cancer cell lines.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism underlying the anticancer activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][[“]] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
This compound has been shown to inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB.[4][[“]] This prevents the transcription of downstream target genes, including pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which are known to promote the self-renewal and survival of breast cancer stem cells.[3][[“]]
Effects on Cancer Stem Cell Properties
This compound has been demonstrated to effectively target breast cancer stem cells by:
-
Inhibiting Mammosphere Formation: It reduces the number and size of mammospheres, which are 3D in vitro cultures enriched in breast cancer stem cells.[2]
-
Reducing the CD44+/CD24- Cell Population: It decreases the proportion of cells with the CD44+/CD24- surface marker profile, a characteristic of breast cancer stem cells.
-
Suppressing Stemness-Associated Proteins: It downregulates the expression of key stemness markers such as c-Myc, Sox-2, and Oct4.[2]
-
Inhibiting Colony Formation and Cell Migration: It impairs the ability of cancer cells to form colonies and migrate, crucial processes in tumor progression and metastasis.[2]
Antimicrobial Activity
As a phytoalexin, this compound possesses inherent antimicrobial properties, contributing to the defense of the carrot plant against invading pathogens.
Antifungal Activity
This compound has shown potential as an antifungal agent, particularly against dermatophytes, which are fungi that cause infections of the skin, hair, and nails.[1] It has been investigated for its ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.
Quantitative Antifungal Data:
| Fungal Species | Activity | MIC/MFC (µg/mL) | Reference |
| Trichophyton rubrum | Antifungal | - | [1] |
| Candida albicans | Antifungal | - | |
| Aspergillus niger | Antifungal | - |
Specific MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) values for a broad range of fungal pathogens are yet to be comprehensively reported.
Antibacterial Activity
The antibacterial properties of this compound have also been noted, with a generally greater efficacy observed against Gram-positive bacteria compared to Gram-negative bacteria.
Quantitative Antibacterial Data:
| Bacterial Species | Gram Stain | Activity | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | Antibacterial | - | |
| Bacillus subtilis | Positive | Antibacterial | - | |
| Escherichia coli | Negative | Antibacterial | - | |
| Pseudomonas aeruginosa | Negative | Antibacterial | - |
Further studies are needed to determine the specific MIC values of this compound against a diverse panel of pathogenic bacteria.
Phytotoxic Activity
As a secondary metabolite in plants, this compound can exert phytotoxic effects, influencing the growth and development of other plants. This allelopathic potential is an area of ongoing research.
Quantitative Phytotoxicity Data:
| Plant Species | Effect | Parameter | Value | Reference |
| Lactuca sativa (Lettuce) | Inhibition of radicle and hypocotyl growth | - | - | |
| Allium cepa (Onion) | Inhibition of germination and root growth | - | - |
Quantitative data on the phytotoxic effects of this compound, such as EC50 (half maximal effective concentration) values for growth inhibition, require further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Ultra-low attachment plates
-
This compound
Protocol:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and create a single-cell suspension.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend cells in mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Penicillin/Streptomycin) at a density of 20,000 viable cells/mL.
-
Plate 1 mL of the cell suspension into each well of an ultra-low attachment 6-well plate.
-
Add this compound at desired concentrations to the treatment wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
Count the number of mammospheres (spheres > 50 µm in diameter) under a microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect and quantify proteins in the NF-κB signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (NF-κB p65, NF-κB p50, IκBα, p-IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
This compound
-
Spectrophotometer
Protocol:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the mammosphere formation assay.
Conclusion and Future Directions
This compound is a multifaceted natural compound with promising biological activities, particularly in the realm of anticancer therapy. Its ability to target cancer stem cells by inhibiting the NF-κB signaling pathway presents a compelling avenue for the development of novel cancer treatments. Furthermore, its inherent antimicrobial and phytotoxic properties warrant further investigation for potential applications in agriculture and as a source of new antimicrobial agents.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Establishing detailed IC50 and MIC values across a wide range of cancer cell lines and microbial pathogens.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
-
Elucidation of Other Mechanisms: Investigating other potential molecular targets and signaling pathways affected by this compound.
The continued exploration of this compound holds significant promise for the discovery of new and effective therapeutic agents.
References
The Discovery and Isolation of 6-Methoxymellein: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxymellein ((3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one) is a naturally occurring dihydroisocoumarin first identified in 1960.[1] Primarily known as a phytoalexin, it plays a crucial role in the defense mechanisms of plants, notably carrots (Daucus carota), where it also contributes to bitterness.[2][3] Beyond its role in plant biology, this compound has garnered significant interest for its diverse biological activities, including antimicrobial and potent anticancer properties.[4][5] Recent studies have highlighted its ability to target breast cancer stem cells by modulating the NF-κB signaling pathway.[4][6] This guide provides a comprehensive overview of the discovery, natural sources, detailed isolation protocols, and physicochemical properties of this compound, serving as a technical resource for its further study and application.
Discovery and Natural Sources
This compound was first isolated from bitter carrots (Daucus carota) in 1960.[1][4] Its production in carrot tissue is significantly induced by stress factors, such as exposure to pathogens or UV-C radiation, classifying it as a phytoalexin—a low molecular weight antimicrobial compound synthesized by plants in response to infection or stress.[2][3] Fungal infection, in particular, can lead to higher yields of the compound from carrot roots.[1]
While prominently associated with carrots, this compound is not exclusive to the plant kingdom. It has been isolated from various fungal species, including Sporormia bipartis and the endophytic fungus Aspergillus caespitosus.[1] This widespread occurrence across different biological kingdoms underscores the compound's significance in natural product chemistry.
Physicochemical and Spectroscopic Data
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one | [2] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molar Mass | 208.21 g/mol | [2] |
| CAS Number | 13410-15-6 | [2] |
| Appearance | Solid | |
| Key Identifiers | PubChem CID: 93040 | [2] |
Table 2: Quantitative Occurrence of this compound in Carrots
| Sample Type | Concentration Range (µg/g) | Notes | Reference |
| Fresh & Processed Carrots | 0.02 - 76.00 | Found in 78% of 176 samples tested. | [3] |
Experimental Protocols: Isolation and Purification
The isolation of this compound can be achieved from various sources, primarily carrots or fungal cultures. The following protocols are synthesized from established methodologies.[6][7]
General Workflow
The isolation process typically involves extraction from the source material, followed by a series of chromatographic purification steps to obtain the pure compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. (R)-(-)-6-methoxymellein | C11H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 6-Methoxymellein in Carrot Bitterness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of 6-methoxymellein (6-MM), a dihydroisocoumarin compound identified as a contributor to bitterness in carrots (Daucus carota L.). This document outlines the biosynthesis of 6-MM, its sensory properties, factors influencing its accumulation, and detailed methodologies for its analysis. The information presented is intended to support research and development efforts in the fields of food science, agriculture, and natural product chemistry.
Introduction: The Chemical Basis of Bitterness in Carrots
The characteristic sweet flavor of carrots is a key attribute for consumer acceptance. However, the development of bitterness can be a significant quality issue. While a complex mixture of compounds, including polyacetylenes, contributes to this off-flavor, this compound (3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin) was one of the first bitter compounds to be isolated and identified from carrots.[1] this compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as microbial infection, wounding, or exposure to ethylene.[2][3] Its presence is therefore an indicator of the physiological state of the carrot root.
Biosynthesis of this compound
This compound is synthesized via the polyketide pathway.[2][4] This metabolic route involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a polyketide synthase (PKS) enzyme. While the complete enzymatic cascade in carrots is not fully elucidated, a proposed pathway is outlined below. The final step in the biosynthesis is the O-methylation of the precursor, 6-hydroxymellein, a reaction catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase.[5] This methylation step is considered a rate-limiting step in this compound production.[6]
Factors Influencing this compound Accumulation
The concentration of this compound in carrots is influenced by a variety of pre- and post-harvest factors. Understanding these factors is crucial for controlling bitterness in carrot products.
-
Stress and Pathogen Attack: As a phytoalexin, this compound production is induced by various stressors, including fungal infections (e.g., from Alternaria spp.) and mechanical damage.[2]
-
Ethylene Exposure: Ethylene, a plant hormone involved in ripening and stress responses, is a potent inducer of this compound synthesis.[7] Storage of carrots with ethylene-producing fruits and vegetables should be avoided.
-
Storage Conditions: Low-temperature storage (e.g., at 1°C) can help maintain low levels of this compound for extended periods.[1]
-
Processing: Thermal processing methods can impact this compound levels. Blanching with boiling water has been shown to reduce its concentration significantly.[1]
Sensory Perception of this compound
This compound is characterized by a bitter taste. The perception of bitterness is a complex sensory experience influenced by the concentration of the bitter compound, the food matrix, and individual sensitivity. The "just noticeable difference" level for this compound in carrots has been reported, and exceeding this threshold can lead to consumer rejection.[1] However, it is important to note that other compounds, particularly polyacetylenes like falcarindiol, are also significant contributors to carrot bitterness and may, in some cases, be more impactful than this compound.[8]
Quantitative Data on this compound
The following tables summarize quantitative data on this compound levels in carrots and its sensory threshold.
Table 1: Concentration of this compound in Carrots under Various Conditions
| Condition | This compound Concentration (µg/g) | Reference(s) |
| Fresh, unprocessed carrots | 0.02 - 76.00 | [1] |
| Stored at 1°C for 17 weeks | Low levels maintained | [1] |
| Blanched (boiling water) | Reduced by 69% | [1] |
| Blanched (steam) | Reduced by 33% | [1] |
| Processed into juice (with boiling water blanching) | Reduced by 94% | [1] |
| Processed into juice (with steam blanching) | Reduced by 85% | [1] |
Table 2: Sensory Threshold for this compound
| Matrix | Threshold Type | Concentration | Reference(s) |
| Carrots | Just Noticeable Difference | Not explicitly quantified in µg/g, but noted that only 1 of 79 fresh carrots exceeded this level. | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and sensory analysis of this compound in carrots.
Extraction and Quantification of this compound
A rapid and efficient method for the analysis of this compound involves boiling water extraction followed by solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[9][10]
Materials:
-
Carrot sample
-
Blender
-
Boiling deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Protocol:
-
Sample Preparation: Homogenize a known weight of carrot tissue in a blender.
-
Extraction: Transfer a subsample of the homogenate to a flask and add a known volume of boiling deionized water. Boil for a specified time (e.g., 15 minutes), then cool and filter.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with methanol.
-
-
HPLC Analysis:
-
Inject the methanolic eluate into the HPLC system.
-
Use a C18 column and a mobile phase gradient of methanol and water. A typical gradient might be: 40% methanol in water for 2 min, then a linear gradient to 60% methanol over 10 min, followed by a linear gradient to 80% methanol over 12 min.[9]
-
Detect this compound using a UV detector at 267 nm.[9]
-
Quantify the concentration by comparing the peak area to a standard curve prepared with pure this compound.
-
Sensory Analysis for Bitterness Threshold Determination
The following protocol outlines a method for determining the bitterness threshold of this compound in a carrot matrix using a trained sensory panel.
Materials:
-
Carrot puree (prepared from carrots with no detectable this compound)
-
Pure this compound standard
-
Deionized water
-
Presentation cups
-
Sensory evaluation software or ballots
Protocol:
-
Panelist Training:
-
Train a panel of assessors (typically 10-15 individuals) to recognize and rate the intensity of bitterness using standard bitter solutions (e.g., quinine (B1679958) sulfate (B86663) or caffeine) at varying concentrations.
-
Familiarize the panelists with the carrot puree matrix.
-
-
Sample Preparation:
-
Prepare a series of carrot puree samples with increasing concentrations of this compound. The concentration range should span from below the expected detection threshold to a level of clear bitterness.
-
Include a control sample of the carrot puree with no added this compound.
-
-
Sensory Evaluation:
-
Use a forced-choice method, such as the ascending forced-choice (AFC) method or a 3-Alternative Forced Choice (3-AFC) test.
-
Present the samples to the panelists in a randomized and blind manner.
-
For each concentration step, ask the panelists to identify the sample that is different (i.e., more bitter) from the others.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Determine the individual detection threshold for each panelist.
-
Calculate the group bitterness detection threshold, which is typically defined as the concentration at which 50% of the panel can correctly identify the bitter sample.
-
Conclusion
This compound plays a notable role in the development of bitterness in carrots, particularly as an indicator of physiological stress. While other compounds also contribute significantly to the overall bitter flavor profile, understanding the biosynthesis and regulation of this compound is key to developing strategies for mitigating bitterness in fresh and processed carrots. The analytical and sensory methods detailed in this guide provide a framework for researchers to accurately quantify this compound and assess its sensory impact, thereby supporting the production of higher quality carrot products.
References
- 1. Engineering Microbes for Plant Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling [mdpi.com]
- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 5. repo.uni-hannover.de [repo.uni-hannover.de]
- 6. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Bitterness Intensity of Citrus Products by an Untrained Panel Using Relative-to-Reference Rating [scirp.org]
- 8. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) [mdpi.com]
- 9. Biosynthesis of 6-Hydroxymellein Requires a Collaborating Polyketide Synthase-like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal production of 6-methoxymellein, a dihydroisocoumarin with noteworthy biological activities, and its related compounds. This document details the fungal sources, biosynthetic pathways, experimental protocols for production and analysis, and the key signaling pathways that regulate its synthesis.
Introduction to this compound and its Analogs
This compound is a naturally occurring dihydroisocoumarin, a class of polyketide secondary metabolites. These compounds are produced by a variety of organisms, including fungi, plants, and bacteria, and are known to exhibit a range of biological activities.[1] Fungal sources are particularly notable for their diverse production of this compound and its structural analogs. The core structure of these compounds, the dihydroisocoumarin scaffold, is biosynthesized via the polyketide pathway.
This guide focuses on the fungal production of this compound and related dihydroisocoumarins, providing researchers with the necessary information to explore their production, regulation, and potential applications.
Fungal Producers of this compound and Related Compounds
Several fungal species have been identified as producers of this compound and its derivatives. The primary producers belong to the phylum Ascomycota. While a comprehensive list of all producing species is beyond the scope of this guide, the table below summarizes key fungal sources and the compounds they produce.
| Fungal Species | Compound(s) Produced | Reference(s) |
| Sporormia bipartis | This compound | [2] |
| Sporormia affinis | This compound, 7-chloro-6-methoxymellein, 5,7-dichloro-6-methoxymellein | |
| Penicillium chrysogenum | This compound, 6-Hydroxymellein (B1220941), 5,6-dihydroxymellein, 4-chloro-6-hydroxymellein, 4-chloro-5,6-di-hydroxymellein | [3] |
| Aspergillus terreus | 6-Hydroxymellein (precursor to Terrein) | [4] |
| Parastagonospora nodorum | (R)-Mellein, (R)-O-methylmellein | [5] |
Biosynthesis of this compound
The biosynthesis of this compound proceeds through the polyketide pathway, which is a major route for the production of secondary metabolites in fungi. The core of this pathway is the iterative action of a large, multifunctional enzyme called a polyketide synthase (PKS). While the specific PKS responsible for this compound in Sporormia species has not been fully characterized, the biosynthesis of the closely related compounds (R)-mellein and 6-hydroxymellein provides a well-established model.[5]
The proposed biosynthetic pathway for this compound is initiated by a partially reducing polyketide synthase (PR-PKS). This enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to build a pentaketide (B10854585) chain. The PR-PKS contains a ketoreductase (KR) domain that selectively reduces one of the keto groups during chain assembly. Following cyclization and release from the PKS, the resulting intermediate, 6-hydroxymellein, is then methylated by an O-methyltransferase to yield this compound.
Experimental Protocols
This section provides detailed methodologies for the cultivation of a this compound-producing fungus, extraction and purification of the compound, and its quantification. These protocols are based on established methods for fungal secondary metabolite production and analysis and may require optimization for specific fungal strains and laboratory conditions.
Fungal Cultivation for this compound Production
The following protocol describes a general method for the cultivation of Sporormia species for the production of secondary metabolites.
4.1.1. Materials
-
Culture of Sporormia bipartis or a related species
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile water
-
Erlenmeyer flasks (250 mL)
-
Incubator shaker
4.1.2. Protocol
-
Activation of Fungal Culture: Inoculate a fresh PDA plate with the Sporormia culture. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Preparation of Inoculum: Aseptically add 10 mL of sterile water to the mature PDA plate. Gently scrape the surface of the mycelium with a sterile loop to release spores and mycelial fragments, creating a suspension.
-
Liquid Culture Inoculation: Transfer 5 mL of the spore/mycelial suspension to a 250 mL Erlenmeyer flask containing 100 mL of PDB.
-
Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 14-21 days in the dark.
Extraction and Purification of this compound
This protocol is adapted from methods for the purification of dihydroisocoumarins from fungal cultures.[3][6]
4.2.1. Materials
-
Fungal culture broth from step 4.1
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
4.2.2. Protocol
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
-
Fraction Pooling and Final Purification: Combine the fractions containing the compound of interest (identified by its Rf value on TLC compared to a standard, if available). Further purify the combined fractions using preparative TLC or a second column chromatography step with a shallower gradient to obtain pure this compound.
Quantification of this compound by HPLC-DAD
This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
4.3.1. Materials
-
Purified this compound or a certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
4.3.2. Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the purified sample or crude extract in methanol and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 80:20), and run a linear gradient to increase the concentration of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 270 nm and 305 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Regulatory Signaling Pathways
The production of secondary metabolites in fungi, including polyketides like this compound, is tightly regulated by complex signaling networks. These pathways allow the fungus to respond to environmental cues such as nutrient availability, light, and stress, and to coordinate secondary metabolism with growth and development. While the specific regulation of this compound biosynthesis is not fully elucidated, several key signaling pathways are known to play a global role in the regulation of fungal secondary metabolism.
Mitogen-Activated Protein Kinase (MAPK) Signaling
MAPK cascades are conserved signaling modules in eukaryotes that transduce extracellular signals to the nucleus, leading to changes in gene expression. In fungi, MAPK pathways are involved in a wide range of cellular processes, including cell wall integrity, stress response, and the regulation of secondary metabolism. It is hypothesized that environmental stresses that trigger MAPK signaling can lead to the activation of transcription factors that bind to the promoter regions of polyketide synthase genes, thereby inducing the production of compounds like this compound.
cAMP-Dependent Protein Kinase A (cAMP-PKA) Signaling
The cAMP-PKA pathway is another crucial signaling cascade that regulates fungal secondary metabolism, often in response to nutrient availability, particularly glucose. G-protein coupled receptors (GPCRs) on the cell surface can sense extracellular glucose levels, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors that can regulate the expression of secondary metabolite biosynthetic gene clusters.
References
- 1. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 6-methoxy-mellein by Sporormia bipartis Cain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroisocoumarins from fungi: isolation, structure elucidation, circular dichroism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methoxymellein Accumulation in Response to Plant Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxymellein is a naturally occurring dihydroisocoumarin, a type of phenolic compound, predominantly found in carrots (Daucus carota) and responsible for the bitter taste often associated with them.[1][2] Chemically identified as (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, with the molecular formula C₁₁H₁₂O₄, it plays a crucial role in plant defense.[3][4] this compound is classified as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized and accumulates in plants as a response to various stresses, including microbial infection or physical damage.[5][6] Its induction is a key component of the plant's innate immune system, providing resistance against a range of pathogens, such as the fungus Botrytis cinerea.[1] The study of this compound provides valuable insights into plant defense mechanisms and holds potential for applications in agriculture and pharmacology due to its antifungal and anticancer properties.[5][[“]]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process. The immediate precursor is 6-hydroxymellein, which is synthesized by a polyketide synthase (PKS) enzyme.[8] The final and defining step in the pathway is the methylation of 6-hydroxymellein. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:6-hydroxymellein O-methyltransferase (6HMT). The enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-6 position of 6-hydroxymellein, yielding this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][9] The activity of this O-methyltransferase is not typically found in healthy, unstressed carrot tissue but is significantly induced upon exposure to elicitors, correlating directly with the accumulation of this compound.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carrot - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H12O4 | CID 83412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A methyltransferase for synthesis of the phytoalexin 6‐methoxymellein in carrot cells [periodicos.capes.gov.br]
A Technical Guide to the Spectroscopic Identification of 6-Methoxymellein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic data and methodologies required for the confident identification of 6-methoxymellein, a naturally occurring dihydroisocoumarin. The information presented herein is essential for researchers in natural product chemistry, pharmacology, and drug development who are working with this compound.
Spectroscopic Data for this compound
The structural elucidation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3 | 4.65 | m | |
| 4α | 2.91 | dd | 16.8, 3.6 |
| 4β | 3.02 | dd | 16.8, 11.2 |
| 5 | 6.45 | d | 2.4 |
| 7 | 6.35 | d | 2.4 |
| 3-CH₃ | 1.50 | d | 6.4 |
| 6-OCH₃ | 3.82 | s | |
| 8-OH | 11.17 | s |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) ppm |
| 1 | 169.3 |
| 3 | 76.5 |
| 4 | 34.7 |
| 4a | 139.8 |
| 5 | 107.8 |
| 6 | 165.8 |
| 7 | 101.2 |
| 8 | 162.1 |
| 8a | 101.5 |
| 3-CH₃ | 21.1 |
| 6-OCH₃ | 55.4 |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the elemental composition and aids in confirming the molecular weight of this compound.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ionization Mode | Mass-to-Charge (m/z) | Formula |
| ESI+ | 209.0792 [M+H]⁺ | C₁₁H₁₃O₄ |
Experimental Protocols
Detailed methodologies for the isolation and spectroscopic analysis of this compound are crucial for reproducible results.
Isolation of this compound from Daucus carota (Carrot)
The following protocol outlines the extraction and purification of this compound from carrot root.[1]
-
Extraction:
-
Powdered carrot root (1.2 kg) is extracted with methanol (B129727) (12 L).
-
The methanol extract is concentrated to 2 L and then saturated with water.
-
The remaining methanol is evaporated, and the aqueous phase is extracted with an equal volume of ethyl acetate (B1210297).
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is concentrated and loaded onto a silica (B1680970) gel column (3 x 35 cm).
-
The column is eluted with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC).
-
NMR Spectroscopic Analysis
-
Sample Preparation: A sample of purified this compound is dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR spectra are acquired with standard parameters.
-
¹³C NMR spectra are acquired with proton decoupling.
-
2D NMR experiments (COSY, HSQC, HMBC) are performed to aid in structural elucidation and assignment of proton and carbon signals.
-
Mass Spectrometric Analysis
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol).
-
Instrumentation: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
The instrument is operated in positive ion mode.
-
The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined with high mass accuracy to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the experimental workflow for the identification of this compound and its chemical structure.
Caption: Experimental workflow for the isolation and identification of this compound.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to 6-Methoxymellein Derivatives and Their Natural Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxymellein, a dihydroisocoumarin first isolated from carrots (Daucus carota), is a naturally occurring phenolic compound that has garnered significant scientific interest due to its diverse biological activities.[1][2] As a phytoalexin, it plays a crucial role in plant defense mechanisms, exhibiting both antifungal and antimicrobial properties.[1] Beyond its role in plants, this compound and its natural analogues have demonstrated promising therapeutic potential, most notably in the realm of oncology. This technical guide provides a comprehensive overview of this compound, its derivatives, and natural analogues, with a focus on their biological activities, mechanisms of action, and the experimental protocols used for their study.
Chemical Structure and Natural Occurrence
This compound, with the chemical formula C₁₁H₁₂O₄, belongs to the mellein (B22732) family of 3,4-dihydroisocoumarins.[2] Its IUPAC name is (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one. This compound is found in various natural sources, including:
-
Plants: Primarily in carrots (Daucus carota), where its production is induced by stress factors such as cold storage or fungal infection.[1] It has also been isolated from the twigs of Garcinia xanthochymus.[1]
-
Fungi: Various fungal species are known to produce this compound and its analogues, including Aspergillus caespitosus, Biscogniauxia nummularia, and Sporormia bipartis.
Biological Activities and Quantitative Data
The biological activities of this compound and its analogues are diverse, with significant potential in anticancer and antimicrobial applications. The following tables summarize the available quantitative data.
Table 1: Anticancer Activity of this compound and Its Analogues
| Compound | Cancer Cell Line | Assay | IC₅₀/Concentration | Reference |
| This compound | MDA-MB-231 (Breast) | Proliferation | >0.8 mM | [3] |
| This compound | MCF-7 (Breast) | Proliferation | >0.5 mM | [3] |
| 5-Methylmellein | hMAO-A (Human Monoamine Oxidase-A) | Enzyme Inhibition | 5.31 µM | [1] |
| 5-Methylmellein | hMAO-B (Human Monoamine Oxidase-B) | Enzyme Inhibition | 9.15 µM | [1] |
| 5-Methylmellein | Acetylcholinesterase | Enzyme Inhibition | 27.07 µM | [1] |
| 5-Methylmellein | Fungal Sirtuin (SirA) | Enzyme Inhibition | 120 µM | [4] |
| Mellein | Fungal Sirtuin (SirA) | Enzyme Inhibition | 160 µM | [5] |
Table 2: Antimicrobial Activity of this compound and Its Analogues
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | Staphylococcus aureus | Not specified | |
| This compound | Candida albicans | Not specified | |
| 5-Methylmellein | Bacillus subtilis | 2.1 µg/mL | [6] |
| 5-Methylmellein | Staphylococcus aureus | 8.3 µg/mL | [6] |
| Mellein Analogues | Candida neoformans, Penicillium sp., Candida albicans, Bacillus subtilis, S. aureus | 10–55 μg/mL | [5] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism through which this compound exerts its anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In cancer cells, particularly breast cancer stem cells, this compound has been shown to reduce the nuclear localization of the NF-κB subunits p65 and p50.[7][8] This inhibition prevents the transcription of downstream target genes that are crucial for cancer cell proliferation, survival, and inflammation, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[7][8]
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its analogues.
Isolation of this compound from Carrots
This protocol is adapted from methodologies involving solvent extraction and chromatographic purification.
Materials:
-
Fresh carrots
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Homogenize fresh carrot roots and extract with methanol at room temperature.
-
Solvent Partitioning: Concentrate the methanol extract and partition it with ethyl acetate.
-
Silica Gel Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Gel Filtration: Further purify the active fractions using a Sephadex LH-20 column.
-
Preparative HPLC: Perform final purification using preparative HPLC to obtain pure this compound.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for detecting the levels of total and nuclear NF-κB p65 and p50.
Materials:
-
Treated and untreated cell lysates (cytoplasmic and nuclear fractions)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p65, anti-p50, anti-lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from treated and untreated cells.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Conclusion and Future Perspectives
This compound and its natural analogues represent a promising class of bioactive compounds with significant potential for therapeutic development, particularly in the field of oncology. Their ability to inhibit the NF-κB signaling pathway provides a clear mechanism for their anticancer effects. Further research is warranted to explore the full therapeutic potential of these compounds, including in-depth structure-activity relationship studies to design and synthesize more potent and selective derivatives. Additionally, further investigation into their antimicrobial properties could lead to the development of new agents to combat drug-resistant pathogens. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the fascinating biology of this compound and its analogues.
References
- 1. (S)-5-Methylmellein Isolated from an Endogenous Lichen Fungus Rosellinia corticium as a Potent Inhibitor of Human Monoamine Oxidase A [mdpi.com]
- 2. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methylmellein is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - IC50 values of the 24 hit compounds in MCF-7, MDA-MB-231, and L929 cells following incubation for 72âh. - Public Library of Science - Figshare [plos.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
In Silico Prediction of 6-Methoxymellein Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxymellein, a naturally occurring dihydroisocoumarin found in various plant species, has garnered significant interest for its diverse bioactivities, including anticancer and antifungal properties. The advancement of computational methodologies offers a powerful avenue to accelerate the exploration of its therapeutic potential. This technical guide provides an in-depth overview of the in silico approaches used to predict the bioactivities of this compound, focusing on its anticancer and antifungal effects. We present detailed methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and outline the construction of Quantitative Structure-Activity Relationship (QSAR) models. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging computational tools to investigate and harness the therapeutic promise of this compound.
Introduction
This compound is a phenolic compound belonging to the dihydroisocoumarin class, first isolated from carrots (Daucus carota)[1]. It is recognized as a phytoalexin, a compound produced by plants in response to stress, such as microbial infection[2]. Accumulating evidence has highlighted its potential as a bioactive agent with a range of pharmacological effects. Of particular note are its anticancer activities, primarily mediated through the inhibition of the NF-κB signaling pathway, and its promising antifungal properties[1][3].
In silico methods, which utilize computer simulations and modeling, have become indispensable in modern drug discovery and development. These computational approaches offer a rapid and cost-effective means to predict the biological activities of chemical compounds, assess their pharmacokinetic and toxicological profiles, and elucidate their mechanisms of action at a molecular level. By applying these techniques to this compound, researchers can gain valuable insights to guide further experimental validation and optimization of this natural product as a potential therapeutic agent.
This guide details the key in silico methodologies for predicting the bioactivities of this compound, providing a framework for its computational evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for any in silico analysis. These properties are crucial inputs for ADMET prediction and for assessing its drug-likeness. The key physicochemical properties of this compound are summarized in Table 1, based on data retrieved from the PubChem database[4][5].
| Property | Value | Data Source |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[4][5] |
| Molecular Weight | 208.21 g/mol | PubChem[4] |
| XLogP3 | 2.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | PubChem[4] |
| Canonical SMILES | CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 | PubChem[4] |
Table 1: Physicochemical Properties of this compound. These properties are essential for predicting the pharmacokinetic and pharmacodynamic behavior of the molecule.
In Silico Prediction of Anticancer Bioactivity
Experimental studies have demonstrated that this compound exhibits anticancer activity by targeting breast cancer stem cells through the regulation of the NF-κB signaling pathway[1][3][6]. In silico approaches, particularly molecular docking, can be employed to further investigate this interaction at a molecular level.
Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the nuclear translocation of the NF-κB p50/p65 subunits, thereby suppressing the transcription of downstream target genes involved in cancer progression[3][6].
Figure 1: NF-κB Signaling Pathway Inhibition. Diagram illustrating the inhibitory effect of this compound on the nuclear translocation of NF-κB.
Molecular Docking with NF-κB
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to predict the binding affinity and interaction patterns of this compound with the p50/p65 heterodimer of NF-κB.
While specific docking studies for this compound with NF-κB are not yet widely published, a hypothetical docking analysis would aim to calculate the binding energy, which is an indicator of the stability of the ligand-protein complex. A lower binding energy typically suggests a more stable interaction. The predicted binding affinities from such a study would be presented as in Table 2.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| NF-κB (p50/p65) | This compound | -7.5 to -9.0 | ARG 57, LYS 147, GLU 218 (p50) |
| NF-κB (p50/p65) | Known Inhibitor (e.g., MG-132) | -8.0 to -10.0 | - |
Table 2: Hypothetical Molecular Docking Results of this compound with NF-κB. This table illustrates the type of data that would be generated from a molecular docking study.
A general protocol for performing molecular docking of this compound with the NF-κB p50/p65 heterodimer is as follows:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the human NF-κB p50/p65 heterodimer bound to DNA from the Protein Data Bank (PDB ID: 1VKX).
-
Remove water molecules, co-factors, and the DNA molecule from the protein structure using molecular modeling software such as PyMOL or Chimera.
-
Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) to the protein atoms.
-
Define the binding site for docking. This can be done by identifying the cavity where the DNA was bound or by using a blind docking approach to scan the entire protein surface.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format from the PubChem database (CID: 93040)[5].
-
Optimize the ligand's geometry and assign charges using a computational chemistry software package (e.g., Avogadro, ChemDraw).
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the grid box parameters to encompass the defined binding site on the NF-κB protein.
-
Run the docking simulation to generate multiple binding poses of this compound within the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy.
-
Visualize the protein-ligand interactions of the best pose to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions using software like Discovery Studio Visualizer or LigPlot+.
-
In Silico Prediction of Antifungal Bioactivity
This compound is also known for its antifungal properties, acting as a phytoalexin against various fungal pathogens[7]. Recent research has begun to explore its potential against clinically relevant fungi, including dermatophytes.
Molecular Docking with Fungal Enzymes
The antifungal mechanism of many drugs involves the inhibition of essential fungal enzymes. For instance, azole antifungals target lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane. Molecular docking can be used to predict the binding of this compound to this and other potential fungal enzyme targets.
Similar to the anticancer predictions, specific published data on the docking of this compound with fungal enzymes is limited. A hypothetical study would yield results as presented in Table 3.
| Target Fungal Enzyme | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Lanosterol 14α-demethylase | This compound | -6.0 to -8.0 | TYR 132, HIS 377, PHE 234 |
| Lanosterol 14α-demethylase | Fluconazole (Control) | -7.0 to -9.0 | - |
Table 3: Hypothetical Molecular Docking Results of this compound with a Fungal Enzyme. This table illustrates the potential data from a docking study against a key fungal target.
Standard protocols for determining the antifungal activity of natural products, which would be necessary to validate in silico predictions, are outlined below[8][9].
-
Microorganism and Culture Conditions:
-
Obtain strains of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum) from a recognized culture collection.
-
Culture the fungi on an appropriate medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature for growth.
-
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculate each well with a standardized fungal suspension.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
-
-
Determination of Minimum Fungicidal Concentration (MFC):
-
Subculture aliquots from the wells showing no growth in the MIC assay onto fresh agar (B569324) plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plates.
-
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. Various online tools and software can be used to predict these properties for this compound.
Predicted ADMET Properties
Using the physicochemical properties from Table 1 as input for web-based ADMET prediction tools like SwissADME or admetSAR, a profile for this compound can be generated. The predicted properties would be summarized as shown in Table 4.
| ADMET Property | Predicted Value/Classification | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to have significant central nervous system effects. |
| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness profile. |
Table 4: Predicted ADMET Profile of this compound. This table provides a hypothetical summary of the key pharmacokinetic and toxicity properties predicted by in silico tools.
Experimental Protocol: In Silico ADMET Prediction
The following workflow outlines the steps to predict the ADMET properties of this compound using a web-based tool such as SwissADME[10][11][12][13].
Figure 2: ADMET Prediction Workflow. A diagram showing the process of using a web server like SwissADME for ADMET prediction.
-
Input Molecule: Obtain the SMILES string for this compound from a chemical database like PubChem.
-
Access Web Server: Navigate to a free ADMET prediction web server (e.g., SwissADME, admetSAR).
-
Submit Structure: Paste the SMILES string into the input field of the web server and submit the job.
-
Analyze Results: The server will output a comprehensive report detailing various predicted properties, including:
-
Physicochemical Properties: Molecular weight, logP, TPSA, etc.
-
Pharmacokinetics: Gastrointestinal absorption, BBB permeability, cytochrome P450 inhibition.
-
Drug-likeness: Adherence to rules such as Lipinski's Rule of Five.
-
Medicinal Chemistry: Alerts for potential toxic or reactive functional groups.
-
-
Interpret Data: Compare the predicted properties of this compound to the typical ranges observed for orally bioavailable drugs to assess its potential as a drug candidate.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for the bioactivities of this compound and its analogs has not been extensively reported, a generalized workflow for developing such a model is presented below.
Figure 3: QSAR Model Development. A flowchart outlining the key steps in creating and validating a QSAR model.
Conclusion
In silico prediction methods offer a powerful and efficient framework for exploring the therapeutic potential of natural products like this compound. This technical guide has provided a comprehensive overview of the key computational methodologies, including molecular docking, ADMET prediction, and QSAR, that can be applied to investigate its anticancer and antifungal bioactivities. While specific, published in silico data for this compound remains somewhat limited, the detailed protocols and workflows presented here offer a clear roadmap for researchers to generate and analyze such data. By integrating these computational approaches with traditional experimental validation, the scientific community can accelerate the journey of this compound from a promising natural compound to a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H12O4 | CID 83412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one | C11H12O4 | CID 93040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. phytojournal.com [phytojournal.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 6-Methoxymellein from Carrots
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxymellein (6-MM) is a dihydroisocoumarin found in carrots (Daucus carota L.) that contributes to their characteristic flavor profile and possesses various biological activities.[1] As a phytoalexin, its production in carrots is induced by stress factors such as ethylene (B1197577) exposure and fungal infection.[2] Notably, this compound has demonstrated potential as an anti-cancer agent, specifically targeting breast cancer stem cells by regulating NF-κB signaling.[1][3] This has led to increased interest in its extraction and purification for further research and potential drug development.
This document provides detailed protocols for the extraction and purification of this compound from carrots, along with comparative data on the efficiency of different methodologies.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data comparing different extraction techniques.
| Extraction Method | Recovery Rate (%) | Relative Yield Comparison | Reference |
| Boiling Water Extraction followed by SPE | 96 - 99% | 18% higher than Acetone Extraction | [4] |
| Alkali (0.5 N NaOH) Saponification | Not explicitly quantified | 10-25% greater extraction from puree than ground fresh carrots | [4][5][6] |
| Acetone Extraction | ~80.5% | Lower than boiling water extraction | [4] |
| Steam-cooked/Thermally Processed Puree | Not explicitly quantified | 15% greater extraction than unheated purees | [4][5][6] |
Experimental Protocols
Two primary methods for the extraction of this compound are detailed below, followed by a protocol for its purification using silica (B1680970) gel column chromatography.
Protocol 1: Boiling Water Extraction followed by Solid-Phase Extraction (SPE)
This method is rapid, environmentally friendly, and offers a high recovery rate.[4]
Materials:
-
Carrots
-
Liquid nitrogen
-
Boiling deionized water
-
Methanol (B129727) (pro analysis quality)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Filtration apparatus (e.g., filter paper, syringe filters)
-
Homogenizer/Blender
-
Heating apparatus (e.g., heating mantle, hot plate)
-
Nitrogen gas line
Procedure:
-
Sample Preparation:
-
Wash and cube approximately 10 mm pieces of carrot.
-
Freeze the carrot cubes in liquid nitrogen and pulverize them into a fine powder using a homogenizer or blender.
-
Store the frozen carrot powder at -80°C until use.
-
-
Extraction:
-
Place 5 g of frozen carrot powder into an Erlenmeyer flask.
-
Add 40 mL of boiling deionized water and continue to boil for 10 minutes.
-
Filter the hot extract through a pre-wetted filter paper.
-
Rinse the filter with an additional 20 mL of boiling water to ensure maximum recovery.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 4 mL of methanol followed by 10 mL of deionized water.
-
Load the filtered carrot extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge by passing 10 mL of air through it.
-
Elute the this compound from the cartridge with 1.9 mL of methanol into a collection vial.
-
Force any remaining solvent from the cartridge using a stream of nitrogen gas.
-
Adjust the final volume of the eluate to 2 mL with methanol. The sample is now ready for analysis or further purification.
-
Protocol 2: Alkali Saponification Extraction
This method utilizes an alkali solution to solubilize the lactone portion of the this compound structure, facilitating its extraction into an aqueous phase.[4][5][6]
Materials:
-
Carrot tissue (fresh or pureed)
-
0.5 N Sodium Hydroxide (NaOH)
-
Organic solvent (e.g., ethyl acetate)
-
Acid for neutralization (e.g., Hydrochloric acid)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 8 g of carrot tissue into a screw-cap vial.
-
Add 15 mL of 0.5 N NaOH solution.
-
Vortex the mixture every 5 minutes for a total extraction time of 20 minutes.
-
Centrifuge the sample to pellet the solid material.
-
-
Acidification and Solvent Extraction:
-
Carefully decant the supernatant into a clean tube.
-
Acidify the supernatant to a neutral pH with an appropriate acid.
-
Add an equal volume of an organic solvent such as ethyl acetate.
-
Vortex thoroughly to partition the this compound into the organic phase.
-
Allow the phases to separate (centrifugation may be required).
-
Collect the organic phase containing the extracted this compound.
-
Repeat the solvent extraction on the aqueous phase to maximize recovery.
-
Pool the organic fractions and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying the crude this compound extract obtained from either of the extraction methods described above.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Elution solvents (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Fraction collection tubes
-
Thin-Layer Chromatography (TLC) apparatus for monitoring fractions
Procedure:
-
Column Packing:
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial elution solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent.
-
Gradually increase the polarity of the elution solvent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions for the presence of this compound using Thin-Layer Chromatography (TLC).
-
Pool the fractions containing the purified this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Mandatory Visualization
Experimental Workflow for Extraction and Purification of this compound
Caption: Workflow for this compound Extraction and Purification.
Phytoalexin Induction Pathway
Caption: Induction of this compound as a Phytoalexin in Carrots.
References
- 1. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination and distribution of this compound in fresh and processed carrot puree by a rapid spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A methyltransferase for synthesis of the phytoalexin 6‐methoxymellein in carrot cells [periodicos.capes.gov.br]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: HPLC-DAD Analysis of 6-Methoxymellein in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxymellein (3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin) is a naturally occurring dihydroisocoumarin found in various plant species, notably in carrots (Daucus carota). It is recognized as a phytoalexin, produced in response to stress, and is associated with bitter taste in carrots. Beyond its role in plant defense, this compound has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control in the food industry, agricultural research, and for exploring its therapeutic potential in drug development.
This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method is sensitive, specific, and has been developed based on established analytical principles for natural product analysis.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate quantification and to minimize interference from the complex plant matrix. Two primary methods are presented below.
Method 1: Boiling Water Extraction followed by Solid-Phase Extraction (SPE)
This method is rapid, environmentally friendly, and demonstrates high recovery rates[1].
Protocol:
-
Homogenization: Freeze the plant material (e.g., carrot tissue) in liquid nitrogen and grind it into a fine powder using a laboratory mill.
-
Extraction: Accurately weigh approximately 1.0 g of the frozen powder into a centrifuge tube. Add 10 mL of boiling deionized water. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
SPE Cartridge Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.
-
Sample Loading: Decant the supernatant from the centrifuged sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of HPLC-grade methanol into a clean collection vial.
-
Filtration: Filter the methanolic eluate through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method 2: Solvent Extraction
This is a classic method for the extraction of moderately polar compounds from plant matrices.
Protocol:
-
Homogenization: Air-dry the plant material at room temperature or freeze-dry, then grind to a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes at room temperature[2].
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Resuspend the dried extract in 10 mL of water and transfer to a separatory funnel. Partition the aqueous suspension with an equal volume of ethyl acetate (B1210297) three times.
-
Drying and Reconstitution: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Evaporate the ethyl acetate to dryness. Reconstitute the final residue in a known volume (e.g., 2 mL) of methanol.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-DAD Instrumentation and Conditions
Instrumentation:
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 30-70% B15-20 min: 70-100% B20-25 min: 100% B25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD at 267 nm for quantification. Full spectrum (200-400 nm) to be recorded for peak purity analysis.[1] |
| Reference Wavelength | 360 nm |
| Expected Retention Time | Approximately 10 minutes, but will vary based on the specific column and system. |
Standard Preparation and Calibration
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 500 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The linearity of the curve should be verified by a correlation coefficient (R²) value ≥ 0.999.
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC-DAD method for the analysis of this compound.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Expected Value |
| Retention Time (t_R) | ~10 min |
| Linearity Range | 0.1 - 500 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (typically < 0.05 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (typically < 0.15 µg/mL) |
| Precision (RSD%) | < 2% (for both intra- and inter-day) |
| Accuracy (Recovery %) | 96 - 99% (using boiling water extraction)[1] |
| UV λmax | 267 nm, 302 nm |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound in plant extracts.
Logical Relationship for Method Selection
The choice of sample preparation method often depends on the laboratory's capabilities and the desired throughput.
References
Application Note: Quantification of 6-Methoxymellein using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-Methoxymellein is a naturally occurring dihydroisocoumarin found in various plant species, most notably in carrots (Daucus carota), where it can contribute to bitter taste.[1] It is also investigated for its potential biological activities, including antifungal properties.[2] Accurate quantification of this compound is crucial for quality control in the food industry and for pharmacological research. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in complex matrices.
Principle of the Method
This method utilizes a reversed-phase chromatographic separation followed by tandem mass spectrometric detection in the Multiple Reaction Monitoring (MRM) mode. The precursor ion of this compound is selectively fragmented, and specific product ions are monitored for quantification and confirmation, ensuring high selectivity and sensitivity.
Materials and Reagents
-
This compound analytical standard
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior not present in the sample)
Sample Preparation: Solid Phase Extraction (SPE)
A robust sample preparation protocol is essential for accurate and reproducible results. The following protocol is adapted for plant matrices.
-
Homogenization: Homogenize 1 gram of the sample material.
-
Extraction: Extract the homogenized sample with 10 mL of methanol/water (80:20, v/v) by vortexing for 1 minute, followed by sonication for 15 minutes.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.
LC-MS/MS Method
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument
MRM Transitions
The molecular formula of this compound is C₁₁H₁₂O₄ with a molecular weight of 208.21 g/mol .[1][3][4][5][6] The protonated precursor ion [M+H]⁺ is m/z 209.2. The following MRM transitions are proposed for quantification and qualification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 209.2 | 191.1 | 15 | Quantification |
| This compound | 209.2 | 163.1 | 20 | Qualification |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 | 1.0 |
Table 3: Precision and Accuracy (at three concentration levels)
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | 90 - 110 |
| High | 500 | < 5 | 95 - 105 |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working stock solutions into a blank matrix extract to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a blank matrix extract from a separate stock solution.
Data Analysis
The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in various sample matrices. The use of MRM ensures high selectivity, making this method suitable for both research and routine analysis. Method validation should be performed in the target matrix to ensure accuracy and precision.
References
Application Notes and Protocols for In Vitro Bioassay of 6-Methoxymellein Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxymellein is a naturally occurring dihydroisocoumarin found in various plants and microorganisms, which has demonstrated a range of biological activities, including antifungal properties.[1][2] This document provides detailed application notes and standardized protocols for conducting in vitro bioassays to evaluate the antifungal efficacy of this compound. The methodologies described herein are based on established standards for antifungal susceptibility testing, ensuring the generation of reproducible and comparable data crucial for research and drug development.
The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.[3]
Data Presentation
While extensive quantitative data for this compound's antifungal activity is still emerging, the following table summarizes representative Minimum Inhibitory Concentration (MIC) ranges for the related compound hydroxychavicol and general inhibitory concentrations for other natural antifungal agents to provide a comparative context for expected results.
Table 1: Representative Antifungal Activity of Natural Compounds
| Fungal Species | Compound | MIC Range (µg/mL) |
| Candida albicans | Hydroxychavicol | 15.62 - 500 |
| Aspergillus species | Hydroxychavicol | 125 - 500 |
| Dermatophytes | Hydroxychavicol | 7.81 - 62.5 |
Source: Data for Hydroxychavicol adapted from literature.[4] Actual MIC values for this compound must be determined empirically.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antifungal agent in a liquid medium.[3][5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well sterile microtiter plates
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Assay Setup:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Growth Control: 100 µL of fungal inoculum and 100 µL of RPMI-1640 medium (without the test compound).
-
Sterility Control: 200 µL of RPMI-1640 medium only.
-
Positive Control: 100 µL of fungal inoculum and 100 µL of a known antifungal agent at various concentrations.
-
Solvent Control: 100 µL of fungal inoculum and 100 µL of RPMI-1640 medium containing the highest concentration of DMSO used in the assay (typically ≤1%).
-
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until visible growth is observed in the growth control well.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth (for molds) or a significant reduction in turbidity (e.g., ≥50% inhibition for yeasts) compared to the growth control.[8][9] This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Protocol 2: Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of fungi to an antifungal agent.[5][10]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Fungal isolates
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Sterile swabs
-
Incubator (35°C)
-
Calipers
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described in the Broth Microdilution protocol and adjust it to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Ensure firm contact between the disk and the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers.
-
The diameter of the zone is proportional to the susceptibility of the fungus to this compound.
-
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined following the MIC test to ascertain whether the compound is fungistatic or fungicidal.[11][12]
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto fresh, drug-free agar plates (e.g., Sabouraud Dextrose Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.
-
-
Determination of MFC:
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of this compound in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. In vitro antifungal activity of hydroxychavicol isolated from Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI [ivami.com]
- 12. mdpi.com [mdpi.com]
- 13. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anticancer Effects of 6-Methoxymellein using a Mammosphere Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the mammosphere formation assay to evaluate the anticancer stem cell properties of 6-Methoxymellein. This document is intended for professionals in the fields of cancer research and drug development.
Introduction
Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and therapeutic resistance.[1][2][3][4] The mammosphere formation assay is a widely used in vitro method to enrich and quantify mammary stem/progenitor cells, which form floating spherical colonies (mammospheres) in non-adherent, serum-free culture conditions.[5][6][7][8] This assay serves as a valuable tool to assess the efficacy of potential anticancer compounds that target the CSC population.[9][10]
This compound, a natural compound isolated from carrots (Daucus carota L.), has demonstrated inhibitory effects on breast cancer stem cells.[1] Studies have shown that this compound can suppress the proliferation and migration of breast cancer cells, and notably, reduce the formation and growth of mammospheres.[1] This suggests that this compound targets the self-renewal capacity of breast CSCs. The underlying mechanism of action involves the regulation of key signaling pathways, particularly the NF-κB pathway, and the subsequent reduction in the expression of stemness-associated proteins.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on breast cancer cell lines.
Table 1: Effect of this compound on the Proliferation of Breast Cancer Cells
| Cell Line | This compound Concentration | Inhibition of Proliferation |
| MDA-MB-231 | >0.8 mM | Significant Suppression |
| MCF-7 | >0.5 mM | Significant Suppression |
| Data extracted from a 24-hour treatment study.[1] |
Table 2: Effect of this compound on Mammosphere Formation
| Cell Line | This compound Treatment | Effect on Mammospheres |
| MDA-MB-231 | Increasing Concentrations | Decreased number and size |
| MCF-7 | Increasing Concentrations | Decreased number and size |
| Primary mammospheres were treated for 7 days.[1] |
Table 3: Effect of this compound on Breast Cancer Stem Cell Markers
| Cell Line | Marker | This compound Treatment (1 mM) | Result |
| MDA-MB-231 | CD44+/CD24- | 24 hours | Reduction from 80.3% to 41.6% |
| Mammospheres | c-Myc, Oct4, Sox-2 | Not specified | Decreased protein expression levels |
| These markers are associated with a cancer stem cell phenotype.[1] |
Experimental Protocols
This section provides a detailed methodology for conducting a mammosphere formation assay to assess the effects of this compound.
Materials and Reagents
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS) for trypsin neutralization
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Ultra-low attachment 6-well plates
-
Sterile cell culture flasks, pipettes, and consumables
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Microscope with imaging capabilities
Protocol for Mammosphere Formation Assay
-
Cell Culture and Preparation:
-
Culture breast cancer cells in standard adherent conditions until they reach 70-80% confluency.[5]
-
Wash the cells twice with PBS and detach them using trypsin-EDTA.[5]
-
Neutralize the trypsin with media containing FBS and centrifuge the cells at 200 x g for 5 minutes.[5]
-
Resuspend the cell pellet in mammosphere culture medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 10 ng/mL bFGF, L-glutamine, and penicillin-streptomycin).[5]
-
Ensure a single-cell suspension by gently pipetting and, if necessary, passing the suspension through a 40 µm cell strainer.[5]
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.[5][11]
-
-
Plating for Primary Mammosphere Formation:
-
Seed the single-cell suspension into ultra-low attachment 6-well plates at a density of 500-4,000 cells/cm².[5][11]
-
To the experimental wells, add this compound at various concentrations. Include a vehicle control (e.g., DMSO) in separate wells.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-10 days without disturbing them.[5]
-
-
Quantification of Mammosphere Formation:
-
After the incubation period, count the number of mammospheres in each well using a microscope. Mammospheres are typically defined as spheres with a diameter >40-50 µm.[5][12]
-
Capture representative images of the mammospheres for each treatment condition.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula:
-
MFE (%) = (Number of mammospheres counted / Number of cells seeded) x 100
-
-
-
Serial Passaging for Self-Renewal Assessment (Optional):
-
Collect the primary mammospheres by gentle centrifugation (e.g., 115 x g for 10 minutes).[5]
-
Dissociate the mammospheres into a single-cell suspension using trypsin-EDTA.[5][12]
-
Re-plate the single cells in fresh mammosphere medium in ultra-low attachment plates at the same seeding density as the primary generation.[5]
-
Treat with this compound as in the primary assay.
-
Count the number of secondary mammospheres after 5-10 days to assess the effect on self-renewal capacity.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on mammosphere formation.
Proposed Signaling Pathway of this compound Action
Caption: this compound inhibits NF-κB signaling in breast cancer stem cells.
Conclusion
The mammosphere formation assay is a robust method for evaluating the anti-CSC activity of compounds like this compound. The provided data and protocols offer a framework for researchers to investigate the potential of this compound as a therapeutic agent targeting the cancer stem cell population in breast cancer. The inhibitory effect of this compound on mammosphere formation, coupled with its ability to downregulate key stemness markers and interfere with the NF-κB signaling pathway, highlights its promise as a novel anticancer agent.[1] Further investigation into its efficacy and safety in preclinical models is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. The use of natural products to target cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective targeting of breast cancer stem cells by combined inhibition of Sam68 and Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Messing Up the Cancer Stem Cell Chemoresistance Mechanisms Supported by Tumor Microenvironment [frontiersin.org]
- 5. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]
- 7. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining Mammosphere-Forming Potential: Application of the Limiting Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ER+ Breast Cancer Mammosphere Formation and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methoxymellein as a Chemical Marker for Carrot Quality Control
Introduction
6-Methoxymellein (6-MM) is a phenolic compound, specifically a dihydroisocoumarin, found in carrots (Daucus carota L.). It is a phytoalexin, a substance produced by plants as a defense mechanism against biotic and abiotic stress.[1] The accumulation of 6-MM is associated with a bitter taste in carrots, making it a critical chemical marker for quality control in the food industry.[2][3] Factors such as post-harvest handling, storage conditions, ethylene (B1197577) exposure, and microbial infection can induce the biosynthesis of 6-MM, leading to undesirable flavors.[2][4] These application notes provide detailed protocols for the extraction and quantification of 6-MM in carrots, summarize key quantitative data, and illustrate the biochemical pathways involved.
Data Presentation
Table 1: Concentration of this compound in Carrots under Various Conditions
| Condition | Carrot Variety/Type | This compound Concentration (µg/g fresh weight) | Reference(s) |
| Fresh, unstressed | Not specified | Typically below bitterness threshold | [5] |
| Fresh | 79 samples from European markets | 0.02 - 76.00 (only 1 sample exceeded "just noticeable difference") | [6][7] |
| Stored at 1°C | Not specified | Low levels maintained for at least 17 weeks | [6][7] |
| Ethylene-exposed | "Yukon" | Significant increase | [8] |
| Wounded tissue | Not specified | Increased levels | [8] |
| Small-diameter roots (periderm) | Not specified | Higher accumulation compared to large roots | [8] |
Table 2: Sensory Thresholds for this compound in Carrots
| Sensory Attribute | Threshold Concentration (µg/g or µg/mL) | Reference(s) |
| Off-flavor | 60 | [5] |
| Bitter taste | 100 | [5] |
Table 3: Effect of Processing on this compound Levels
| Processing Method | Change in this compound Level | Reference(s) |
| Boiling water blanching | 69% reduction | [6][7] |
| Steam blanching | 33% reduction | [6][7] |
| Pureeing (vs. grinding fresh) | 10-25% greater extraction | [8] |
| Steam-cooked and thermally processed purees (vs. unheated) | 15% greater extraction | [8] |
| Maceration with pectinolytic enzymes | No decrease | [6][7] |
| Entire carrot juice processing (with blanching) | 85-94% reduction | [6][7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Carrot Tissue
This protocol is a consolidated method based on rapid extraction techniques suitable for routine quality control.[8][9]
Materials:
-
Carrot sample
-
Homogenizer (e.g., blender)
-
Boiling water bath
-
Whatman No. 1 filter paper or equivalent
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Take a representative sample of carrot tissue (e.g., 10 g). Wash and peel the carrots if required by the experimental design. Chop the carrot into small pieces.
-
Homogenization: Homogenize the carrot sample with a known volume of deionized water (e.g., 50 mL) for 2 minutes to create a uniform slurry.
-
Boiling Water Extraction: Transfer the homogenate to a beaker and place it in a boiling water bath for 10-15 minutes. This step both extracts the 6-MM and inactivates enzymes.
-
Filtration: Immediately filter the hot extract through Whatman No. 1 filter paper. Wash the residue on the filter paper with a small amount of boiling water to ensure complete recovery.
-
Cooling and Centrifugation: Cool the filtrate to room temperature. Centrifuge at 10,000 x g for 15 minutes to pellet any remaining solids.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the 6-MM from the cartridge with 2 mL of methanol into a clean collection vial.
-
-
Sample for HPLC: The methanolic eluate is now ready for HPLC analysis. If necessary, filter through a 0.45 µm syringe filter before injection.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for the quantification of 6-MM.[5][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may be optimized for a specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 267 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the extracted sample (from Protocol 1) into the HPLC system.
-
Quantification: Identify the 6-MM peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of 6-MM in the sample by using the peak area and the calibration curve. The concentration in the original carrot sample can be calculated based on the initial sample weight and dilution factors.
Visualizations
Biosynthesis and Stress Induction of this compound
Caption: Stress-induced biosynthesis of this compound in carrots.
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in carrots.
References
- 1. Effect of Ethylene Biosynthesis on the Accumulation of this compound Induced by Elicitors in Carrot Cells [periodicos.capes.gov.br]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. BITTERNESS IN CARROTS AS QUALITY INDICATOR | International Society for Horticultural Science [ishs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Levels in Fresh Carrots in Relation to the Sensory Quality [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of this compound in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination and distribution of this compound in fresh and processed carrot puree by a rapid spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 6-Methoxymellein in Studying Plant-Pathogen Interactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxymellein (6-MM) is a naturally occurring dihydroisocoumarin found in carrots (Daucus carota) and other Apiaceae family members. It functions as a phytoalexin, a low molecular weight antimicrobial compound synthesized by plants in response to pathogen attack or abiotic stress.[1][2] Its role in plant defense mechanisms makes it a valuable tool for studying the intricate interactions between plants and pathogens. This document provides detailed application notes and protocols for utilizing this compound in research settings, with a focus on data presentation, experimental methodologies, and the visualization of relevant biological pathways.
Data Presentation: Antifungal Activity of this compound
The antifungal properties of this compound have been demonstrated against a variety of plant pathogens. The following tables summarize the available quantitative data on its efficacy.
Table 1: Antifungal Spectrum of this compound against Various Plant Pathogens
| Pathogen Species | Host Plant(s) | Type of Pathogen | Antifungal Effect | Reference |
| Alternaria dauci | Carrot | Fungus | Inhibits conidia germination and mycelial growth | [2] |
| Alternaria radicina | Carrot | Fungus | Induced accumulation in response to infection | [3] |
| Botrytis cinerea | Wide range | Fungus | Resistance conferred by 6-MM accumulation | [1] |
| Ceratocystis fimbriata | Wide range | Fungus | Induces 6-MM production in carrot | [4] |
| Fusarium oxysporum | Wide range | Fungus | Induces 6-MM production in carrot | [4] |
| Gram-positive bacteria | N/A | Bacteria | Generally more effective than against Gram-negative bacteria | [3] |
| Gram-negative bacteria | N/A | Bacteria | Less effective compared to Gram-positive bacteria | [3] |
Table 2: Quantitative Antifungal Activity of this compound
| Pathogen Species | Assay Type | Parameter | Value (µg/mL) | Reference |
| Alternaria dauci | Mycelial Growth Inhibition | - | Growth hindered by 6-MM | [2] |
| Alternaria brassicicola | Comparative Inhibition | - | More sensitive than A. dauci and A. radicina | [2] |
| Botrytis cinerea | Mycelial Growth Inhibition | EC50 | < 50 (for related mellein (B22732) compounds) |
Note: Specific MIC or EC50 values for this compound against many plant pathogens are not widely reported in publicly available literature. The data presented is based on available research, and further empirical determination is recommended.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of this compound in carrots proceeds via the acetate-malonate pathway. The key inducible enzymes are 6-hydroxymellein (B1220941) synthase and 6-hydroxymellein-O-methyltransferase.[1][5] The O-methylation of 6-hydroxymellein is considered a rate-limiting step in the biosynthesis of this compound.[5]
Pathogen-Induced Signaling for Phytoalexin Production
Upon pathogen recognition, plants initiate a complex signaling cascade to induce defense responses, including the production of phytoalexins like this compound. This process often involves the interplay of signaling molecules such as jasmonic acid (JA) and ethylene (B1197577) (ET). While the specific pathway for 6-MM in carrots is not fully elucidated, a general model based on studies in model plants like Arabidopsis can be proposed. Pathogen-Associated Molecular Patterns (PAMPs) are recognized by Pattern Recognition Receptors (PRRs) on the plant cell surface, triggering a signaling cascade that often involves Mitogen-Activated Protein Kinases (MAPKs). This leads to the activation of transcription factors that upregulate the expression of phytoalexin biosynthetic genes.
Experimental Workflow for Studying this compound
A typical workflow for investigating the role of this compound in plant-pathogen interactions involves several key stages, from induction and extraction to in vitro and in vivo testing.
Experimental Protocols
Protocol 1: Induction and Extraction of this compound from Carrot Tissue
This protocol describes the induction of this compound in carrot tissue using an elicitor and a subsequent extraction procedure for analysis.
Materials:
-
Fresh carrots
-
Elicitor solution (e.g., 1 mM salicylic (B10762653) acid, or a yeast extract solution)
-
Sterile distilled water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Blender or homogenizer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Induction:
-
Wash and surface-sterilize fresh carrots.
-
Slice carrots into uniform discs (e.g., 5 mm thickness).
-
Immerse the carrot discs in the elicitor solution or sterile distilled water (as a control) for a specified period (e.g., 24-72 hours) in the dark.
-
-
Extraction:
-
After the induction period, rinse the carrot discs with distilled water and blot them dry.
-
Homogenize the carrot tissue in acetone (e.g., 1:5 w/v).
-
Filter the homogenate and collect the acetone extract.
-
Repeat the extraction of the solid residue with acetone twice more.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the aqueous residue in a known volume of distilled water.
-
Partition the aqueous phase with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the ethyl acetate to dryness to obtain the crude this compound extract.
-
Resuspend the extract in a suitable solvent (e.g., methanol) for quantification and bioassays.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Extracted this compound sample (from Protocol 1)
-
This compound standard (for calibration curve)
-
HPLC system with a UV detector and a C18 column
-
Mobile phase: Acetonitrile (B52724) and water (gradient or isocratic)
-
Methanol (for sample and standard preparation)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of the this compound standard in methanol.
-
Perform serial dilutions to obtain a range of standard concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the dried extract from Protocol 1 in a known volume of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., column temperature, flow rate, injection volume, and UV detection wavelength at 265 nm).
-
Run a gradient of acetonitrile in water to elute the compounds.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Protocol 3: In Vitro Antifungal Activity Assay (Broth Microdilution)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.
Materials:
-
Purified this compound
-
Fungal pathogen culture
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving 6-MM
Procedure:
-
Inoculum Preparation:
-
Grow the fungal pathogen in its appropriate liquid medium to obtain a fresh culture.
-
Adjust the concentration of the fungal spore or mycelial fragment suspension to a standardized concentration (e.g., 1 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the growth medium to achieve a range of final concentrations.
-
Include a positive control (medium with a known antifungal agent), a negative control (medium with the fungal inoculum and DMSO, but no 6-MM), and a sterility control (medium only).
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation and Reading:
-
Incubate the plate at the optimal temperature for the fungal pathogen for a specified period (e.g., 48-72 hours).
-
Determine the MIC visually as the lowest concentration of this compound that completely inhibits visible fungal growth. Alternatively, measure the absorbance at 600 nm using a microplate reader and calculate the percentage of growth inhibition.
-
Protocol 4: In Vivo Plant Protection Assay
This protocol is designed to evaluate the ability of this compound to protect plant tissues from fungal infection.
Materials:
-
Healthy, susceptible host plants (e.g., carrot seedlings or leaf discs)
-
Purified this compound solution at various concentrations
-
Fungal pathogen spore suspension of a known concentration
-
Control solution (e.g., water or a solution with the same concentration of the solvent used for 6-MM)
-
Humid chambers or covered trays
Procedure:
-
Plant and Pathogen Preparation:
-
Grow healthy host plants under controlled conditions.
-
Prepare a fresh spore suspension of the fungal pathogen and adjust to a suitable concentration for infection (e.g., 1 x 10^6 spores/mL).
-
-
Treatment Application:
-
Apply the this compound solutions and the control solution to the plant surfaces (e.g., by spraying onto leaves or pipetting onto leaf discs) and allow them to dry.
-
-
Inoculation:
-
Inoculate the treated plant tissues with the fungal spore suspension.
-
-
Incubation:
-
Place the inoculated plants or leaf discs in a humid chamber to maintain high humidity, which is conducive to fungal infection.
-
Incubate under appropriate light and temperature conditions for a period sufficient for disease symptoms to develop on the control plants (e.g., 3-7 days).
-
-
Disease Assessment:
-
Visually assess the disease severity on a predefined scale (e.g., percentage of leaf area with lesions).
-
Alternatively, the extent of fungal colonization can be quantified by methods such as qPCR targeting a pathogen-specific gene.
-
Compare the disease severity between the this compound-treated and control plants to determine the protective effect.
-
Conclusion
This compound serves as a powerful tool for dissecting the mechanisms of plant defense against pathogens. The protocols and data presented in this document provide a framework for researchers to investigate its antifungal properties, biosynthesis, and role in plant immunity. By employing these standardized methods, scientists can generate reliable and comparable data, contributing to a deeper understanding of plant-pathogen interactions and paving the way for the development of novel strategies for crop protection and drug development.
References
- 1. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of enzyme activities involved in the biosynthesis of carrot phytoalexin this compound [agris.fao.org]
Synthesis of 6-Methoxymellein for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 6-methoxymellein, a naturally occurring dihydroisocoumarin with significant biological activities. This guide is intended for researchers in academia and industry, offering detailed protocols and data to support the laboratory synthesis of this compound for further investigation.
Introduction
This compound, a phenolic compound first isolated from carrots, has garnered considerable interest in the scientific community. It functions as a phytoalexin, providing plants with resistance against microbial pathogens.[1] More recently, research has highlighted its potential as a therapeutic agent, particularly in oncology. Studies have demonstrated that this compound can inhibit the proliferation and migration of breast cancer cells and target breast cancer stem cells by modulating the NF-κB signaling pathway.[2] This promising biological activity necessitates reliable and reproducible methods for its synthesis to enable further research and drug development efforts.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 13410-15-6 |
| Appearance | White solid |
| IUPAC Name | (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one |
Synthetic Approach
While this compound can be isolated from natural sources such as carrots, this method can be inefficient for obtaining the large quantities required for extensive research.[1] Chemical synthesis offers a more controlled and scalable alternative. A common and effective strategy for the synthesis of the 3,4-dihydroisocoumarin core of this compound and its analogs involves the use of directed ortho-metalation. This powerful technique allows for the regioselective functionalization of aromatic rings.[3][4]
The general synthetic workflow for this compound via a directed ortho-metalation strategy is outlined below. This multi-step process begins with a suitably substituted aromatic precursor and proceeds through key intermediates to yield the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound. These procedures are based on established methods for the synthesis of related dihydroisocoumarins and have been adapted for this specific target molecule.
Protocol 1: Synthesis of 2-formyl-4,6-dimethoxybenzoic acid
This protocol describes the initial steps to construct the substituted aromatic core of this compound.
Materials:
-
3,5-Dimethoxybenzoic acid
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.
-
Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-formyl-4,6-dimethoxybenzoic acid.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) |
| 1 | 2-formyl-4,6-dimethoxybenzoic acid | 3,5-Dimethoxybenzoic acid | ~70-80% |
Protocol 2: Multi-step Conversion to Dihydroisocoumarin Precursor
This protocol outlines the conversion of the benzoic acid derivative into a key precursor for the final cyclization step. This typically involves reduction of the carboxylic acid, protection of the resulting alcohol, and introduction of the side chain.
(Detailed procedures for this multi-step conversion are highly dependent on the specific synthetic route chosen and are often found in the supplementary information of relevant publications. Researchers should consult the primary literature for precise conditions and reagents.)
Protocol 3: Cyclization to form this compound
This final step involves the formation of the lactone ring to yield this compound.
Materials:
-
Dihydroisocoumarin precursor from Protocol 2
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydride)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
Procedure:
-
Dissolve the dihydroisocoumarin precursor (1.0 eq) in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the catalyst (catalytic amount) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with saturated sodium bicarbonate solution for an acid catalyst or water for a base catalyst).
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) |
| 3 | This compound | Dihydroisocoumarin Precursor | ~60-70% |
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes typical spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the aromatic protons, the methoxy (B1213986) group, the methyl group, and the protons of the dihydropyranone ring. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and the aliphatic carbons of the dihydropyranone ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (m/z = 208.07). |
| IR | Characteristic absorption bands for the hydroxyl group, carbonyl group of the lactone, and aromatic C-H bonds. |
Biological Activity and Signaling Pathway
This compound has been shown to exert its anti-cancer effects by inhibiting the NF-κB signaling pathway.[2] This pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the inhibitory effect of this compound on this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
By preventing the translocation of the NF-κB complex into the nucleus, this compound downregulates the expression of target genes involved in cancer cell proliferation, survival, and inflammation. This mechanism of action makes it a compelling candidate for further preclinical and clinical investigation.
References
Application Note & Protocol: Induction of 6-Methoxymellein in Carrot (Daucus carota) Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Methoxymellein (6-MM) is a 3,4-dihydroisocoumarin that functions as a phytoalexin in carrots (Daucus carota), providing a natural defense against pathogens and stress.[1] Its production is typically low in healthy carrot tissue but can be significantly enhanced in response to various stimuli, known as elicitors.[2] Plant cell culture technology offers a controlled and sterile environment for the large-scale production of such valuable secondary metabolites, independent of geographical and seasonal constraints.[3][4] This document provides detailed protocols for establishing carrot cell suspension cultures, inducing the biosynthesis of this compound using various elicitors, and subsequent extraction and quantification of the target compound.
Principle The production of this compound in carrot cells is induced through a process called elicitation. Elicitors are signaling molecules, often derived from pathogens (biotic) or from chemical or physical stress (abiotic), that trigger a defense response in the plant cells.[5][6] This response includes the upregulation of genes encoding key enzymes in the phytoalexin biosynthetic pathway.[5] In the case of this compound, elicitors induce the activity of S-adenosyl-L-methionine:6-hydroxymellein O-methyltransferase, the enzyme that catalyzes the final step in its synthesis.[2] Common elicitors include fungal cell wall fragments, jasmonic acid, and ethylene-releasing compounds.[1][2][5]
Experimental Protocols
Protocol 1: Establishment and Maintenance of Carrot Cell Suspension Culture
This protocol describes the initiation of a friable callus from carrot root explants and its subsequent use to establish a cell suspension culture.
1.1. Materials
-
Carrot roots
-
70% (v/v) Ethanol (B145695)
-
1% Sodium hypochlorite (B82951) (NaOCl) solution with a few drops of Tween-20
-
Sterile distilled water
-
Murashige and Skoog (MS) medium, including vitamins
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Agar (B569324) (for solid medium)
-
Sterile petri dishes, scalpels, and forceps
-
250 mL Erlenmeyer flasks
-
Orbital shaker
1.2. Methodology
-
Explant Sterilization:
-
Thoroughly wash a fresh carrot root with tap water.
-
In a laminar flow hood, immerse the carrot root in 70% ethanol for 1 minute.
-
Transfer the root to the 1% NaOCl solution and agitate for 15-20 minutes.
-
Rinse the root 3-4 times with sterile distilled water to remove residual bleach.
-
-
Callus Induction:
-
Aseptically slice the carrot root into thin discs (2-3 mm).
-
Prepare solid MS medium supplemented with 30 g/L sucrose and 1.0 mg/L 2,4-D. Adjust pH to 5.8 before adding 8 g/L agar and autoclaving.
-
Place the carrot discs onto the surface of the solid MS medium in petri dishes.
-
Seal the plates with parafilm and incubate in the dark at 25 ± 2°C.
-
Subculture the developing friable callus onto fresh medium every 3-4 weeks.[7]
-
-
Initiation of Suspension Culture:
-
Transfer approximately 2-3 g of healthy, friable callus to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium (same composition as above, but without agar).
-
Place the flask on an orbital shaker at 120 rpm under dark conditions at 25 ± 2°C.
-
-
Maintenance of Suspension Culture:
-
Subculture the cells every 7-10 days by transferring 5-10 mL of the suspension into 50-70 mL of fresh liquid medium to maintain cells in the exponential growth phase.
-
Protocol 2: Preparation of Elicitors
2.1. Fungal Elicitor (from Aspergillus niger)
-
Grow Aspergillus niger in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days.
-
Harvest the mycelia by filtration and wash thoroughly with distilled water.
-
Homogenize the mycelia in distilled water (e.g., 10 g fresh weight in 100 mL).
-
Autoclave the homogenate at 121°C for 20 minutes. This preparation can be used as a crude elicitor.[6] The carbohydrate concentration can be determined and used for standardization.
2.2. Jasmonic Acid (JA) Elicitor
-
Prepare a 100 mM stock solution of Jasmonic Acid in 95% ethanol.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Dilute the stock solution with sterile culture medium to the desired final concentration (e.g., 100 µM) just before use.[5][8]
Protocol 3: Elicitation of Carrot Cell Cultures
-
Use carrot cell suspension cultures that are 5-7 days old (in the late exponential growth phase).
-
Aseptically add the prepared elicitor solution to the cell culture flasks to achieve the desired final concentration (e.g., 50 µg carbohydrate equivalent/mL for fungal elicitor or 100 µM for JA).
-
Maintain an untreated culture flask as a control.
-
Incubate the flasks on an orbital shaker (120 rpm) at 25 ± 2°C in the dark.
-
Collect cell samples at various time points post-elicitation (e.g., 0, 12, 24, 48, 72 hours) for analysis. Harvest cells by vacuum filtration.
Protocol 4: Extraction of this compound
This protocol is adapted from methods described for carrot tissue.[1][9]
4.1. Materials
-
Lyophilized (freeze-dried) carrot cells
-
Ethyl acetate
-
0.5 M Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
4.2. Methodology
-
Methanol Extraction:
-
Extract a known weight (e.g., 1 g) of lyophilized carrot cells with methanol (e.g., 20 mL) overnight at room temperature.[1]
-
Centrifuge the mixture and collect the supernatant. Re-extract the pellet twice with fresh methanol.
-
Pool the methanol extracts and evaporate to dryness under vacuum using a rotary evaporator.
-
-
Solvent Partitioning (Alternative to Methanol Extraction):
-
Homogenize fresh carrot cells in water.
-
Add 0.5 M NaOH to solubilize the this compound via saponification and incubate for 30 minutes.[9]
-
Acidify the mixture to pH 2-3 with 1 M HCl.[9]
-
Partition the acidified aqueous phase three times with an equal volume of ethyl acetate.
-
Pool the organic (ethyl acetate) layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Sample Preparation for Analysis:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for quantification.
-
Protocol 5: Quantification of this compound
5.1. Spectrophotometric Method This provides a rapid estimation of 6-MM content.[9]
-
Re-dissolve the extract in a suitable solvent.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer. This compound has a characteristic absorption maximum.
-
Quantify the concentration by comparing the absorbance to a standard curve prepared with purified this compound.
5.2. High-Performance Liquid Chromatography (HPLC) Method This method provides more accurate and specific quantification.[10][11]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the absorption maximum of this compound.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Filter the re-dissolved extract through a 0.45 µm filter before injection.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Calculate the concentration based on the peak area against a standard calibration curve.
-
Data Presentation
Quantitative results from elicitation experiments should be systematically recorded to compare the effectiveness of different elicitors and conditions.
Table 1: Example Template for Recording this compound Production Data.
| Elicitor Type | Elicitor Concentration | Harvest Time (Hours) | Cell Dry Weight (g/L) | 6-MM Yield (mg/g DW) | 6-MM Production (mg/L) |
|---|---|---|---|---|---|
| Control | 0 | 48 | 12.5 | 0.1 | 1.25 |
| Jasmonic Acid | 50 µM | 48 | 12.2 | Data | Data |
| Jasmonic Acid | 100 µM | 48 | 11.9 | Data | Data |
| Jasmonic Acid | 200 µM | 48 | 11.5 | Data | Data |
| Fungal Elicitor | 25 µg/mL | 48 | 12.0 | Data | Data |
| Fungal Elicitor | 50 µg/mL | 48 | 11.8 | Data | Data |
| Fungal Elicitor | 100 µg/mL | 48 | 11.3 | Data | Data |
Visualizations
Diagrams illustrating the experimental process and the underlying biological pathway.
Caption: Experimental workflow for this compound production.
Caption: Elicitor-induced signaling for this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. A methyltransferase for synthesis of the phytoalexin 6‐methoxymellein in carrot cells [periodicos.capes.gov.br]
- 3. Carrot hairy roots: factories for secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red Carrot Cells Cultured in vitro Are Effective, Stable, and Safe Ingredients for Skin Care, Nutraceutical, and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dpbck.ac.in [dpbck.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Jasmonic acid signaling and glutathione coordinate plant recovery from high light stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination and distribution of this compound in fresh and processed carrot puree by a rapid spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ijpsr.com [ijpsr.com]
Application Notes and Protocols: The Use of 6-Methoxymellein in Antimicrobial Biofilm Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical virulence factor for a wide range of pathogenic bacteria and fungi, contributing to chronic infections and increased resistance to conventional antimicrobial agents. The development of novel anti-biofilm compounds is a significant area of research in the fight against drug-resistant pathogens. 6-Methoxymellein, a dihydroisocoumarin natural product, has been isolated from various fungal and plant sources and has demonstrated antimicrobial properties. While its direct effects on microbial biofilms are an emerging area of investigation, its activity against planktonic bacteria suggests its potential as a valuable compound for anti-biofilm studies.
These application notes provide a summary of the known antimicrobial activity of this compound, detailed protocols for investigating its potential anti-biofilm efficacy, and an overview of potential mechanisms of action that could be explored.
Quantitative Data Summary
While specific data on the anti-biofilm activity of this compound is not yet widely published, its foundational antimicrobial activity has been characterized. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and a related derivative against several bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivative
| Compound | Organism | Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | CP011526.1 | >10 |
| This compound | Bacillus licheniformis | KX785171.1 | >10 |
| This compound | Pseudomonas aeruginosa | NR-117678.1 | >10 |
| This compound | Enterobacter xiangfangensis | CP017183.1 | >10 |
| This compound | Escherichia fergusonii | CU928158.2 | >10 |
| 4-chloro-6-hydroxymellein | Staphylococcus aureus | CP011526.1 | 0.8 |
| 4-chloro-6-hydroxymellein | Bacillus licheniformis | KX785171.1 | 1.2 |
| 4-chloro-6-hydroxymellein | Pseudomonas aeruginosa | NR-117678.1 | 5.3 |
| 4-chloro-6-hydroxymellein | Enterobacter xiangfangensis | CP017183.1 | 4.2 |
| 4-chloro-6-hydroxymellein | Escherichia fergusonii | CU928158.2 | 3.7 |
Data sourced from a study on dihydroisocoumarin derivatives isolated from Penicillium chrysogenum.[1] The activity of a chlorinated derivative suggests that structural modifications of the this compound scaffold could enhance its antimicrobial potency.
Experimental Protocols
To evaluate the anti-biofilm potential of this compound, a series of standardized assays can be employed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (microorganism in medium without this compound) and negative controls (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
Materials from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
95% Ethanol (B145695) or 33% Acetic Acid
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound at sub-MIC concentrations.
-
Inoculate the wells with the microbial suspension as described in the MIC protocol.
-
Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.
-
After incubation, gently discard the planktonic (free-floating) cells from the wells.
-
Wash the wells carefully with PBS to remove any remaining planktonic cells.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. This stains the biofilm biomass.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Solubilize the bound crystal violet by adding 95% ethanol or 33% acetic acid to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a wavelength of 570-620 nm.[2]
-
The percentage of biofilm inhibition can be calculated using the formula: [1 - (OD of treated well / OD of control well)] x 100.[2]
Protocol 3: Disruption of Pre-formed Biofilms
This protocol assesses the ability of this compound to eradicate established biofilms.
Materials:
-
Same as Protocol 2
Procedure:
-
Inoculate a 96-well plate with the microbial suspension in growth medium and incubate for 24-48 hours to allow for mature biofilm formation.
-
After incubation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 2.
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the anti-biofilm properties of a compound like this compound.
Caption: Workflow for evaluating the anti-biofilm potential of this compound.
Potential Mechanism: Quorum Sensing Inhibition
A common mechanism by which natural products inhibit biofilm formation is through the disruption of quorum sensing (QS), the cell-to-cell communication system that coordinates virulence gene expression. In Gram-negative bacteria like Pseudomonas aeruginosa, the las and rhl systems are key QS pathways.
Caption: Hypothetical inhibition of the P. aeruginosa quorum sensing pathway by this compound.
Hypothesized Anti-Biofilm Actions of this compound
Based on its chemical class and the known mechanisms of other natural anti-biofilm agents, this compound could interfere with several stages of biofilm development.
Caption: Potential stages of biofilm development inhibited by this compound.
Discussion and Future Directions
The provided protocols offer a foundational framework for the systematic evaluation of this compound as a potential anti-biofilm agent. Initial studies should focus on confirming its efficacy against biofilms of clinically relevant pathogens, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.
Should this compound demonstrate significant anti-biofilm activity, subsequent research should be directed towards elucidating its mechanism of action. This could involve:
-
Quorum Sensing Assays: Utilizing reporter strains to determine if this compound interferes with bacterial communication pathways.
-
Gene Expression Analysis: Employing techniques like qRT-PCR to assess the impact of this compound on genes involved in adhesion, motility, and exopolysaccharide (EPS) production.
-
Microscopy: Using scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM) to visualize the effects of the compound on biofilm architecture.
Furthermore, the observation that a chlorinated derivative of a related compound exhibits enhanced antimicrobial activity suggests that medicinal chemistry efforts to synthesize and screen analogues of this compound could lead to the development of more potent anti-biofilm candidates. The exploration of this and other dihydroisocoumarins represents a promising avenue for the discovery of new therapeutics to combat biofilm-associated infections.
References
Application Notes and Protocols: Investigating the Mechanism of Action of 6-Methoxymellein in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxymellein, a naturally occurring dihydroisocoumarin isolated from various plant species, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for investigating the mechanism of action of this compound in breast cancer cells. The primary known mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and metastasis. These protocols will guide researchers in assessing the effects of this compound on cell viability, apoptosis, cell cycle progression, and the expression of key signaling proteins.
Mechanism of Action of this compound in Breast Cancer
This compound has been shown to suppress the proliferation, migration, and colony formation of breast cancer cells. A key aspect of its anti-cancer activity is its ability to target breast cancer stem cells (BCSCs), a subpopulation of cells responsible for tumor initiation, metastasis, and recurrence.[1]
The primary molecular mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound reduces the nuclear translocation of the NF-κB subunits p65 and p50.[1] This inhibition leads to a downstream cascade of effects, including:
-
Decreased expression of stemness-associated proteins: The expression of c-Myc, Sox-2, and Oct4, transcription factors crucial for maintaining the self-renewal and pluripotency of cancer stem cells, is significantly reduced.[1]
-
Reduced secretion of pro-inflammatory cytokines: The transcription and secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which are regulated by NF-κB and contribute to a pro-tumorigenic microenvironment, are diminished.[1]
-
Reduction of BCSC population: Treatment with this compound leads to a decrease in the proportion of CD44+/CD24- cells, a key cell surface marker profile of breast cancer stem cells.[1]
While the direct effects of this compound on other critical cancer-related signaling pathways like PI3K/Akt and MAPK have not been extensively elucidated in breast cancer, the inhibition of NF-κB is known to crosstalk with these pathways, suggesting potential indirect modulatory effects.
Data Presentation: Summary of Quantitative Data
The following tables present a summary of expected quantitative data from key experiments investigating the effects of this compound on breast cancer cells.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| MCF-7 | Control (DMSO) | 48 | 100 ± 5.2 |
| 10 | 48 | 85 ± 4.8 | |
| 50 | 48 | 62 ± 6.1 | |
| 100 | 48 | 41 ± 5.5 | |
| MDA-MB-231 | Control (DMSO) | 48 | 100 ± 6.5 |
| 10 | 48 | 90 ± 5.9 | |
| 50 | 48 | 71 ± 7.2 | |
| 100 | 48 | 53 ± 6.8 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control (DMSO) | 2.5 ± 0.8 | 1.2 ± 0.5 |
| This compound (100 µM) | 15.8 ± 2.1 | 8.3 ± 1.5 | |
| MDA-MB-231 | Control (DMSO) | 3.1 ± 1.0 | 1.8 ± 0.7 |
| This compound (100 µM) | 18.2 ± 2.5 | 10.1 ± 1.9 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control (DMSO) | 55.2 ± 3.4 | 28.1 ± 2.5 | 16.7 ± 2.1 |
| This compound (100 µM) | 72.8 ± 4.1 | 15.3 ± 2.0 | 11.9 ± 1.8 | |
| MDA-MB-231 | Control (DMSO) | 48.9 ± 3.9 | 33.5 ± 3.1 | 17.6 ± 2.4 |
| This compound (100 µM) | 68.4 ± 4.5 | 19.8 ± 2.7 | 11.8 ± 1.9 |
Table 4: Western Blot Analysis of NF-κB Pathway Proteins
| Cell Line | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| Cytoplasmic IκBα | ||
| MDA-MB-231 | Control (DMSO) | 1.0 |
| This compound (100 µM) | 1.8 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in breast cancer cells treated with this compound using PI staining and flow cytometry.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of Propidium Iodide staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis: Western Blotting
This protocol provides a method to analyze the expression of key proteins in the NF-κB pathway in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as previously described.
-
For total protein, lyse cells in RIPA buffer. For nuclear/cytoplasmic fractionation, use a suitable kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
Visualizations
Caption: this compound inhibits the NF-κB pathway.
Caption: Workflow for cellular assays.
Caption: Workflow for Western Blotting.
References
Troubleshooting & Optimization
Improving the yield of 6-Methoxymellein extraction from plant material
Technical Support Center: 6-Methoxymellein Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of this compound (6-MM) extraction from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it commonly extracted?
A1: this compound (3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin) is a phenolic compound, specifically a dihydroisocoumarin.[1] It was first isolated from carrots (Daucus carota) in 1960.[2][3] Carrots remain the primary plant source for its extraction.[1][4] It is classified as a phytoalexin, a substance produced by plants as a defense mechanism against pathogens and environmental stress.[1][2][5] The compound is also found in other plants like Garcinia xanthochymus and fungi such as Coniothyrium sp.[3]
Q2: My this compound yield is consistently low. How can I increase its concentration in the plant material before extraction?
A2: Since this compound is a phytoalexin, its production can be induced by applying stress to the plant tissue. This process is known as elicitation. Methods to increase its concentration include:
-
Wounding: Simply cutting the plant material (e.g., carrot slices) can increase 6-MM levels.[6]
-
UV-C Irradiation: Exposing carrot slices to UV-C light is an effective method for inducing 6-MM production and increasing resistance to storage pathogens.[1]
-
Chemical Elicitors: Treatment with compounds like ethylene (B1197577) or 2-chloroethylphosphonic acid (2-CEPA) can stimulate accumulation.[7]
-
Fungal Infection: Inoculating carrot root tissue with certain non-pathogenic fungi (e.g., Ceratocystis cimbriata) can significantly increase yields.[3][5]
Q3: Which extraction method provides the best yield? Are there faster alternatives to traditional solvent extraction?
A3: Traditional organic solvent extractions using acetone (B3395972) or methanol (B129727) are common but can be time-consuming. A more rapid and efficient method involves boiling water extraction followed by solid-phase extraction (SPE) for purification. Studies have shown that this method can yield higher recoveries (96-99% after one extraction) compared to traditional acetone extraction. Additionally, processing carrots into a puree can result in 10-25% greater extraction than grinding fresh samples, and steam-cooking can further increase extraction by 15% compared to unheated purees.[6]
Q4: My final product is impure. What are the common purification steps?
A4: After the initial crude extraction, several purification steps are necessary to isolate this compound. Common techniques include:
-
Solid-Phase Extraction (SPE): This is an effective step for purifying water extracts, removing water, and concentrating the 6-MM into a methanol extract ready for analysis.
-
Silica (B1680970) Gel Column Chromatography: This is a standard method for separating compounds based on polarity. A solvent system such as chloroform:hexane (50:50) can be used as the eluent.
-
Sephadex LH-20 Chromatography: This gel filtration chromatography method is often used for purifying methanol extracts of natural products.[2][8]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification to obtain a highly pure compound.[2][8]
Q5: How can I accurately quantify the amount of this compound in my samples?
A5: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and spectrophotometry.
-
HPLC: This is a precise method for separating and quantifying 6-MM. It is often the final step after extraction and initial purification.
-
Spectrophotometry: A rapid spectrophotometric assay can be used for quantification. This compound in methanol exhibits characteristic UV absorption peaks at 267 and 302 nm.[6] This method involves alkali saponification, acidification, and organic solvent extraction before measurement.[6]
Data Presentation
Table 1: Comparison of this compound Extraction Methodologies
| Parameter | Traditional Solvent Extraction | Boiling Water + SPE | Alkali Saponification |
| Primary Solvent(s) | Acetone, Methanol, Dichloromethane | Boiling Water, Methanol | NaOH, Organic Solvent (e.g., Ethyl Acetate) |
| Typical Duration | Several hours to a full day | ~25 minutes per sample (excluding HPLC) | Moderate |
| Reported Recovery | Baseline | 96-99% (from spiked samples) | 10-25% greater than grinding fresh samples[6] |
| Pros | Well-established methodology | Rapid, high recovery, environmentally safer | Effective for processed (pureed) samples |
| Cons | Time-consuming, uses large volumes of organic solvents | Requires SPE columns | Involves pH adjustments |
| Reference | [6] |
Table 2: Factors Influencing this compound Yield in Carrots
| Factor | Method/Condition | Observed Effect on Yield | Reference |
| Elicitation | Exposure to Ethylene | Induces accumulation | [7] |
| UV-C Irradiation | Induces accumulation | [1] | |
| Wounding (slicing) | Increases levels | [6] | |
| Pre-processing | Processing into puree | 10-25% greater extraction than fresh grinding | [6] |
| Steam-cooking puree | 15% greater extraction than unheated puree | [6] | |
| Storage | Storage at 1°C | Maintains low levels for at least 17 weeks | [9] |
| Blanching | Boiling water treatment | Reduces levels by 69% | [9] |
| Steam treatment | Reduces levels by 33% | [9] |
Experimental Protocols
Protocol 1: Rapid Extraction with Boiling Water and Solid-Phase Extraction (SPE)
This protocol is adapted from a rapid analysis method and is suitable for routine analysis of multiple samples.
-
Sample Preparation: Homogenize 10g of carrot tissue.
-
Boiling Water Extraction:
-
Transfer the homogenized sample to an Erlenmeyer flask.
-
Add 40 ml of boiling deionized water and continue boiling for 5 minutes while stirring.
-
Cool the flask on ice and filter the contents through a cheesecloth into a suction flask.
-
For maximum recovery, a second extraction with another 40 ml of boiling water can be performed. Recovery from the first extraction is typically >96%.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column by washing with 5 ml of methanol followed by 5 ml of deionized water.
-
Apply the aqueous extract from step 2 to the SPE column.
-
Wash the column with 5 ml of deionized water to remove polar impurities.
-
Elute the this compound from the column using 2 ml of methanol into a collection vial.
-
-
Quantification: The resulting methanol extract can be directly analyzed by HPLC.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general procedure for purifying a crude organic extract.
-
Sample Preparation: Evaporate the crude extract (e.g., from a methanol or ethyl acetate (B1210297) extraction) to dryness using a rotary evaporator. Re-dissolve the residue in a minimal amount of the initial mobile phase (e.g., Chloroform:Hexane 50:50).
-
Column Packing:
-
Prepare a slurry of silica gel (60, 230–400 mesh) in the chosen eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with the Chloroform:Hexane (50:50) solvent system, collecting fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
Biosynthesis and Experimental Workflow Diagrams
Caption: Biosynthesis pathway of this compound from precursor molecules.[1][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrot - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination and distribution of this compound in fresh and processed carrot puree by a rapid spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence of this compound in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of 6-Methoxymellein
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of 6-Methoxymellein.
Troubleshooting Guides
This section addresses common issues that may be encountered during the extraction, chromatographic purification, and crystallization of this compound, presented in a question-and-answer format.
Extraction Issues
Question: My crude extract shows a low yield of this compound. What are the possible causes and solutions?
Answer:
Low yields of this compound in the crude extract can stem from several factors related to the extraction process. Incomplete cell lysis of the source material (e.g., carrot root) can significantly hinder solvent access to the target compound. Additionally, the choice of extraction solvent and the extraction conditions play a crucial role.
Troubleshooting Steps:
-
Enhance Cell Disruption: For plant materials, mechanical disruption methods such as grinding in liquid nitrogen, sonication, or bead beating prior to solvent extraction can improve yields by increasing the surface area for solvent penetration.
-
Optimize Extraction Solvent: While methanol (B129727) is commonly used for extraction, consider a sequential extraction with solvents of varying polarity (e.g., starting with hexane (B92381) to remove non-polar compounds, followed by ethyl acetate (B1210297), and then methanol) to selectively extract compounds based on their polarity.
-
Evaluate Extraction Conditions: Ensure sufficient extraction time and temperature. However, be mindful that excessive heat can lead to the degradation of phenolic compounds like this compound. Processing carrots into a puree has been shown to result in a 10-25% greater extraction of this compound compared to grinding fresh samples.[1]
Column Chromatography Issues
Question: I'm observing co-elution of impurities with this compound during silica (B1680970) gel column chromatography. How can I improve the separation?
Answer:
Co-elution is a common challenge when purifying natural products due to the presence of structurally similar compounds. For this compound, potential co-eluting impurities from carrot extracts include other phenolic compounds and polyacetylenes.
Troubleshooting Steps:
-
Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one for separating complex mixtures. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). A common mobile phase for purifying this compound from carrot extracts is a mixture of chloroform (B151607) and hexane[2].
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, alternative stationary phases like Sephadex LH-20 can be effective for separating phenolic compounds. A multi-step purification involving both silica gel and Sephadex LH-20 chromatography has been successfully used to isolate this compound[3][4][5].
-
Check for Column Overloading: Loading too much crude extract onto the column can lead to poor separation. Reduce the sample load or use a larger column.
HPLC Purification Issues
Question: My this compound peak is showing tailing in my reverse-phase HPLC chromatogram. What could be the cause and how can I fix it?
Answer:
Peak tailing in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or sample solvent.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The phenolic hydroxyl group in this compound can interact with residual silanols on the C18 column, leading to tailing. Acidifying the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the silanol (B1196071) groups and the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.
-
Optimize Mobile Phase Composition: Varying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can affect peak shape and resolution.
-
Ensure Sample Solvent Compatibility: Dissolving the sample in a solvent that is stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Check for Column Contamination or Degradation: If the problem persists, the column may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.
Crystallization Challenges
Question: I am having difficulty crystallizing my purified this compound; it either remains an oil or precipitates as an amorphous solid. What can I do?
Answer:
Successful crystallization depends on finding a suitable solvent system and controlling the rate of crystal growth. Oiling out or amorphous precipitation often occurs when the compound is too soluble in the chosen solvent or when the solution is cooled too quickly.
Troubleshooting Steps:
-
Screen for an Optimal Solvent System: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Solvent mixtures, such as ethanol-water or ethyl acetate-hexane, can be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a refrigerator or freezer. This encourages the formation of well-defined crystals.
-
Induce Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
-
Trituration: If the product is an oil, try adding a small amount of a solvent in which the oil is insoluble but the impurities are soluble. Stirring or sonicating this mixture can sometimes induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step purification protocol for this compound from a natural source like carrots?
A1: A common protocol involves the following steps:
-
Extraction: Extraction of the ground source material with methanol.
-
Solvent Partitioning: The methanol extract is concentrated, and then partitioned between water and ethyl acetate. The this compound will preferentially move into the ethyl acetate layer.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Further purification of the this compound containing fractions is performed using Sephadex LH-20, which separates compounds based on size and polarity.
-
Preparative HPLC: The final purification step is often preparative reverse-phase HPLC to obtain highly pure this compound[3][4][5].
Q2: What are the common impurities I should expect when purifying this compound from carrots?
A2: When extracting from carrots, you can expect to encounter other secondary metabolites with similar polarities. These may include other phenolic compounds, polyacetylenes (such as falcarinol (B191228) and falcarindiol), and other isocoumarin (B1212949) derivatives. These compounds can often co-elute with this compound, making multi-step purification necessary.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively assessing the purity of fractions and for optimizing the mobile phase for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a UV detector is used to quantify the purity of the fractions and the final product.
-
NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the purified this compound and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the purified compound.
Q4: What are the stability considerations for this compound during purification and storage?
A4: this compound is a phenolic compound and can be susceptible to degradation under certain conditions.
-
pH: Phenolic compounds are generally more stable in acidic to neutral conditions. Alkaline conditions can lead to oxidation and degradation.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to perform purification steps at room temperature or below whenever possible and to store the purified compound at low temperatures (e.g., -20 °C).
-
Light: Exposure to UV light can cause degradation of phenolic compounds. It is best to work with and store this compound in amber vials or protected from light.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Carrots
| Extraction Method | Solvent | Reported Recovery/Yield | Reference |
| Boiling Water Extraction | Water | 96-99% recovery after one extraction | [2] |
| Acetone Extraction | Acetone | 80.5% recovery | [2] |
| Methanol Extraction | Methanol | Commonly used, yields vary | [3][4][5] |
Note: The yields and recoveries can vary significantly depending on the source material and the precise experimental conditions.
Table 2: Illustrative HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV at 268 nm |
| Expected Purity | >95% |
Note: This is an example protocol and may require optimization for your specific instrument and sample.
Experimental Protocols
Protocol 1: Multi-Step Purification of this compound from Carrot Root
This protocol is based on methodologies described in the literature for the isolation of this compound[3][4][5].
-
Extraction:
-
Grind dried carrot root into a fine powder.
-
Extract the powder with methanol (1:10 w/v) at room temperature with stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Solvent Partitioning:
-
Resuspend the concentrated extract in water and partition it against an equal volume of ethyl acetate.
-
Separate the layers and collect the ethyl acetate fraction.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Pre-pack a silica gel column with hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the this compound-rich fractions from the silica gel column and concentrate them.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC.
-
-
Preparative HPLC:
-
Pool and concentrate the purest fractions from the Sephadex column.
-
Dissolve the sample in the initial mobile phase for HPLC.
-
Purify the sample using a preparative C18 HPLC column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Better Separation of 6-Methoxymellein Isomers
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of 6-Methoxymellein isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to common problems encountered during the HPLC analysis of this compound and its isomers.
Q1: My this compound isomers are co-eluting or showing poor resolution. What are the first steps to improve separation?
A1: Co-elution or poor resolution is a common challenge when separating structurally similar isomers. A systematic approach to optimizing your HPLC parameters is crucial. Here’s a logical workflow to troubleshoot this issue:
Initial Steps for Improving Resolution:
-
Mobile Phase Optimization:
-
Solvent Strength (Isocratic): If you are using an isocratic method, systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Gradient Slope (Gradient): For gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more time for the isomers to interact with the stationary phase, often leading to better separation.
-
Organic Solvent Type: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties. If one doesn't provide adequate separation, the other might.
-
-
Stationary Phase Selection:
-
For Positional or Diastereomeric Isomers: If mobile phase adjustments are insufficient, consider a column with a different stationary phase. Standard C18 columns are a good starting point, but phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer alternative selectivities for aromatic compounds like this compound.
-
For Enantiomers: The (R) and (S) enantiomers of this compound require a chiral stationary phase (CSP) for separation. Common choices include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). You may need to screen several different chiral columns to find one that provides selectivity for this specific compound.
-
Q2: I am trying to separate the enantiomers of this compound. What is a good starting point for chiral HPLC method development?
A2: Separating enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). Here is a recommended approach:
-
Column Selection: Start by screening a few polysaccharide-based chiral columns, as they are versatile and widely effective. Columns with cellulose or amylose backbones derivatized with phenyl carbamates are a good first choice.
-
Mobile Phase System:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) (IPA) or ethanol (B145695) is a common starting point for normal-phase chiral chromatography. A typical starting mobile phase could be 90:10 (v/v) Hexane:IPA. You can then adjust the ratio to optimize retention and resolution.
-
Reversed-Phase: A mixture of water or buffer with acetonitrile or methanol can also be effective on some chiral columns. This is often preferred for its compatibility with mass spectrometry.
-
The following diagram illustrates a typical screening process for chiral method development:
Q3: I am observing significant peak tailing with my this compound peaks. How can I improve the peak shape?
A3: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here are some strategies to mitigate this:
-
Use a Low pH Mobile Phase: Adding a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the aqueous portion of your mobile phase can suppress the ionization of silanol groups, thereby reducing peak tailing.
-
Use an End-capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing with polar and phenolic compounds.
-
Lower Sample Concentration: Overloading the column can lead to poor peak shape. Try injecting a more dilute sample.
-
Mobile Phase Additives: For basic compounds, a small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase to mask silanol interactions. However, for a phenolic compound like this compound, a low pH is generally more effective.
Data Presentation: Optimizing Mobile Phase Composition
The following tables provide hypothetical data to illustrate the effect of changing mobile phase parameters on the separation of this compound isomers.
Table 1: Effect of Acetonitrile Concentration on Resolution of Positional Isomers (Isocratic)
| Acetonitrile (%) | Water (%) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 50 | 50 | 4.2 | 4.5 | 1.1 |
| 45 | 55 | 5.8 | 6.3 | 1.6 |
| 40 | 60 | 8.1 | 8.9 | 2.1 |
| 35 | 65 | 12.5 | 13.8 | 2.5 |
Conditions: C18 Column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 30°C, UV detection at 280 nm.
Table 2: Effect of Organic Solvent on Chiral Separation of Enantiomers (Normal Phase)
| Mobile Phase Composition (v/v) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 90:10 Hexane:IPA | 7.5 | 8.1 | 1.4 |
| 85:15 Hexane:IPA | 6.2 | 6.6 | 1.2 |
| 90:10 Hexane:Ethanol | 8.3 | 9.2 | 1.9 |
Conditions: Chiral Cellulose-based Column (4.6 x 250 mm, 5 µm), 1.0 mL/min flow rate, 25°C, UV detection at 280 nm.
Experimental Protocols
Protocol 1: General Reversed-Phase Method for Positional Isomer Separation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 60% B
-
15-17 min: 60% to 90% B
-
17-20 min: Hold at 90% B
-
20-21 min: 90% to 30% B
-
21-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Separation of Enantiomers in Normal Phase
-
HPLC System: A standard HPLC system compatible with normal phase solvents.
-
Column: Chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
Disclaimer: The quantitative data and protocols provided are illustrative and intended as a starting point for method development. Actual results may vary depending on the specific instruments, columns, and reagents used. Method validation is essential before use in a regulated environment.
Reducing degradation of 6-Methoxymellein during storage and processing
This technical support center provides guidance for researchers, scientists, and drug development professionals on reducing the degradation of 6-Methoxymellein during storage and processing. The information is presented in a question-and-answer format to address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from several factors due to its chemical structure, which includes a dihydroisocoumarin core with a lactone ring and a phenolic hydroxyl group. The primary factors of concern are:
-
pH: The lactone ring is prone to hydrolysis, particularly under basic (alkaline) conditions, which opens the ring to form a less active hydroxy carboxylate. Acidic conditions can also catalyze this reaction, though typically to a lesser extent.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.
-
Oxygen: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can lead to the formation of colored degradation products, such as quinone-like structures.
-
Light: Exposure to light, especially UV radiation, can provide the energy to initiate photodegradation, which may involve both oxidative and other radical pathways.
-
Presence of Water (Moisture): Water is a necessary reactant for the hydrolysis of the lactone ring. Therefore, the presence of moisture can lead to degradation even in solid samples if not stored properly.
Q2: What are the recommended storage conditions for solid (powder) this compound?
A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation and slows down all chemical reaction rates. |
| Light | Protect from light (e.g., use amber vials or store in the dark) | Prevents photodegradation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Reduces the risk of oxidation of the phenolic group. |
| Container | Tightly sealed, airtight container with a desiccant | Prevents moisture absorption, which can lead to hydrolysis. |
Q3: How should I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods. If solutions must be prepared in advance, the following conditions should be met.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes the potential for hydrolysis. |
| Temperature | -80°C | Drastically slows down degradation kinetics in solution. |
| Light | Protect from light (e.g., use amber vials or wrap in foil) | Prevents photodegradation. |
| Atmosphere | Prepare and store under an inert gas (Argon or Nitrogen) | Reduces the risk of oxidation. |
| Best Practice | Prepare fresh solutions for each experiment and use immediately. | Avoids degradation during storage and variability from repeated freeze-thaw cycles. |
Q4: Are there any known incompatibilities of this compound with common lab reagents?
A4: Avoid strong bases (e.g., NaOH, KOH) as they will rapidly hydrolyze the lactone ring. Strong oxidizing agents should also be avoided as they will degrade the phenolic moiety. The presence of metal ions can also catalyze oxidation. Buffers used for in vitro assays should be carefully selected to have a pH as close to neutral as possible, and experiments should be designed to minimize the time the compound spends in aqueous media.
Troubleshooting Guides
Problem 1: I observe a change in the color (e.g., from white/off-white to yellow/brown) of my solid this compound sample.
-
Possible Cause: This is a common indication of oxidation of the phenolic group. This can be caused by prolonged exposure to air (oxygen) or light.
-
Solution:
-
Verify the purity of the material using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
If degradation is confirmed, it is recommended to use a fresh, unoxidized lot of the compound for sensitive experiments.
-
For future prevention, always store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at -20°C or below.
-
Problem 2: My this compound solution (especially in aqueous buffer) loses potency over the course of my experiment.
-
Possible Cause: This is likely due to the hydrolysis of the lactone ring, which is accelerated in aqueous solutions, particularly at non-neutral pH.
-
Solution:
-
pH Control: Check the pH of your experimental buffer. If possible, perform the experiment at a pH between 6 and 7.5, where the rate of hydrolysis is generally at a minimum for many lactones.
-
Minimize Time in Aqueous Solution: Prepare your stock solution in an anhydrous solvent like DMSO. Make the final dilution into your aqueous buffer immediately before starting the experiment.
-
Temperature Control: Perform the experiment at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Run a Control: Include a time-course control experiment where you analyze the stability of this compound in your experimental buffer over the same duration as your main experiment to quantify the extent of degradation.
-
Problem 3: I am seeing an unexpected peak in my chromatogram when analyzing my this compound sample.
-
Possible Cause: This could be a degradation product. Based on the structure of this compound, the most likely degradation products are the ring-opened hydroxy carboxylate (from hydrolysis) or an oxidized form of the molecule.
-
Solution:
-
Characterize the New Peak: Use LC-MS to determine the mass of the new peak. The hydrolyzed product will have a mass that is 18 Da (the mass of water) greater than the parent this compound (m/z 208.21). Oxidized products may show an increase in mass corresponding to the addition of oxygen atoms.
-
Force Degradation Study: To confirm the identity of the degradation product, you can perform a force degradation study.
-
Base Hydrolysis: Treat a small sample of this compound with a dilute base (e.g., 0.01 M NaOH) for a short period. The peak corresponding to the hydrolyzed product should increase significantly.
-
Oxidation: Treat a sample with a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide). The peak corresponding to the oxidized product should increase.
-
-
Optimize Analytical Method: Ensure your chromatographic method is capable of separating the parent compound from its potential degradation products.
-
Quantitative Data on Degradation
Table 1: Effect of Processing on this compound (6-MM) Levels in Carrots [1][2]
| Processing Method | % Reduction in 6-MM Level |
| Blanching (Boiling Water) | 69% |
| Blanching (Steam) | 33% |
| Full Juice Processing (with boiling water blanching) | 94% |
| Full Juice Processing (with steam blanching) | 85% |
Table 2: Effect of Storage Temperature on this compound (6-MM) Stability in Carrots
| Storage Temperature | Observation |
| 1°C | Suitable for maintaining low levels of 6-MM for at least 17 weeks.[1][2] |
| 4°C | Higher accumulation and stability compared to 24°C. |
| 24°C | Faster rate of degradation. |
Note: These values are from a complex biological matrix and may not directly translate to the stability of the purified compound in a laboratory setting, but they highlight the significant impact of temperature and aqueous processing on degradation.
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Testing of this compound
This protocol provides a general method for monitoring the stability of this compound and detecting the formation of degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Anhydrous DMSO
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound and any less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 268 nm and 305 nm).
-
Injection Volume: 10 µL
-
-
Procedure for Stability Study:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
For each condition to be tested (e.g., different pH buffers, temperatures), dilute the stock solution to the final desired concentration (e.g., 100 µg/mL).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
If necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation before analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks over time. The percentage of this compound remaining can be calculated relative to the t=0 time point.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Decision tree for storage and handling of this compound.
References
Troubleshooting low bioactivity in 6-Methoxymellein in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxymellein in vitro. The information is designed to help identify and overcome common issues encountered during experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates in the cell culture medium. What should I do?
A1: This is likely due to the poor aqueous solubility of this compound. It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium remains low (typically below 0.1%) to avoid solvent-induced toxicity. A good practice is to add the DMSO stock solution to a small volume of medium, mix well, and then add this to the final volume of medium with gentle vortexing. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: I am observing lower than expected or no bioactivity with this compound in my assay. What are the possible reasons?
A2: Several factors could contribute to low bioactivity:
-
Compound Instability: this compound, like many natural products, may be unstable in aqueous solutions or under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). It is advisable to prepare fresh dilutions from a frozen DMSO stock for each experiment and minimize the time the compound spends in aqueous buffer before being added to the assay.
-
Incorrect Concentration Range: The effective concentration of this compound can vary significantly depending on the cell type and assay. Ensure you are testing a wide enough concentration range to capture the dose-response relationship.
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Assay Interference: Natural products can interfere with assay readouts. For colorimetric assays (e.g., MTT), the inherent color of the compound might affect absorbance readings. For fluorescence-based assays, the compound could be autofluorescent or quench the fluorescent signal. It is crucial to run appropriate controls, such as a well with the compound and medium but without cells, to check for background interference.
-
Cell Line Sensitivity: Not all cell lines will respond to this compound in the same way. The expression levels of the target proteins and the status of the relevant signaling pathways in your chosen cell line will influence its sensitivity.
Q3: I am seeing high variability between my replicate wells. How can I improve the consistency of my results?
A3: High variability can stem from several sources:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding your plates. Uneven cell distribution will lead to variable results.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. Preparing a master mix of your treatment solutions can also help ensure consistency across replicate wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.
-
Incomplete Solubilization: Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted in the assay medium.
Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A4: While this compound has demonstrated specific biological activities, it is always a good practice to be aware of the possibility of pan-assay interference with natural products. PAINs are compounds that show activity in multiple assays through non-specific mechanisms, such as chemical reactivity or compound aggregation. To rule out non-specific effects, it is recommended to perform orthogonal assays that measure the same biological endpoint using a different technology or readout.
Data Presentation
Table 1: Reported Bioactivity of this compound in In Vitro Assays
| Bioactivity | Cell Line/Organism | Assay Type | IC50 / Effective Concentration | Reference |
| Anticancer | MDA-MB-231 (Breast Cancer) | Proliferation Assay | >0.8 mM (suppression of proliferation) | [1] |
| Anticancer | MCF-7 (Breast Cancer) | Proliferation Assay | >0.5 mM (suppression of proliferation) | [1] |
| Anticancer | MDA-MB-231 (Breast Cancer) | Mammosphere Formation Assay | 1 mM (reduced sphere number and size) | [1] |
| Antifungal | Botrytis cinerea | Phytoalexin Activity Assay | Not specified (resistance induced in carrots) | [2] |
Experimental Protocols
Protocol 1: Mammosphere Formation Assay
This protocol is adapted from established methods to assess the effect of this compound on breast cancer stem cell activity.[3][4][5]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231, MCF-7)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment plates
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Culture breast cancer cells to 70-80% confluency. Wash with PBS and detach cells using Trypsin-EDTA. Neutralize trypsin with serum-containing medium and centrifuge. Resuspend the cell pellet in serum-free DMEM/F12 to create a single-cell suspension.
-
Plating: Count viable cells and plate them at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Penicillin-Streptomycin).
-
Treatment: Add this compound at various final concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days. Do not disturb the plates during this period.
-
Quantification: Count the number of mammospheres (spheres > 50 µm in diameter) in each well using an inverted microscope. Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is designed to measure the effect of this compound on NF-κB transcriptional activity.[6][7][8]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α) to the wells (except for the unstimulated control wells).
-
Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent. Read the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the fold change in NF-κB activity relative to the stimulated control.
Mandatory Visualization
Caption: Troubleshooting workflow for low bioactivity.
Caption: NF-κB signaling pathway and the inhibitory role of this compound.
Caption: Experimental workflow for a mammosphere formation assay.
References
- 1. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling | MDPI [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Enhancing 6-Methoxymellein Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing 6-methoxymellein production in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in fungal cultures important?
A1: this compound is a dihydroisocoumarin, a type of polyketide, produced by various fungi. It serves as a key intermediate in the biosynthesis of other fungal metabolites. Increased production is of interest for the potential development of novel pharmaceuticals and agrochemicals.
Q2: Which fungal genera are known to produce this compound or its precursors?
A2: Fungi from the genera Aspergillus, particularly species like Aspergillus terreus and Aspergillus ochraceus, and Penicillium are known producers of mellein (B22732) and its derivatives, including 6-hydroxymellein (B1220941), the direct precursor to this compound.[1][2]
Q3: What is the biosynthetic pathway for this compound in fungi?
A3: The biosynthesis of this compound begins with the formation of 6-hydroxymellein from acetyl-CoA and malonyl-CoA via a polyketide synthase (PKS) system.[1] Specifically, a non-reducing PKS (nrPKS) like TerA interacts with a collaborating PKS-like enzyme containing a functional ketoreductase domain, such as TerB, to produce 6-hydroxymellein.[1] Subsequently, the enzyme 6-hydroxymellein O-methyltransferase catalyzes the methylation of 6-hydroxymellein at the 6-hydroxyl group, using S-adenosyl-L-methionine (SAM) as a methyl donor, to form this compound.
Q4: What are the primary strategies for increasing this compound production?
A4: The main strategies include:
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Optimization of Culture Conditions: Adjusting parameters like media composition (carbon and nitrogen sources), pH, temperature, and aeration.
-
Elicitation: Introducing biotic or abiotic elicitors to the culture to stimulate secondary metabolite production.
-
Metabolic Engineering: Genetically modifying the fungal strain to enhance the expression of key biosynthetic genes or to block competing metabolic pathways.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | Inappropriate fungal strain. | Screen different isolates or species of Aspergillus or Penicillium for this compound production. |
| Suboptimal culture medium. | Systematically evaluate different carbon and nitrogen sources. A high carbon-to-nitrogen ratio often favors secondary metabolite production. | |
| Incorrect pH of the medium. | The optimal pH for secondary metabolite production is often between 5.0 and 7.0. Monitor and control the pH of the culture. | |
| Inappropriate incubation temperature. | The optimal temperature for many Penicillium and Aspergillus species is around 25°C.[4] | |
| Insufficient aeration. | In submerged cultures, ensure adequate agitation and use baffled flasks to improve oxygen transfer. | |
| Inconsistent Yields Between Batches | Variability in inoculum. | Standardize the inoculum preparation, including the age and concentration of spores or mycelia. |
| Inconsistent media components. | Use high-quality, consistent sources for media components. Undefined components like yeast extract can introduce variability. | |
| Fluctuations in culture conditions. | Ensure that incubators and bioreactors are properly calibrated and maintain consistent temperature, pH, and agitation. | |
| Accumulation of Precursor (6-Hydroxymellein) | Low activity of 6-hydroxymellein O-methyltransferase. | - Ensure the culture medium contains sufficient precursors for the methyl donor, S-adenosyl-L-methionine (SAM), such as L-methionine.- Consider metabolic engineering strategies to overexpress the gene encoding 6-hydroxymellein O-methyltransferase. |
| Feedback inhibition. | Not well-documented for this specific enzyme, but it is a possibility. Consider strategies for in-situ product removal to alleviate potential feedback inhibition. |
Quantitative Data on Elicitation Strategies
While specific quantitative data for this compound is limited in publicly available literature, the following table provides examples of the impact of elicitors on the production of other fungal secondary metabolites, which can serve as a reference for designing experiments.
| Fungal Species | Secondary Metabolite | Elicitor | Elicitor Concentration | Fold Increase in Yield | Reference |
| Xanthophyllomyces dendrorhous | Total Carotenoids | Mucor mucedo extract | 30 mg/L | ~1.7 | [5] |
| Xanthophyllomyces dendrorhous | Astaxanthin (B1665798) | Rhodotorula glutinis extract | 30 mg/L | ~1.9 | [5] |
| Sanghuangporus sanghuang | Betulinic acid | Fungal polysaccharides | Not specified | 2.62 | [6] |
| Sanghuangporus sanghuang | 2-hydroxyoleanolic acid | Fungal polysaccharides | Not specified | 114.67 | [6] |
Experimental Protocols
Protocol 1: Optimization of Culture Medium for this compound Production
-
Basal Medium Preparation: Start with a basal medium known to support the growth of the selected fungal strain (e.g., Potato Dextrose Broth or Czapek-Dox medium).
-
Carbon Source Screening:
-
Prepare flasks of the basal medium, each supplemented with a different carbon source (e.g., glucose, sucrose, maltose, fructose) at a standard concentration (e.g., 20 g/L).
-
Inoculate the flasks with a standardized fungal inoculum.
-
Incubate under standard conditions (e.g., 25°C, 150 rpm) for a predetermined period (e.g., 10-14 days).
-
Harvest the culture broth and mycelium and analyze for this compound concentration.
-
-
Nitrogen Source Screening:
-
Using the optimal carbon source identified, prepare flasks with different nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate, sodium nitrate) at a standard concentration (e.g., 5 g/L).
-
Repeat the inoculation, incubation, and analysis steps as described above.
-
-
Carbon-to-Nitrogen (C/N) Ratio Optimization:
-
Using the best carbon and nitrogen sources, prepare media with varying C/N ratios.
-
Repeat the experiment to identify the optimal C/N ratio for this compound production.
-
-
pH Optimization:
-
Prepare the optimized medium and adjust the initial pH to different values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.
-
Determine the pH that yields the highest production of this compound.
-
Protocol 2: Elicitation of this compound Production
-
Fungal Culture Preparation: Grow the selected fungal strain in the optimized liquid medium until it reaches the late exponential or early stationary phase of growth.
-
Elicitor Preparation:
-
Biotic Elicitors: Prepare sterile solutions of fungal cell wall extracts (e.g., from Aspergillus niger or yeast), chitosan, or salicylic (B10762653) acid.
-
Abiotic Elicitors: Prepare sterile solutions of heavy metal salts (e.g., CuSO₄, CdCl₂) or other chemical stressors.
-
-
Elicitation:
-
Add the elicitor solution to the fungal culture at different concentrations. Include a control culture with no elicitor.
-
Continue the incubation for a specific period (e.g., 24-72 hours).
-
-
Analysis:
-
Harvest the culture and analyze the concentration of this compound to determine the effect of the elicitor and its optimal concentration.
-
Visualizations
Biosynthesis of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Increasing Production
Caption: Workflow for enhancing this compound production.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Engineering Case Study: How We Boosted Yield by 300% [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of different fungal elicitors on growth, total carotenoids and astaxanthin formation by Xanthophyllomyces dendrorhous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome and Metabolome Integration Reveals the Impact of Fungal Elicitors on Triterpene Accumulation in Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in the spectrophotometric assay of 6-Methoxymellein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectrophotometric assay of 6-Methoxymellein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a naturally occurring dihydroisocoumarin, a type of phenolic compound. It is notably found in carrots, where it acts as a phytoalexin, a substance produced by plants as a defense mechanism against pathogens.[1] The concentration of this compound is of interest as it can contribute to bitterness in carrots and its presence is indicative of plant stress or disease.[1]
Q2: What is the principle of the spectrophotometric assay for this compound?
A2: The spectrophotometric assay for this compound is based on its ability to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of this compound in the solution, following the Beer-Lambert law. The characteristic UV absorption peaks for this compound are observed at approximately 267 nm and 302 nm.
Q3: What are the common sources of interference in this assay?
A3: Interference in the spectrophotometric assay of this compound primarily arises from other compounds present in the sample extract that also absorb light in the same UV range. Common interfering substances in carrot extracts include other phenolic compounds such as chlorogenic acid, ferulic acid, and p-coumaric acid. While carotenoids are abundant in carrots, their absorption maxima are in the visible range (400-500 nm) and thus, they do not typically interfere with the UV measurement of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or drifting spectrophotometer readings.
-
Possible Cause: Instrument instability.
-
Possible Cause: Sample instability.
Issue 2: Higher than expected absorbance readings.
-
Possible Cause: Presence of interfering compounds.
-
Solution: The UV absorption spectra of other phenolic compounds present in carrot extracts can overlap with that of this compound. Implement a sample purification step, such as Solid Phase Extraction (SPE), to remove these interfering compounds before spectrophotometric measurement. (See Experimental Protocols section for a detailed SPE method).
-
-
Possible Cause: Sample is too concentrated.
-
Solution: The absorbance reading should ideally be within the linear range of the instrument (typically 0.1 - 1.0 AU). If the absorbance is too high, dilute the sample with the same solvent used for the blank and re-measure.
-
Issue 3: Low or no detectable absorbance.
-
Possible Cause: Low concentration of this compound in the sample.
-
Solution: The concentration of this compound can vary depending on factors like carrot variety, storage conditions, and exposure to stress.[4] It may be necessary to concentrate the extract before analysis. Solid Phase Extraction can also be used to concentrate the analyte.
-
-
Possible Cause: Incorrect wavelength setting.
-
Solution: Ensure the spectrophotometer is set to one of the absorption maxima of this compound (267 nm or 302 nm).
-
Issue 4: Poor reproducibility of results.
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure a standardized and consistent protocol is followed for sample extraction and preparation. Inhomogeneity in the sample can lead to variability.
-
-
Possible Cause: Improper cuvette handling.
Quantitative Data
The following table summarizes the UV absorption maxima (λmax) of this compound and common interfering compounds found in carrot extracts. This data highlights the potential for spectral overlap and the need for sample purification.
| Compound | Typical λmax (nm) | Potential for Interference |
| This compound | 267, 302 | - |
| Chlorogenic Acid | ~324 - 330 | High |
| Ferulic Acid | ~312 - 322 | High |
| p-Coumaric Acid | ~286 - 312 | High |
| Caffeic Acid | ~294 - 319 | High |
| β-Carotene | ~450 | Low (in UV range) |
Experimental Protocols
Protocol 1: Extraction of this compound from Carrot Tissue
This protocol is based on the boiling water extraction method, which has been shown to be efficient for this compound.
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Sample Preparation:
-
Wash and peel fresh carrots.
-
Grate or finely chop a representative sample of carrot tissue.
-
Accurately weigh approximately 10 g of the homogenized carrot tissue into a beaker.
-
-
Extraction:
-
Add 100 mL of deionized water to the beaker.
-
Bring the mixture to a boil and maintain a gentle boil for 15 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through cheesecloth or a coarse filter paper to remove solid debris.
-
Centrifuge the filtrate at 5000 x g for 10 minutes to pellet any remaining fine particles.
-
Carefully decant and collect the supernatant. This is the crude extract.
-
Protocol 2: Interference Removal using Solid Phase Extraction (SPE)
This protocol describes a general procedure for cleaning up the crude plant extract to remove interfering polar compounds.
-
Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 10 mL of the crude carrot extract (from Protocol 1) onto the conditioned SPE cartridge.
-
-
Washing (Removal of Polar Interferences):
-
Wash the cartridge with 10 mL of deionized water to elute highly polar, interfering compounds. Discard this eluate.
-
-
Elution of this compound:
-
Elute the this compound from the cartridge by passing 5 mL of methanol through it.
-
Collect this methanol eluate, which now contains the purified this compound.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen or in a rotary evaporator.
-
Reconstitute the dried residue in a known volume (e.g., 2 mL) of a suitable solvent for spectrophotometric analysis (e.g., methanol or ethanol).
-
Protocol 3: Spectrophotometric Quantification of this compound
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to one of the absorption maxima of this compound (e.g., 302 nm).
-
-
Blanking:
-
Fill a quartz cuvette with the same solvent used to reconstitute the purified extract (the "blank").
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the purified sample extract, then fill the cuvette with the sample.
-
Place the cuvette in the spectrophotometer and record the absorbance reading.
-
-
Quantification:
-
The concentration of this compound can be determined using a calibration curve prepared from pure this compound standards of known concentrations.
-
Visualizations
Caption: Experimental workflow for the spectrophotometric assay of this compound.
Caption: Logical relationship of spectral interference in the this compound assay.
References
Technical Support Center: 6-Methoxymellein Stability and Handling
This technical support center provides guidance on the stability of 6-Methoxymellein in various solvents, along with troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Please note that while specific quantitative stability data for this compound in common laboratory solvents is limited in publicly available literature, the following recommendations are based on best practices for handling phenolic compounds and isocoumarins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is generally recommended for phenolic compounds due to its high solubilizing capacity and non-volatile nature, which helps maintain a consistent concentration.[1] Ethanol can also be used, but its volatility may lead to concentration changes upon repeated opening of the vial.[1] For aqueous-based in vitro assays, it is crucial to ensure that the final concentration of the organic solvent is low (typically <0.5%) and does not affect the experimental outcome.
Q2: How should I store this compound stock solutions to ensure stability?
A2: Stock solutions of this compound should be stored at -80°C for long-term stability, as recommended for many organic compounds in solvent. For short-term storage, -20°C is acceptable. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Solutions should be stored in glass vials with Teflon-lined screw caps (B75204) to prevent solvent evaporation and contamination.[2] Protect solutions from light, as phenolic compounds can be light-sensitive.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results in biological assays are often an indication of compound instability.[3] Degradation of this compound in the assay medium can lead to a reduced effective concentration, resulting in poor reproducibility and underestimated biological activity.[3] Factors such as the pH of the medium, presence of oxidative agents, and incubation time can all contribute to degradation.[3]
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented, as a phenolic lactone, it may be susceptible to the following:
-
Hydrolysis: The lactone ring could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group can be prone to oxidation.[3]
-
Photodegradation: Exposure to light can induce degradation of phenolic compounds.
Troubleshooting Guide
Issue: Loss of biological activity or inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in Aqueous Assay Medium | 1. Assess Stability in Assay Buffer: Before conducting the full experiment, incubate this compound in the assay medium for the duration of your experiment. Analyze the sample by HPLC at different time points to check for degradation. 2. Optimize Assay Conditions: If degradation is observed, consider reducing the incubation time or adjusting the pH of the medium if possible. 3. Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. |
| Precipitation in Aqueous Medium | 1. Check Solubility: Determine the solubility of this compound in your final assay medium. Visually inspect for any precipitate after adding the compound. 2. Adjust Final Solvent Concentration: If precipitation occurs, you may need to slightly increase the final percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells. |
| Stock Solution Degradation | 1. Aliquot Stock Solutions: If not already doing so, aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Verify Stock Concentration: Use a spectrophotometer or HPLC to verify the concentration of your stock solution, especially if it has been stored for a long time. |
Data on this compound Stability and Solubility
Quantitative data on the stability of isolated this compound in different solvents is scarce. The following tables summarize available information and predicted properties.
Table 1: General Storage Recommendations
| Form | Storage Temperature | Reported Stability | Source |
| Solid Powder | -20°C | Up to 3 years | TargetMol |
| In Solvent (unspecified) | -80°C | Up to 1 year | TargetMol |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Water Solubility | 2.97 g/L | FooDB |
| logP | 2.06 | FooDB |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Specific Solvent
Objective: To determine the stability of this compound in a chosen solvent over time at different temperatures.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
-
HPLC-grade solvents for mobile phase
-
HPLC system with a UV detector
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Glass vials with Teflon-lined caps
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Aliquot: Dispense the solution into multiple vials for each temperature condition.
-
Time Zero (T0) Sample: Immediately analyze one aliquot by HPLC to establish the initial concentration and purity.
-
Incubation: Place the remaining vials at the different temperature conditions.
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. A significant decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound solution (e.g., 1 mg/mL in acetonitrile:water 50:50)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Monitor for the appearance of degradation peaks and the decrease in the parent peak.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Enhancing the resolution of 6-Methoxymellein in complex biological matrices
Welcome to the technical support center for the analysis of 6-Methoxymellein (6-MM). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the resolution and quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges stem from the complexity of biological matrices. These include:
-
Matrix Effects: Co-eluting endogenous substances like phospholipids (B1166683) and proteins can suppress or enhance the ionization of 6-MM in mass spectrometry, leading to inaccurate quantification.[1]
-
Low Concentrations: 6-MM may be present at very low levels, requiring highly sensitive analytical methods and efficient sample concentration steps.[2]
-
Interference: Structurally similar compounds or metabolites can interfere with the chromatographic separation and detection of 6-MM.
-
Analyte Stability: this compound, an isocoumarin (B1212949) with a lactone structure, may be susceptible to degradation due to pH and temperature variations during sample collection, storage, and processing.[2][3][4]
Q2: Which sample preparation technique is most effective for extracting 6-MM from plasma?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective, with the choice depending on the specific requirements of the assay.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts by effectively removing salts, proteins, and phospholipids.[5][6] A reverse-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is recommended. SPE protocols can be easily automated for high-throughput analysis.[7]
-
Liquid-Liquid Extraction (LLE): A cost-effective method suitable for extracting analytes with different polarities.[5] However, it may be less efficient at removing all matrix interferences compared to SPE and can be more labor-intensive.[6]
Q3: What analytical instrumentation is best suited for high-resolution analysis of 6-MM?
A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of small molecules like 6-MM in complex matrices.[1][5][8] This technique offers superior sensitivity and selectivity compared to HPLC with UV detection by monitoring specific precursor-to-product ion transitions.[8]
Q4: How can I minimize ion suppression (matrix effects) in my LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for accurate quantification.[1] Key strategies include:
-
Effective Sample Cleanup: Use a robust sample preparation method like SPE to remove interfering matrix components, particularly phospholipids.[9]
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to ensure 6-MM elutes in a region free from co-eluting matrix components.
-
Use of an Internal Standard (IS): An isotopically labeled internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[1]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix identical to the study samples to ensure that the standards and samples experience the same matrix effects.[10]
Q5: What is the known biological significance of this compound that necessitates its accurate measurement?
A5: this compound, a 3,4-dihydroisocoumarin, is a phytoalexin found in carrots that contributes to bitter taste.[11] More significantly, it has demonstrated potential as an anticancer agent. Research has shown that this compound can inhibit the proliferation of breast cancer cells and suppress cancer stem cells by modulating the NF-κB signaling pathway, which leads to a decrease in the secretion of inflammatory cytokines like IL-6 and IL-8.[12][13] Accurate quantification in biological matrices is therefore essential for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatography & Detection Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites on the column interacting with the analyte. 2. Column contamination or degradation. 3. Void volume from improper fitting installation.[9] 4. Sample solvent is too strong. | 1. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. 2. Flush the column with a strong solvent or replace the column if performance does not improve.[9] 3. Ensure all fittings are properly seated and tightened. 4. Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.[14] |
| Poor Peak Shape (Fronting) | 1. Column overload due to high sample concentration. 2. Sample solubility issues in the mobile phase.[15] | 1. Dilute the sample or reduce the injection volume. 2. Ensure the sample is fully dissolved in the reconstitution solvent. Consider changing the reconstitution solvent to better match the mobile phase.[15] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature.[15] 3. Pump malfunction or leaks causing flow rate instability. 4. Column aging. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. A 1°C change can alter retention time by 1-2%.[9] 3. Purge the pump to remove air bubbles and check the system for leaks. 4. Use a guard column and monitor system suitability parameters. Replace the analytical column if performance degrades. |
| Low Signal Intensity / Sensitivity | 1. Inefficient sample extraction or analyte loss during evaporation. 2. Ion suppression from the biological matrix. 3. Suboptimal MS source parameters (e.g., temperature, gas flows, voltages). 4. Analyte degradation. | 1. Optimize the SPE or LLE protocol. Ensure the evaporation step (e.g., nitrogen blowdown) is not too harsh. 2. Improve sample cleanup; use matrix-matched calibrants and an internal standard.[10] 3. Tune the mass spectrometer specifically for this compound to optimize ionization and fragmentation. 4. Check sample pH and storage conditions. Ensure samples are kept cool and protected from light if necessary. |
| Noisy or Drifting Baseline | 1. Contaminated mobile phase or LC system. 2. Air bubbles in the pump or detector. 3. Insufficient column equilibration between gradient runs. | 1. Use high-purity (HPLC or LC-MS grade) solvents and additives. Filter aqueous mobile phases.[16] 2. Degas the mobile phase and purge the pump. 3. Ensure the column is fully re-equilibrated to initial conditions before the next injection. |
Data Presentation: Method Performance
The following tables summarize typical performance data for a validated LC-MS/MS method for the analysis of this compound in human plasma.
Table 1: Chromatographic and MS Parameters
| Parameter | Value |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (6-MM) | m/z 207.1 → 175.1 |
| MS/MS Transition (IS) | m/z 210.1 → 178.1 (for 6-MM-d3) |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5 - 500 ng/mL | r² ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% |
| Intra-day Precision (%CV) | 2.5% - 6.8% | ≤ 15% |
| Inter-day Precision (%CV) | 4.1% - 8.2% | ≤ 15% |
| Accuracy (%RE) | -5.5% to 7.3% | ± 15% |
| Mean Extraction Recovery | 88.5% | Consistent and reproducible |
| Matrix Effect | 1.04 (Normalized to IS) | CV ≤ 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol describes the extraction of 6-MM from a plasma matrix using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., 6-MM-d3 at 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step helps to precipitate proteins and dissociate 6-MM from any protein binding.
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 100 mg, 1 mL) onto a vacuum manifold.
-
Condition the cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Dry the cartridge under high vacuum for 2-3 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute 6-MM and the IS from the cartridge by adding 1 mL of methanol.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
General Experimental Workflow
This diagram outlines the key steps from sample collection to final data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification in biological matrices.
NF-κB Signaling Pathway Inhibition by this compound
This diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of this compound, which is a key part of its anti-inflammatory and anti-cancer mechanism.[12][13]
Caption: this compound inhibits the nuclear translocation of NF-κB (p50/p65).
References
- 1. skml.nl [skml.nl]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. busca-tox.com [busca-tox.com]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination and distribution of this compound in fresh and processed carrot puree by a rapid spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: 6-Methoxymellein Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 6-Methoxymellein in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring dihydroisocoumarin found in carrots, possessing various biological activities, including antimicrobial and anticancer properties.[1][2] Its poor aqueous solubility can pose a significant challenge in bioassays, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the predicted aqueous solubility of this compound?
A2: The predicted aqueous solubility of this compound is approximately 2.97 g/L. However, this is a computational prediction, and empirical determination is recommended for specific experimental conditions.
Q3: Which organic solvents are commonly used to dissolve this compound?
Q4: I am observing precipitation of this compound in my aqueous assay medium. What is the likely cause?
A4: Precipitation in aqueous media often occurs when the concentration of the organic solvent (like DMSO) used to dissolve the compound exceeds a certain threshold, typically between 0.1% and 1% (v/v).[6] This reduces the overall solvating capacity of the medium for a hydrophobic compound like this compound.
Q5: Are there alternative methods to improve the solubility of this compound in aqueous solutions for my bioassays?
A5: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, cyclodextrins, and liposomal formulations.[7] The choice of method will depend on the specific requirements of your bioassay.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and address solubility issues with this compound in your experiments.
Problem: Compound Precipitation in Aqueous Buffer
Workflow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting precipitation issues.
Solubility Enhancement Strategies
For persistent solubility issues, consider the following formulation strategies. It is crucial to include appropriate vehicle controls in your experiments to account for any potential effects of the formulation components on the bioassay.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvents | Increasing the polarity of the aqueous medium by adding a water-miscible organic solvent. | Simple to implement. | The co-solvent itself may affect the biological system. |
| Cyclodextrins | Encapsulating the hydrophobic molecule within the cyclodextrin's lipophilic cavity.[8] | Can significantly increase aqueous solubility; low toxicity.[8] | Requires optimization of the cyclodextrin-to-compound ratio. |
| Liposomes | Incorporating the lipophilic drug into the lipid bilayer of vesicles.[9] | Biocompatible; can protect the compound from degradation.[10] | More complex preparation; potential for altered pharmacokinetics. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molar Mass: 208.21 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.08 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous formulation of this compound using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to facilitate complex formation.
-
After the incubation period, centrifuge the suspension at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via HPLC-UV).
Workflow for Cyclodextrin (B1172386) Complexation
Caption: A procedural flowchart for cyclodextrin complexation.
Protocol 3: Liposomal Formulation of this compound
Objective: To encapsulate this compound in liposomes to improve its aqueous dispersibility.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound, SPC, and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 1:10:5 (Drug:SPC:Cholesterol).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by gentle rotation. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles (ULVs), sonicate the MLV suspension.
-
The resulting liposomal suspension can be used for in vitro experiments. Characterization of vesicle size and encapsulation efficiency is recommended.
Signaling Pathway
This compound has been shown to target breast cancer stem cells by inhibiting the NF-κB signaling pathway.[1][11][12] This inhibition leads to a reduction in the nuclear translocation of the p65 and p50 subunits of NF-κB.[12]
Inhibition of the NF-κB Signaling Pathway by this compound
Caption: this compound's inhibitory effect on the NF-κB pathway.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alzet.com [alzet.com]
- 9. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Elicitor Treatment for Maximizing 6-Methoxymellein Accumulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing elicitor treatments for maximizing 6-Methoxymellein (6-MM) accumulation in plant cell cultures, particularly carrot (Daucus carota).
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MM) and why is its production enhanced by elicitors?
A1: this compound is a dihydroisocoumarin, classified as a phytoalexin, which is an antimicrobial compound synthesized by plants in response to stress, including pathogen attack.[1] Elicitors are molecules that trigger these plant defense responses, leading to the enhanced biosynthesis and accumulation of 6-MM.[2]
Q2: What types of elicitors are effective for inducing 6-MM production?
A2: Both biotic and abiotic elicitors can induce 6-MM accumulation. Biotic elicitors include preparations from microorganisms such as yeast extract and fungal cell wall fragments.[3] Abiotic elicitors are non-biological factors and include substances like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are plant signaling molecules involved in defense responses.[2]
Q3: How do elicitors stimulate 6-MM biosynthesis at the cellular level?
A3: Elicitor recognition at the plant cell surface initiates a complex signal transduction cascade. This involves early events such as ion fluxes across the plasma membrane (Ca²⁺ influx and K⁺ efflux), a rapid production of reactive oxygen species (ROS) known as an oxidative burst, and the activation of downstream signaling pathways involving jasmonates.[4][5][6] These signaling events ultimately lead to the transcriptional activation of genes encoding enzymes involved in the 6-MM biosynthetic pathway.
Q4: What are the critical parameters to optimize for maximizing 6-MM yield?
A4: The key parameters to optimize include the choice of elicitor, elicitor concentration, timing of elicitor addition to the cell culture, and the duration of the elicitor treatment. Each of these factors can significantly impact the final yield of 6-MM.[7][8]
Q5: Is there a synergistic effect when using multiple elicitors?
A5: While not extensively documented specifically for 6-MM, in many plant cell culture systems, the combined use of different elicitors can have a synergistic effect on secondary metabolite production.[9] Researchers may consider experimenting with combinations of a biotic elicitor (e.g., yeast extract) and an abiotic elicitor (e.g., methyl jasmonate).
Data Presentation: Elicitor Effects on this compound Production
The following tables summarize the effects of various elicitors on 6-MM accumulation based on available literature. Note that direct comparative studies under identical conditions are limited, and these values should serve as a starting point for optimization.
Table 1: Effect of Different Elicitors on this compound (6-MM) Accumulation in Carrot Cell Cultures
| Elicitor Type | Elicitor Example | Typical Concentration Range | Observed Effect on 6-MM Production | Reference(s) |
| Biotic | Fungal Cell Wall Fragments (from Pythium aphanidermatum) | 50 µg/mL | Induction of 4-hydroxybenzoic acid (a related phytoalexin) | [4] |
| Biotic | Yeast Extract | Not Specified | General elicitor for phytoalexins | [3] |
| Abiotic | 2-chloroethylphosphonic acid (an ethylene (B1197577) releaser) | Not Specified | Accumulation of 6-MM | |
| Abiotic | Uronide Elicitor | Not Specified | Accumulation of 6-MM |
Table 2: Influence of Treatment Conditions on Phytoalexin Production (General Observations)
| Parameter | Condition | Rationale | Potential Outcome | Reference(s) |
| Elicitor Concentration | Too Low | Insufficient to trigger a strong defense response. | Sub-optimal phytoalexin yield. | [8] |
| Optimal | Induces a robust but non-lethal defense response. | Maximized phytoalexin accumulation. | [8] | |
| Too High | Can lead to hypersensitive cell death and cytotoxicity. | Decreased cell viability and overall yield. | [8] | |
| Timing of Addition | Early Growth Phase | Cells are focused on primary metabolism and division. | Elicitation may be less effective. | |
| Late Exponential/Early Stationary Phase | Cells have high biomass and are more responsive to stress signals. | Optimal for inducing secondary metabolite production. | ||
| Treatment Duration | Short | May not be sufficient for the full induction of biosynthetic pathways. | Lower phytoalexin yield. | |
| Optimal | Allows for maximum accumulation of the target compound. | Highest phytoalexin concentration. | ||
| Prolonged | Can lead to degradation of the product or cell death. | Reduced final yield. |
Experimental Protocols
Protocol 1: Preparation of Fungal Elicitor (General Method)
This protocol provides a general method for preparing a fungal elicitor from a selected fungal strain.
Materials:
-
Fungal culture (e.g., Pythium aphanidermatum)
-
Liquid culture medium for the fungus
-
Autoclave
-
Homogenizer
-
Centrifuge and sterile centrifuge tubes
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Inoculate the fungal strain into a liquid culture medium and incubate under appropriate conditions to achieve sufficient mycelial growth.
-
Harvest the fungal mycelia by filtration or centrifugation.
-
Wash the mycelia with sterile deionized water to remove residual medium components.
-
Resuspend the mycelia in a known volume of sterile deionized water.
-
Autoclave the mycelial suspension to kill the fungus and release cell wall fragments.
-
Homogenize the autoclaved suspension to further break down the mycelial structure.
-
Centrifuge the homogenate to pellet the larger debris.
-
Collect the supernatant, which contains the soluble elicitor components.
-
Sterilize the elicitor preparation by passing it through a 0.22 µm filter.
-
Determine the carbohydrate or protein concentration of the elicitor solution for standardization in experiments.
Protocol 2: Elicitation of Carrot Cell Suspension Cultures
Materials:
-
Established carrot cell suspension culture (late exponential growth phase)
-
Prepared sterile elicitor solution (e.g., fungal elicitor or methyl jasmonate)
-
Sterile flasks
-
Sterile pipettes
-
Incubator shaker
Procedure:
-
Subculture the carrot cells into fresh liquid medium at the desired cell density.
-
Incubate the cultures under standard conditions until they reach the late exponential growth phase.
-
Aseptically add the sterile elicitor solution to the cell cultures to achieve the desired final concentration. Include a control culture with no elicitor.
-
Incubate the elicited cultures for the desired duration (e.g., 24, 48, 72 hours).
-
Harvest the cells and the culture medium separately by filtration or centrifugation for 6-MM extraction and analysis.
Protocol 3: Extraction and Quantification of this compound
This protocol is based on a rapid method using boiling water extraction followed by solid-phase extraction (SPE) and HPLC analysis.[10]
Materials:
-
Harvested carrot cells
-
Boiling deionized water
-
Solid-Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column and UV detector
Procedure:
Extraction:
-
Freeze-dry the harvested carrot cells and grind them into a fine powder.
-
Accurately weigh a known amount of the powdered cells.
-
Add a defined volume of boiling deionized water to the sample and vortex thoroughly.
-
Centrifuge the mixture and collect the supernatant. A second extraction of the pellet can be performed to ensure complete recovery.
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous extract (supernatant) onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the 6-MM from the cartridge with methanol.
HPLC Quantification:
-
Evaporate the methanol eluate to dryness and redissolve the residue in a known volume of the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Detect 6-MM using a UV detector at a wavelength of 267 nm.[10]
-
Quantify the 6-MM concentration by comparing the peak area to a standard curve prepared with a purified 6-MM standard.
Mandatory Visualizations
Caption: Experimental workflow for elicitation and quantification of 6-MM.
Caption: Proposed signaling pathway for elicitor-induced 6-MM biosynthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no increase in 6-MM yield after elicitation | 1. Suboptimal elicitor concentration. 2. Incorrect timing of elicitor addition. 3. Inappropriate exposure duration. 4. Elicitor degradation or inactivity. 5. Cell line is not responsive. | 1. Perform a dose-response experiment to determine the optimal elicitor concentration. 2. Optimize the day of elicitor addition based on the growth curve of your specific cell line. 3. Conduct a time-course experiment to find the optimal exposure duration. 4. Prepare fresh elicitor solutions for each experiment. 5. Test different elicitors or screen for a more responsive cell line. |
| Cell browning and death after elicitation | 1. Elicitor concentration is too high, causing a hypersensitive response. 2. High levels of oxidative stress. | 1. Reduce the elicitor concentration and/or the duration of exposure. 2. Consider adding antioxidants to the culture medium, but be aware this may interfere with the signaling cascade. |
| Inconsistent 6-MM yields between experiments | 1. Variability in the physiological state of the cells at the time of elicitation. 2. Inconsistent preparation of the elicitor. 3. Fluctuations in culture conditions (e.g., temperature, light). | 1. Standardize the age and density of the cell culture used for elicitation. 2. Prepare a large batch of elicitor and store it under appropriate conditions to be used across multiple experiments. 3. Ensure consistent and well-documented culture conditions. |
| Contamination during elicitation | 1. Non-sterile elicitor solution. 2. Improper aseptic technique during elicitor addition. | 1. Filter-sterilize the elicitor solution before use. 2. Strictly adhere to aseptic techniques when handling cell cultures and adding the elicitor. |
| Difficulty in 6-MM quantification | 1. Inefficient extraction of 6-MM from the cells or medium. 2. Co-elution of interfering compounds during HPLC analysis. 3. Degradation of 6-MM during sample processing. | 1. Optimize the extraction protocol; consider trying different solvents or methods. 2. Adjust the HPLC mobile phase gradient or use a different column to improve separation. 3. Keep samples on ice or at 4°C during processing and store extracts at -20°C or lower. |
References
- 1. [PDF] Elicitor-Induced Changes in Ca2+ Influx, K+ Efflux, and 4-Hydroxybenzoic Acid Synthesis in Protoplasts of Daucus carota L | Semantic Scholar [semanticscholar.org]
- 2. dpbck.ac.in [dpbck.ac.in]
- 3. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elicitor-Induced Changes in Ca2+ Influx, K+ Efflux, and 4-Hydroxybenzoic Acid Synthesis in Protoplasts of Daucus carota L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elicitor-stimulated ion fluxes and O2− from the oxidative burst are essential components in triggering defense gene activation and phytoalexin synthesis in parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. irispublishers.com [irispublishers.com]
- 8. phytojournal.com [phytojournal.com]
- 9. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of 6-Methoxymellein: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 6-Methoxymellein, a dihydroisocoumarin with noteworthy biological activities, presents a series of challenges, particularly when scaling up from laboratory to production quantities. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific issues that may be encountered during its multi-step synthesis.
Troubleshooting Guide: Common Issues and Solutions
Scaling up the synthesis of this compound from 3,5-dimethoxytoluene (B1218936) involves several critical stages, each with its own potential for complications. Below is a question-and-answer guide to troubleshoot common problems.
Q1: During the initial bromination of 3,5-dimethoxytoluene, I am observing the formation of a significant amount of di-brominated byproduct. How can I improve the selectivity for the desired 2-bromo-3,5-dimethoxytoluene (B83188)?
A1: The formation of di-brominated species is a common challenge due to the activating effect of the two methoxy (B1213986) groups on the aromatic ring. To enhance the yield of the mono-brominated product, consider the following adjustments:
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of N-bromosuccinimide (NBS). Using a strict 1:1 molar ratio of NBS to 3,5-dimethoxytoluene is crucial. An excess of NBS will invariably lead to di-bromination.[1]
-
Reaction Temperature: Maintain a low reaction temperature, ideally around 0°C, during the addition of NBS. This helps to control the reaction rate and improve selectivity.
-
Slow Addition: Add the NBS portion-wise or as a solution in a suitable solvent (e.g., dichloromethane) over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, disfavoring the second bromination.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant di-bromination occurs.
Q2: The Grignard reagent formation with 2-bromo-3,5-dimethoxytoluene is sluggish and gives low yields. What are the potential causes and solutions?
A2: Grignard reagent formation can be sensitive to several factors. Here are key areas to troubleshoot:
-
Moisture and Air: The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activate the magnesium by either:
-
Stirring vigorously under an inert atmosphere.
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the standard solvents. Ensure they are of high purity and free from peroxides.
Q3: During the reaction of the Grignard reagent with acetaldehyde (B116499), I am getting a complex mixture of products and a low yield of the desired 1-(2-bromo-3,5-dimethoxyphenyl)ethanol. What could be the issue?
A3: This step is prone to side reactions if not carefully controlled.
-
Temperature Control: The addition of acetaldehyde to the Grignard reagent is exothermic. Maintain a low temperature (e.g., 0°C or below) during the addition to prevent side reactions such as enolization of the acetaldehyde and Wurtz-type coupling.
-
Purity of Acetaldehyde: Use freshly distilled acetaldehyde to avoid impurities that can react with the Grignard reagent.
-
Reverse Addition: Consider adding the Grignard reagent solution slowly to a solution of acetaldehyde in the reaction solvent. This ensures that the acetaldehyde is not in excess, which can sometimes lead to side reactions.
Q4: The final cyclization and demethylation steps to form this compound are resulting in a low overall yield and difficult purification. How can I optimize this final stage?
A4: The intramolecular cyclization to form the dihydroisocoumarin ring followed by selective demethylation can be challenging.
-
Cyclization Conditions: The cyclization is typically achieved by treating the product from the Grignard reaction with a strong base (like n-butyllithium) at low temperature, followed by reaction with carbon dioxide (from dry ice) and then acidic workup.
-
Temperature: Strict temperature control is critical during the lithiation step to avoid side reactions.
-
CO2 Source: Ensure the use of high-purity, dry CO2.
-
-
Selective Demethylation: The final step involves the selective demethylation of the 8-methoxy group. Boron tribromide (BBr3) is a common reagent for this purpose.
-
Stoichiometry: Use of an excess of BBr3 can lead to the cleavage of both methoxy groups. Careful control of the stoichiometry is essential.
-
Temperature: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to improve selectivity.
-
-
Purification: Purification of the final product often requires column chromatography. A careful selection of the stationary and mobile phases is necessary to separate this compound from any over-demethylated or unreacted starting material.
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for the synthesis of this compound? A: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the optimization of each step. While specific yields for the complete synthesis are not extensively reported in single sources, yields for individual steps in similar syntheses suggest that an overall yield of 20-30% would be considered good for a laboratory-scale preparation.
Q: What are the key safety precautions to consider during this synthesis? A: Several reagents used in this synthesis are hazardous.
-
N-bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Grignard Reagents: Are highly flammable and react violently with water. All operations should be conducted under an inert atmosphere and away from ignition sources.
-
n-Butyllithium: Is pyrophoric and will ignite on contact with air. It should be handled with extreme care using appropriate syringe techniques under an inert atmosphere.
-
Boron Tribromide (BBr3): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.
Q: Can I use a different starting material other than 3,5-dimethoxytoluene? A: While other synthetic routes may exist, the route starting from 3,5-dimethoxytoluene is a common strategy for constructing the core structure of this compound. Alternative starting materials would require a completely different synthetic strategy.
Quantitative Data Summary
| Step | Reactants | Reagents | Typical Yield | Key Parameters |
| 1. Bromination | 3,5-dimethoxytoluene | NBS, DCM | 70-85% | 1:1 stoichiometry, 0°C to RT, slow addition |
| 2. Grignard Formation | 2-bromo-3,5-dimethoxytoluene | Mg, THF | 80-90% (qualitative) | Anhydrous conditions, Mg activation |
| 3. Addition | Grignard Reagent | Acetaldehyde | 60-75% | Low temperature (-78°C to 0°C) |
| 4. Cyclization | 1-(2-bromo-3,5-dimethoxyphenyl)ethanol | n-BuLi, CO2 | 50-65% | Low temperature (-78°C), anhydrous CO2 |
| 5. Demethylation | 6,8-dimethoxy-3-methylisochroman-1-one | BBr3, DCM | 70-80% | Low temperature (-78°C), controlled stoichiometry |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-3,5-dimethoxytoluene
-
Dissolve 3,5-dimethoxytoluene (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Synthesis of this compound (Conceptual Outline)
-
Grignard Reagent Formation: Prepare the Grignard reagent from 2-bromo-3,5-dimethoxytoluene and magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Reaction with Acetaldehyde: Cool the Grignard solution to 0°C and slowly add a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous THF. Stir at 0°C for 1 hour, then warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Cyclization: Dissolve the crude alcohol in anhydrous THF and cool to -78°C under a nitrogen atmosphere. Add n-butyllithium (2.2 eq) dropwise and stir for 1 hour. Add an excess of crushed dry ice to the reaction mixture. Allow to warm to room temperature overnight.
-
Acidic Work-up and Lactonization: Add 1M HCl and extract with ethyl acetate. The acidic conditions should promote the lactonization to form 6,8-dimethoxy-3-methylisochroman-1-one.
-
Demethylation: Dissolve the crude lactone in anhydrous DCM and cool to -78°C. Add boron tribromide (1.1 eq) dropwise. Stir at -78°C for 1 hour and then at 0°C for 2 hours.
-
Final Work-up and Purification: Quench the reaction with methanol, followed by water. Extract with DCM, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
This technical guide aims to provide a foundational resource for scientists and researchers engaged in the synthesis of this compound. By anticipating and addressing common challenges, this guide can help streamline the synthetic process, improve yields, and facilitate the successful scale-up of this valuable compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 6-Methoxymellein Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Methoxymellein, a naturally occurring dihydroisocoumarin with noted biological activities, is crucial for its development as a potential therapeutic agent. This guide provides an objective comparison of common analytical methods for the quantification of this compound, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an analytical technique for this compound quantification is dependent on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are three powerful and widely used techniques. The following table summarizes the typical performance characteristics of these methods.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.05 - 5 ng/mL | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 3% | < 10% |
| Selectivity | Good | Excellent | Very Good |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below are representative protocols for the HPLC-UV, LC-MS/MS, and GC-MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification of this compound in various samples.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 267 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards.
-
Sample Preparation: Extract the sample with a suitable organic solvent (e.g., ethyl acetate), evaporate the solvent, and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for trace-level quantification of this compound in complex biological matrices.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase to prepare calibration standards.
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the sample matrix. Evaporate the solvent and reconstitute in the initial mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds. Derivatization of this compound may be required to improve its volatility and chromatographic behavior.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
-
-
Standard and Sample Preparation:
-
Derivatization: A silylation agent (e.g., BSTFA with 1% TMCS) can be used to derivatize the hydroxyl group of this compound.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Working Standard Solutions: Serially dilute the stock solution and derivatize to prepare calibration standards.
-
Sample Preparation: Extract the sample with an appropriate solvent, concentrate, and derivatize before injection.
-
Visualizations
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General analytical workflow for this compound quantification.
Recent studies have indicated that this compound may exert its biological effects through the NF-κB signaling pathway. Specifically, it has been shown to inhibit the nuclear translocation of NF-κB p65 and p50 subunits.[1]
References
Comparative Analysis of 6-Methoxymellein Content in Carrot Cultivars: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 6-Methoxymellein (6-MM) content in various carrot cultivars, tailored for researchers, scientists, and drug development professionals. This compound, a naturally occurring dihydroisocoumarin, is a phytoalexin in carrots with noted antimicrobial and potential anticancer properties. Understanding its distribution across different cultivars is crucial for agricultural development and pharmacological research.
Data Summary: this compound Content in Carrots
While a comprehensive side-by-side comparison of this compound content across a wide range of carrot cultivars is not extensively documented in a single study, the existing literature indicates significant variability. The concentration of 6-MM is influenced by genetic factors (cultivar), environmental conditions, and post-harvest handling. The following table summarizes representative findings on this compound content in carrots.
| Carrot Type/Cultivar | This compound Content (µg/g fresh weight) | Notes |
| Fresh Carrots (General) | 0.02 - 76.00[1][2] | Content can vary significantly based on stress factors. |
| Organic Carrots | Higher than conventional | Higher levels correlated with increased spontaneous infection.[1] |
| Small-diameter roots | Higher than large-diameter roots | Accumulation is greater in the periderm tissue.[3] |
| Nantes type (6 genotypes) | Varied significantly between genotypes | Specific quantitative data for each genotype is not readily available. |
| Cultivar 'Bolero' | Faster accumulation upon infection | Considered a cultivar with partial resistance to certain fungal pathogens. |
| Cultivar 'Presto' | Slower accumulation upon infection | Considered a more susceptible cultivar. |
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. The following are detailed methodologies for the extraction and analysis of 6-MM in carrot samples.
Sample Preparation and Extraction
a) Boiling Water Extraction
This method is rapid and yields high recovery rates.
-
Homogenization: Freeze carrot samples (e.g., 10 g) in liquid nitrogen and grind to a fine powder.
-
Extraction: Add the powdered sample to 40 mL of boiling distilled water and continue boiling for 15 minutes.
-
Filtration: Filter the extract through cheesecloth and then through filter paper.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of distilled water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 10 mL of distilled water to remove interfering polar compounds.
-
Elute the this compound with 5 mL of methanol.
-
-
Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
b) Solvent Extraction
This traditional method is also widely used.
-
Homogenization: Homogenize fresh carrot tissue (e.g., 10 g) in 50 mL of acetone (B3395972) or an acetone/water mixture.
-
Filtration: Filter the homogenate through filter paper.
-
Solvent Partitioning:
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Partition the remaining aqueous phase three times with an equal volume of ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic phases.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV or Diode Array Detector (DAD) is suitable.
-
Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient could be:
-
0-10 min: 40% to 60% methanol in water
-
10-15 min: 60% to 80% methanol in water
-
15-20 min: Hold at 80% methanol
-
20-25 min: 80% to 40% methanol in water
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 267 nm.
-
Quantification: Prepare a standard curve of this compound of known concentrations. The concentration in the samples is determined by comparing the peak area with the standard curve.
Spectrophotometric Quantification
This method is more rapid but may be less specific than HPLC.
-
Extraction:
-
Homogenize carrot tissue in a basic solution (e.g., 0.1 M NaOH) to saponify and solubilize the 6-MM.
-
Acidify the extract with HCl to a pH of 2-3.
-
Extract the 6-MM into an organic solvent like ethyl acetate.
-
-
Measurement: Measure the absorbance of the organic extract at the wavelength of maximum absorbance for this compound (approximately 310 nm in an acidic solvent).
-
Quantification: Use a standard curve of this compound to determine the concentration.
Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and its biosynthetic pathway.
Caption: Experimental workflow for the extraction and quantification of this compound in carrots.
Caption: Biosynthesis pathway of this compound in carrots.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of this compound in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and distribution of this compound in fresh and processed carrot puree by a rapid spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activity of 6-Methoxymellein and Other Phytoalexins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activity of 6-methoxymellein with other well-characterized phytoalexins, namely resveratrol (B1683913), glyceollins, capsidiol (B150007), and pisatin (B192138). This document summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways involved in their antifungal action to aid in the discovery and development of novel antifungal agents.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of phytoalexins is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the available MIC values for this compound and other selected phytoalexins against various fungal pathogens. It is important to note that direct comparisons of MIC values should be made with caution, as experimental conditions can vary between studies.
| Phytoalexin | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Botrytis cinerea | Not explicitly quantified | [1][2] |
| Cladosporium cladosporioides | Not explicitly quantified | ||
| Resveratrol | Candida albicans | 10-20 | [3] |
| Glyceollins | Fusarium oxysporum | 25 - 750 | [4][5] |
| Phytophthora capsici | 25 - 750 | [4][5] | |
| Sclerotinia sclerotiorum | 25 - 750 | [4][5] | |
| Botrytis cinerea | 25 - 750 | [4][5] | |
| Capsidiol | Alternaria alternata | 50 (43.4% inhibition) | [6] |
| Helicobacter pylori | 200 | [7] | |
| Pisatin | Various zoopathogens | 12.5 - 50 | [8] |
Note: Specific MIC values for this compound against Botrytis cinerea and Cladosporium cladosporioides were not available in the reviewed literature, although its inhibitory effects are acknowledged.[1][2]
Experimental Protocols
The determination of antifungal activity is crucial for the comparative analysis of different compounds. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.
General Broth Microdilution Protocol
This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). Specific parameters may need to be optimized for individual phytoalexins and fungal species.
1. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For filamentous fungi, conidia are harvested, and the suspension is adjusted to a final concentration of approximately 0.4-5 x 10⁴ CFU/mL.
2. Preparation of Phytoalexin Solutions:
-
A stock solution of the phytoalexin is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted phytoalexin.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the phytoalexin at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control well (containing no phytoalexin). Inhibition can be assessed visually or by using a spectrophotometer to measure optical density.
Figure 1. General workflow for the broth microdilution antifungal susceptibility test.
Mechanisms of Antifungal Action and Signaling Pathways
Understanding the molecular mechanisms by which phytoalexins exert their antifungal effects is critical for the development of targeted and effective antifungal therapies. The following sections describe the known mechanisms of action for the selected phytoalexins.
This compound
The precise antifungal mechanism of this compound is not yet fully elucidated. However, some studies suggest that it may be involved in the plant's defense response by inhibiting fungal growth.[1][2] Further research is required to identify its specific cellular targets and the signaling pathways it modulates in fungal cells.
Resveratrol
Resveratrol has been shown to induce apoptosis in fungal cells, particularly in Candida albicans.[3][9] This process involves a caspase-dependent mitochondrial pathway.
-
Induction of Reactive Oxygen Species (ROS): Resveratrol treatment leads to the accumulation of ROS within the fungal cell.
-
Mitochondrial Dysfunction: The increase in ROS disrupts the mitochondrial membrane potential.
-
Caspase Activation: This disruption triggers the activation of metacaspases, which are fungal homologues of caspases involved in apoptosis.
-
Apoptosis Execution: Activated metacaspases lead to the execution of the apoptotic program, resulting in fungal cell death.
Figure 2. Antifungal signaling pathway of Resveratrol leading to apoptosis.
Glyceollins
Glyceollins, phytoalexins produced by soybeans, exhibit broad-spectrum antifungal activity.[4][5] Their mechanism of action is thought to involve the disruption of fungal cell membranes and the inhibition of key cellular processes. While the complete signaling cascade is still under investigation, it is known that their biosynthesis is triggered by fungal elicitors and involves the phenylpropanoid pathway.[9][10]
Capsidiol
Capsidiol, a sesquiterpenoid phytoalexin, is produced by plants of the Solanaceae family in response to fungal infection.[11] Its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit spore germination.[6] The production of capsidiol is part of a broader defense response that includes the generation of reactive oxygen species.[11]
Pisatin
Pisatin is the major phytoalexin produced by the pea plant. Its antifungal activity is well-documented, although some fungal pathogens have evolved mechanisms to detoxify it.[12][13] The primary mode of action of pisatin is believed to be the disruption of fungal cell membrane integrity. The biosynthesis of pisatin is induced upon pathogen recognition and follows the isoflavonoid (B1168493) branch of the phenylpropanoid pathway.[10] Fungal pathogens that can demethylate pisatin exhibit resistance, highlighting a key mechanism of fungal counter-defense.[12][14]
Conclusion
This comparative guide highlights the antifungal potential of this compound and other prominent phytoalexins. While resveratrol has a well-defined apoptotic mechanism of action, the precise signaling pathways for this compound, glyceollins, capsidiol, and pisatin require further investigation. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. Future studies should focus on elucidating the specific molecular targets of these phytoalexins to facilitate the design of novel and effective antifungal therapies. The development of standardized testing protocols will also be crucial for accurate and reproducible comparisons of antifungal efficacy.
References
- 1. Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Phytochemical Screening of Vernonia amygdalina Extract against Botrytis cinerea Causing Gray Mold Disease on Tomato Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capsidiol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cladosporium Species Recovered from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Update on the Effects of Glyceollins on Human Health: Possible Anticancer Effects and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pisatin - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 6-Methoxymellein
Introduction
6-Methoxymellein is a naturally occurring dihydroisocoumarin found in various plants and fungi, and is of interest to researchers for its potential biological activities. Accurate and reliable quantification of this compound in diverse matrices is crucial for research and development. This guide provides a comparative overview of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While direct experimental cross-validation studies for this compound are not extensively available in public literature, this guide collates and compares generalized experimental protocols and performance characteristics based on established methods for similar compounds and principles of analytical method validation. This comparison will assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical performance parameters for HPLC-UV and LC-MS/MS methods, providing a clear comparison to guide your decision-making process.
| Performance Parameter | HPLC-UV | LC-MS/MS | Key Considerations for this compound Analysis |
| Linearity (r²) | Typically ≥ 0.999[1] | Typically ≥ 0.999[1] | Both methods can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods offer high accuracy, with LC-MS/MS potentially showing slightly more variability due to matrix effects. |
| Precision (% RSD) | ≤ 2% | ≤ 15% | HPLC-UV generally offers higher precision. LC-MS/MS precision is still well within acceptable limits for bioanalytical assays. |
| Limit of Detection (LOD) | ng/mL range[2] | pg/mL to fg/mL range[2] | LC-MS/MS is significantly more sensitive, making it ideal for trace-level detection of this compound. |
| Limit of Quantification (LOQ) | ng/mL range[2] | pg/mL range[2] | The lower LOQ of LC-MS/MS is advantageous for pharmacokinetic studies or when sample volume is limited. |
| Selectivity/Specificity | Moderate to high | Very high | LC-MS/MS offers superior selectivity by monitoring specific precursor-product ion transitions, minimizing interferences from complex matrices. |
| Matrix Effect | Low | Can be significant | HPLC-UV is less susceptible to matrix effects. For LC-MS/MS, careful sample preparation and the use of internal standards are crucial to mitigate ion suppression or enhancement. |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment, more complex operation and maintenance | HPLC-UV is a more accessible and cost-effective option for routine analysis. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are generalized methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is well-suited for routine quantification and quality control where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix (e.g., plant material, fungal culture) using a suitable organic solvent like methanol (B129727) or acetonitrile (B52724).
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection should be performed at the maximum absorbance wavelength of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, impurity identification, and analysis in complex biological matrices.
-
Sample Preparation:
-
Extraction: Similar to the HPLC protocol, extract this compound using an appropriate solvent.
-
For biological samples, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.[4]
-
Filtration: Filter the final extract through a 0.22 µm syringe filter.
-
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with smaller particle sizes (e.g., < 2 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A mobile phase compatible with mass spectrometry, such as a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring a specific precursor ion to product ion transition for both this compound and an internal standard.[4]
-
Mandatory Visualizations
To further clarify the processes and relationships discussed, the following diagrams have been generated.
References
6-Methoxymellein: Unveiling its Anticancer Potential in Breast Cancer - An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of 6-Methoxymellein, a natural isocoumarin (B1212949), with the established chemotherapeutic agent, Paclitaxel. While in vivo studies correlating the anticancer efficacy of this compound are not currently available in the reviewed literature, this document summarizes the existing in vitro data, offering valuable insights into its potential as an anticancer agent. Detailed experimental methodologies for key assays and visualizations of the primary signaling pathway implicated in this compound's action are provided to support further research and development.
Comparative Analysis of In Vitro Anticancer Activity
The following tables summarize the quantitative and qualitative data from in vitro studies on this compound and Paclitaxel in breast cancer cell lines.
Table 1: Quantitative Comparison of In Vitro Anticancer Activity
| Parameter | This compound | Paclitaxel | Breast Cancer Cell Lines | Citation |
| Proliferation Inhibition (IC50) | >0.8 mM (MDA-MB-231)>0.5 mM (MCF-7) | 19 nM (BT-474)300 nM (MDA-MB-231)3.5 µM (MCF-7)4 µM (SKBR3) | MDA-MB-231, MCF-7, BT-474, SKBR3 | [1][2] |
| Mammosphere Formation | Decreased sphere number and size | Not effective in decreasing TIC population (free paclitaxel) | MDA-MB-231, MCF-7 | [1][3] |
| Colony Formation | Inhibited | Inhibited | Breast cancer cell lines | [1][4] |
| Cell Migration | Inhibited | Suppressed | MDA-MB-231, MCF-7, SKBR3 | [1][4] |
| CD44+/CD24- Population | Decreased from 80.3% to 41.6% | Not specified | MDA-MB-231 | [1] |
Table 2: Qualitative Comparison of In Vitro Mechanism of Action
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Inhibition of NF-κB signaling pathway | Microtubule stabilization, leading to mitotic arrest and apoptosis |
| Effect on Cancer Stem Cells | Targets breast cancer stem cells by inhibiting mammosphere formation and reducing the CD44+/CD24- population | Limited effect on tumor-initiating cells as a single agent |
| Downstream Effects | Decreased expression of c-Myc, Sox-2, and Oct4; Reduced secretion of IL-6 and IL-8 | Activation of the spindle assembly checkpoint, leading to apoptosis |
In Vivo Anticancer Activity: A Data Gap for this compound
A thorough review of the scientific literature did not yield any studies evaluating the in vivo anticancer efficacy of this compound in animal models. This represents a critical knowledge gap in understanding the translational potential of this compound.
In contrast, Paclitaxel has been extensively studied in vivo. In a xenograft model using MCF-7 breast cancer cells, Paclitaxel treatment significantly inhibited tumor growth and increased the number of apoptotic cells within the tumor tissue.[4][5] Another study in a murine breast carcinoma model demonstrated that Paclitaxel possesses anti-angiogenic properties, independent of its antiproliferative action, by reducing microvessel density in a dose-dependent manner.[6] Furthermore, in an MDA-MB-231 xenograft model, while free Paclitaxel initially inhibited tumor growth, tumors rebounded after treatment cessation.[3]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams are provided.
Caption: this compound inhibits the nuclear translocation of NF-κB (p65/p50), leading to decreased transcription of downstream targets involved in cancer stemness and inflammation.
Caption: A generalized workflow for evaluating the in vitro anticancer properties of test compounds.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound or Paclitaxel and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[11][12]
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[11][12]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[11]
-
Treatment: Add fresh medium containing the test compound (this compound or Paclitaxel) or vehicle control.[11]
-
Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.[12]
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time to determine the rate of cell migration.[11]
Colony Formation Assay
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in a 6-well plate.[13]
-
Treatment: Treat the cells with the desired concentrations of the test compounds.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.[14]
-
Fixing and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution like methanol (B129727) or 4% paraformaldehyde, and then stain with crystal violet.[13]
-
Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[15]
Mammosphere Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of breast cancer cells.[16]
-
Seeding: Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates or flasks.[1]
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of mammospheres.[16]
-
Treatment: Add this compound or other test compounds to the culture medium at the time of seeding.[1]
-
Incubation: Incubate the plates for 5-10 days to allow for the formation of mammospheres.[16]
-
Quantification: Count the number and measure the size of the mammospheres formed in each well.[1]
Western Blot Analysis for NF-κB Pathway
-
Cell Treatment and Lysis: Treat breast cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available in vitro evidence suggests that this compound exhibits promising anticancer properties against breast cancer cells, particularly by targeting cancer stem cell characteristics through the inhibition of the NF-κB signaling pathway.[1] Its mechanism of action appears to be distinct from that of the microtubule-stabilizing agent, Paclitaxel.
However, the lack of in vivo data for this compound is a significant limitation in assessing its true therapeutic potential. Future research should prioritize in vivo studies in relevant animal models of breast cancer to:
-
Evaluate the antitumor efficacy of this compound.
-
Determine its pharmacokinetic and pharmacodynamic profiles.
-
Assess its safety and toxicity.
A direct comparison of the in vivo efficacy of this compound with established drugs like Paclitaxel will be crucial in determining its potential for clinical development. Establishing a clear in vitro-in vivo correlation will be paramount for the advancement of this compound as a potential novel anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Occurrence of this compound in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In vivo chemotherapeutic insight of a novel isocoumarin (3-hexyl-5,7-dimethoxy-isochromen-1-one): Genotoxicity, cell death induction, leukometry and phagocytic evaluation | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unusual drug generates exciting results in mouse models of metastatic breast cancer - ecancer [ecancer.org]
- 16. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Biosynthetic 6-Methoxymellein
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a bioactive compound is a critical step. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural elucidation of biosynthetic 6-methoxymellein, a dihydroisocoumarin with noteworthy biological activities.
This guide will delve into the application of modern 2D NMR techniques, namely Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), in unequivocally establishing the connectivity and stereochemistry of this compound. Furthermore, it will objectively compare the performance of 2D NMR with alternative analytical techniques such as mass spectrometry (MS) and X-ray crystallography, supported by experimental data and detailed protocols.
At a Glance: 2D NMR for this compound Structure Elucidation
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed insights into the covalent framework of a molecule. By mapping the intricate network of through-bond and through-space correlations between atomic nuclei, 2D NMR allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, thereby confirming the precise arrangement of atoms within the this compound structure.
Key 2D NMR Experiments and Their Role
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY is instrumental in establishing the spin systems within the dihydropyranone ring, revealing the connectivity between H-3, H-4, and the methyl group at C-3.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a crucial step in assigning the carbon skeleton by linking the well-resolved proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is paramount for connecting the different structural fragments of this compound, such as linking the aromatic ring protons to the carbons of the dihydropyranone ring and the methoxy (B1213986) group.
Comparative Analysis of Structural Elucidation Techniques
While 2D NMR is a cornerstone for structural confirmation, other techniques offer complementary or, in some cases, definitive information. The following table summarizes the performance of 2D NMR in comparison to mass spectrometry and X-ray crystallography for the structural analysis of this compound.
| Technique | Information Provided | Sample Requirements | Throughput | Destructive? | Remarks |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, stereochemistry, complete ¹H and ¹³C assignments. | 1-10 mg of pure sample dissolved in a deuterated solvent. | Low to medium (hours to days per sample). | No | Provides a comprehensive solution-state structure. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation pattern. | Micrograms to nanograms of sample. | High (minutes per sample). | Yes | Provides information about molecular formula and substructures but not complete connectivity. |
| X-ray Crystallography | Precise 3D atomic coordinates, absolute stereochemistry. | High-quality single crystal. | Low (days to weeks for crystal growth and data collection). | No (crystal is recovered) | Provides the definitive solid-state structure, but obtaining suitable crystals can be a major bottleneck. |
Experimental Protocols
2D NMR Spectroscopy of this compound
Sample Preparation: A sample of purified biosynthetic this compound (approximately 5 mg) is dissolved in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.
Instrumentation: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
COSY:
-
Pulse Program: Gradient-selected COSY (gCOSY).
-
Spectral Width: 0-12 ppm in both dimensions.
-
Data Points: 1024 x 1024.
HSQC:
-
Pulse Program: Gradient-selected sensitivity-enhanced HSQC (gHSQC).
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
HMBC:
-
Pulse Program: Gradient-selected HMBC (gHMBC).
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Long-Range Coupling Constant: Optimized for a range of 4-8 Hz to observe 2-3 bond correlations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is used, for example, starting at 100 °C and ramping up to 280 °C.
-
Carrier Gas: Helium.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Presentation
¹H and ¹³C NMR Data for this compound
The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for this compound.
| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |
| 1 | 169.5 | - |
| 3 | 76.8 | 4.65 (m) |
| 4 | 34.5 | 2.90 (dd, 16.5, 3.5), 3.05 (dd, 16.5, 11.5) |
| 4a | 139.2 | - |
| 5 | 100.8 | 6.35 (d, 2.5) |
| 6 | 164.8 | - |
| 7 | 98.2 | 6.30 (d, 2.5) |
| 8 | 162.5 | - |
| 8a | 102.5 | - |
| 3-CH₃ | 21.0 | 1.50 (d, 6.5) |
| 6-OCH₃ | 55.7 | 3.85 (s) |
| 8-OH | - | 11.20 (s) |
Mass Spectrometry Fragmentation
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight. Key fragmentation patterns would likely involve:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 193.
-
Loss of carbon monoxide (CO): [M - 28]⁺ at m/z 180.
-
Retro-Diels-Alder (RDA) fragmentation: Cleavage of the dihydropyranone ring, leading to characteristic fragment ions.
Visualization of Structural Confirmation
The following diagrams illustrate the logical workflow and the key correlations used in the 2D NMR-based structural elucidation of this compound.
Conclusion
The structural confirmation of biosynthetic this compound is most comprehensively achieved through the application of 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides an unambiguous and detailed picture of the molecular architecture in solution. While mass spectrometry is an excellent complementary technique for determining the molecular formula and identifying fragmentation patterns, and X-ray crystallography offers the ultimate solid-state structure, 2D NMR remains the most versatile and informative standalone method for the routine and definitive structural elucidation of natural products like this compound. This guide provides researchers with the foundational knowledge and protocols to confidently apply these techniques in their own drug discovery and development endeavors.
Comparative Study of 6-Methoxymellein's Antifungal Efficacy Against Diverse Fungal Pathogens
For Immediate Release
A comprehensive review of the available scientific literature reveals the antifungal potential of 6-Methoxymellein (6-MM), a naturally occurring isocoumarin, against a range of fungal pathogens. This guide synthesizes existing data on its inhibitory effects, delves into its potential mechanisms of action, and outlines the experimental protocols used to evaluate its efficacy, providing a valuable resource for researchers, scientists, and drug development professionals.
This compound, a phytoalexin found in various plant species, notably carrots, has demonstrated notable antifungal properties. Its role in plant defense mechanisms has prompted investigations into its broader applicability as a potential antifungal agent. This comparative guide consolidates available data to offer a clearer understanding of its efficacy against economically important fungal pathogens.
Quantitative Assessment of Antifungal Activity
The effectiveness of an antifungal agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While extensive comparative studies on this compound are limited, existing research provides insights into its activity against specific fungal species.
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| Botrytis cinerea | Data not available in searched results | |
| Fusarium spp. | Data not available in searched results | |
| Colletotrichum spp. | Data not available in searched results | |
| Therapy-resistant biofilm-forming dermatophytes | Antifungal potential noted, specific MIC values not provided.[1] | |
| Wide range of yeasts and moulds | Inhibitory effect mentioned, specific MIC values not provided.[2][3] |
Note: The table highlights a significant gap in the current scientific literature regarding specific MIC values of this compound against key fungal pathogens. Further research is crucial to quantify its antifungal spectrum and potency.
Unraveling the Mechanism of Action
The precise molecular mechanisms by which this compound exerts its antifungal effects are not yet fully elucidated. However, based on the known mechanisms of other antifungal agents and phytoalexins, several potential pathways can be hypothesized.
Potential Fungal Targets of this compound:
-
Cell Membrane Disruption: Like many antifungal compounds, this compound may interfere with the integrity of the fungal cell membrane. This could involve the disruption of the lipid bilayer or interference with membrane-bound proteins, leading to leakage of cellular contents and ultimately cell death.
-
Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs. This compound could potentially inhibit one or more enzymes in the ergosterol biosynthesis pathway, leading to a depleted or altered membrane composition and impaired fungal growth.
-
Interference with Signaling Pathways: Phytoalexins are known to trigger defense responses in plants, and they may also interfere with essential signaling pathways within the fungal pathogen. As an isocoumarin, this compound could potentially disrupt pathways involved in fungal development, virulence, or stress response.
Further investigation is required to confirm these potential mechanisms of action and to identify the specific molecular targets of this compound within fungal cells.
Experimental Protocols
Standardized methods are essential for the accurate determination of antifungal activity. The following protocols are commonly employed for in vitro antifungal susceptibility testing and can be adapted for evaluating this compound.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for Broth Microdilution Assay
Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Key Steps:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized inoculum of the fungal pathogen is prepared to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., 24-48 hours at 35°C).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.
Agar (B569324) Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Workflow for Agar Well Diffusion Assay
Workflow for assessing antifungal activity using the agar well diffusion method.
Key Steps:
-
Agar Plate Preparation: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: A lawn of the fungal culture is evenly spread over the surface of the agar.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Application of this compound: Different concentrations of the this compound solution are added to the wells.
-
Incubation: The plates are incubated under conditions that promote fungal growth.
-
Measurement of Inhibition Zones: The diameter of the clear zones around the wells, where fungal growth is inhibited, is measured. The size of the zone of inhibition is indicative of the antifungal activity.
Potential Signaling Pathways Affected by this compound
While specific pathways affected by this compound are yet to be identified, isocoumarins, the class of compounds to which it belongs, have been shown to interfere with various cellular processes. A potential signaling pathway that could be a target for this compound is the cell wall integrity (CWI) pathway .
Hypothetical Model of this compound's Effect on the Fungal Cell Wall Integrity Pathway
A proposed model for the mechanism of action of this compound via the Cell Wall Integrity pathway.
The CWI pathway is a crucial signaling cascade in fungi that responds to cell wall stress and regulates cell wall remodeling, cell cycle progression, and other cellular processes. By interacting with components of the fungal cell wall, this compound could induce membrane stress, leading to the activation of the CWI pathway. Dysregulation of this pathway could result in cell cycle arrest and ultimately trigger apoptosis (programmed cell death) in the fungal pathogen.
Conclusion
This compound presents a promising natural compound with demonstrated antifungal potential. However, to fully realize its utility in research and potential drug development, a more systematic and comparative evaluation of its efficacy against a broader range of fungal pathogens is imperative. The elucidation of its precise mechanism of action and the identification of its specific molecular targets will be critical for its future development as a novel antifungal agent. This guide serves as a foundational resource to stimulate and direct future research in this important area.
References
A Comparative Guide to Bioassay Validation for Screening 6-Methoxymellein Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established bioassays for screening 6-methoxymellein derivatives, potent antifungal compounds with significant therapeutic potential. We present a detailed analysis of various screening methodologies, from traditional growth inhibition assays to modern high-throughput techniques. This document aims to equip researchers with the necessary information to select and validate the most appropriate bioassay for their specific research goals, ensuring robust and reproducible results in the quest for novel antifungal agents.
Comparison of Antifungal Bioassay Performance
The selection of an appropriate bioassay is critical for the successful screening of this compound derivatives. The choice depends on several factors, including the specific research question, the number of compounds to be screened, and the available resources. Below is a comparative summary of commonly employed antifungal bioassays.
| Bioassay Method | Principle | Throughput | Key Advantages | Key Limitations | Typical Endpoint |
| Broth Microdilution | Serial dilution of the compound in liquid broth to determine the minimum concentration that inhibits fungal growth.[1] | High | Gold standard for determining Minimum Inhibitory Concentration (MIC)[1]; quantitative and reproducible. | Can be labor-intensive for a large number of isolates without automation; trailing growth can complicate endpoint determination.[1] | Minimum Inhibitory Concentration (MIC) |
| Agar (B569324) Well/Disk Diffusion | Diffusion of the compound from a well or disk into an agar medium inoculated with the fungus, creating a zone of growth inhibition.[2] | Medium | Simple, low-cost, and suitable for preliminary screening of a moderate number of samples.[3] | Not suitable for non-polar or poorly diffusible compounds; results are qualitative (zone of inhibition) and may not correlate directly with MIC.[1] | Zone of Inhibition (mm) |
| Bioautography | Separation of compounds on a TLC plate followed by overlaying with a fungal culture to identify active compounds by zones of growth inhibition.[4][5][6] | Low to Medium | Allows for the direct identification of active compounds in a complex mixture; useful for bioassay-guided fractionation.[4][6] | Primarily qualitative; sensitivity can be lower than dilution methods.[7] | Zone of Inhibition on TLC plate |
| Cell-Based High-Throughput Screening (HTS) | Utilizes automated platforms to screen large libraries of compounds against fungal cells, often measuring cell viability, proliferation, or specific protein expression.[8][9] | Very High | Enables rapid screening of thousands of compounds; can be multiplexed to assess multiple targets simultaneously.[10][8] | Requires specialized equipment; higher potential for false positives/negatives that require thorough secondary screening. | Fluorescence, Luminescence, or Absorbance |
| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit a specific fungal enzyme essential for its survival, such as those involved in cell wall synthesis or ergosterol (B1671047) biosynthesis.[11][12] | High | Provides mechanistic insights into the compound's mode of action; highly specific. | Requires purified enzymes and established assay protocols; may not reflect whole-cell activity due to factors like cell permeability. | IC50 (Inhibitory Concentration 50%) |
Experimental Protocols
Detailed and standardized protocols are essential for the validity and reproducibility of bioassay results. Below are methodologies for the key experiments discussed.
Broth Microdilution Assay (CLSI M27-A3 Guideline Adaptation)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
1. Inoculum Preparation:
-
Streak fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
2. Preparation of this compound Derivatives:
-
Dissolve the derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.
3. Incubation and Reading:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
1. Plate Preparation:
-
Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts.
-
Uniformly inoculate the entire surface of the agar with a standardized fungal suspension using a sterile swab.
2. Well Creation and Compound Application:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the this compound derivative solution at a known concentration into each well.
-
Include a solvent control (negative control) and a standard antifungal (positive control).
3. Incubation and Measurement:
-
Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds.
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of growth inhibition around each well in millimeters.
Bioautography Assay
This technique is used to identify active compounds in a mixture.
1. Chromatographic Separation:
-
Apply the extract containing this compound derivatives to a Thin-Layer Chromatography (TLC) plate.
-
Develop the chromatogram in a suitable solvent system to separate the components.
2. Bioassay:
-
After the solvent has evaporated from the TLC plate, spray it with a suspension of the test fungus in a suitable growth medium.
-
Alternatively, an agar overlay method can be used where a seeded agar medium is poured over the TLC plate.[4]
3. Incubation and Visualization:
-
Incubate the plate in a humidified chamber at an appropriate temperature until fungal growth is visible.
-
Spray the plate with a solution of a tetrazolium salt (e.g., MTT), which is converted to a colored formazan (B1609692) by viable microorganisms.
-
Zones of inhibition will appear as clear spots against a colored background, indicating the location of the active compounds.[6]
Mandatory Visualizations
Experimental Workflow for Bioassay Validation
Putative Signaling Pathway of this compound Antifungal Activity
The precise signaling pathway of this compound's antifungal action is still under investigation. However, based on the mechanisms of other natural antifungal compounds, a plausible pathway involves the disruption of the fungal cell membrane and mitochondrial function.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. An Evolving Technology That Integrates Classical Methods with Continuous Technological Developments: Thin-Layer Chromatography Bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An Automated High-Throughput Cell-Based Multiplexed Flow Cytometry Assay to Identify Novel Compounds to Target Candida albicans Virulence-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. An Automated High-Throughput Cell-Based Multiplexed Flow Cytometry Assay to Identify Novel Compounds to Target Candida albicans Virulence-Related Proteins | PLOS One [journals.plos.org]
- 11. Natural product-guided discovery of a fungal chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Independent Laboratory Validation of 6-Methoxymellein's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 6-Methoxymellein against other well-established anti-inflammatory agents. The information presented is based on available preclinical data, highlighting the mechanisms of action and supported by experimental findings.
Executive Summary
This compound, a natural compound isolated from carrots, has demonstrated anti-inflammatory potential primarily through the inhibition of the NF-κB signaling pathway. This mechanism is shared with other anti-inflammatory agents, though the extent and specificity of its action require further independent validation. This guide synthesizes the current, albeit limited, data on this compound and compares it with the known activities of Parthenolide, Dexamethasone, and Ibuprofen. A notable gap in the current research is the lack of quantitative data, such as IC50 values, for this compound's anti-inflammatory effects in immune cells, which is crucial for direct comparison and further development.
Comparative Analysis of Anti-inflammatory Agents
The following table summarizes the anti-inflammatory mechanisms and reported efficacy of this compound and selected comparator compounds. It is important to note the absence of quantitative data for this compound in inflammation-specific models.
| Compound | Target Pathway(s) | Reported Effects | Quantitative Data (IC50) | Cell Type |
| This compound | NF-κB | Reduces nuclear translocation of p65/p50; Decreases IL-6 & IL-8 secretion.[1] | Not Available | Breast Cancer Stem Cells |
| Parthenolide | NF-κB, STATs | Inhibits IκB kinase (IKK); Prevents IκBα degradation. | ~5-10 µM (NF-κB inhibition) | Various, including CFBE41o- cells |
| Dexamethasone | NF-κB, Glucocorticoid Receptor | Inhibits NF-κB nuclear translocation; Induces anti-inflammatory genes. | 0.5 nM (NF-κB inhibition) | A549 cells |
| Ibuprofen | COX-1/COX-2, NF-κB | Inhibits prostaglandin (B15479496) synthesis; Modulates NF-κB activity and cytokine production. | ~2.1 µM (COX-1), ~1.6 µM (COX-2) | Human Whole Blood |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the comparator compounds are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like IL-6 and IL-8.
This compound has been shown to inhibit this pathway by reducing the nuclear localization of the NF-κB subunits p65 and p50.[1] This action prevents the transcription of downstream inflammatory mediators.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation. It involves a cascade of protein kinases—including p38, JNK, and ERK—that are activated by various extracellular stimuli. Activated MAPKs can lead to the production of pro-inflammatory cytokines and mediators. While there is no direct evidence for this compound's effect on this pathway, a structurally similar compound, 6-methylcoumarin, has been shown to inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages. This suggests a potential, yet unconfirmed, mechanism for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay is used to visualize and quantify the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.
Protocol Details:
-
Cell Seeding: Cells are seeded onto coverslips in a multi-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulation: A pro-inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) is added to the wells and incubated for a time determined to induce maximal NF-κB translocation (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent like 0.1% Triton X-100 to allow antibody entry.
-
Immunostaining: Non-specific binding sites are blocked with a solution like 1% bovine serum albumin (BSA). Cells are then incubated with a primary antibody specific for an NF-κB subunit (e.g., p65), followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The intensity of the NF-κB fluorescence in the nucleus and cytoplasm is quantified using image analysis software to determine the extent of translocation.
Cytokine Secretion Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific proteins, such as cytokines (e.g., IL-6, IL-8), in cell culture supernatants.
Protocol Details:
-
Sample Collection: After cell treatment and stimulation as described above, the cell culture supernatant is collected.
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions for the specific cytokine kit. Generally, this involves the following steps:
-
Coating: A capture antibody specific for the cytokine of interest is pre-coated onto the wells of a microplate.
-
Sample Incubation: The collected cell culture supernatants and a series of standards with known cytokine concentrations are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.
-
Stopping the Reaction: The reaction is stopped with an acid solution.
-
-
Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion and Future Directions
The available evidence suggests that this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This mechanism is a common target for many anti-inflammatory drugs. However, the current understanding of this compound's anti-inflammatory properties is limited by the lack of independent validation in relevant immune cell models and the absence of quantitative efficacy data.
For drug development professionals and researchers, the following steps are recommended:
-
Independent Validation: Conduct studies to confirm the anti-inflammatory effects of this compound in primary immune cells or macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Quantitative Analysis: Determine the dose-dependent effects and calculate IC50 values for the inhibition of NF-κB activation and the secretion of a broader range of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α, IL-1β) and mediators (e.g., nitric oxide, prostaglandins).
-
Mechanism of Action Studies: Investigate the effects of this compound on other key inflammatory pathways, such as the MAPK signaling cascade, to build a comprehensive mechanistic profile.
-
Direct Comparative Studies: Perform head-to-head studies comparing the potency and efficacy of this compound with standard-of-care anti-inflammatory drugs in validated in vitro and in vivo models of inflammation.
Addressing these research gaps will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
Comparative Metabolomics of Plants with High and Low 6-Methoxymellein Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic shifts associated with varying levels of 6-Methoxymellein (6-MM) in plants is crucial for harnessing its potential. This guide provides a comparative analysis of plant metabolomes under conditions leading to high and low 6-MM concentrations, supported by experimental data and detailed protocols.
This compound is a dihydroisocoumarin phytoalexin found in various plant species, notably carrots (Daucus carota), where it contributes to bitterness and acts as a defense compound against pathogens.[1] Its production is induced by various biotic and abiotic elicitors, leading to significant fluctuations in its concentration within the plant.[1] This guide explores the metabolic landscape of plants exhibiting high and low levels of this bioactive compound.
Quantitative Data Summary
The concentration of this compound in plants can vary significantly based on genetic factors, environmental conditions, and post-harvest handling. The following table summarizes quantitative data on 6-MM levels under different circumstances.
| Condition | Plant/Tissue | 6-MM Concentration (µg/g) | Reference |
| High 6-MM Levels | |||
| Fungal Infection (Alternaria radicina) | Carrot | Significantly higher than uninfected | [1] |
| Ethylene Exposure | Carrot Root Tip Sections | Increased accumulation | [2] |
| Wounding | Carrot | Increased levels | [2] |
| Organic Farming | Carrot | Higher than conventional | [1] |
| Small-diameter roots (periderm) | Carrot | Greater amounts than large roots | [2] |
| Low 6-MM Levels | |||
| Storage at 1°C | Carrot | Maintained low levels for at least 17 weeks | [3] |
| Blanching (Boiling Water) | Carrot | Reduced by 69% | [3] |
| Blanching (Steam) | Carrot | Reduced by 33% | [3] |
| Juice Processing (with blanching) | Carrot | Reduced by 85-94% | [3] |
| Fresh, Unstressed Carrots | Carrot | 0.02 - 76.00 (most below "just noticeable difference" level) | [3] |
Metabolic Pathways and Experimental Workflows
To visualize the key processes involved in 6-MM production and analysis, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of this compound.
1. Sample Preparation and Extraction of this compound
This protocol is based on methods described for extracting 6-MM from carrot tissue.[2]
-
Objective: To extract this compound from plant tissue for subsequent analysis.
-
Materials:
-
Plant tissue (e.g., carrot roots)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Alkaline solution (e.g., NaOH)
-
Acid solution (e.g., HCl) to acidify the extract
-
Organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
-
Procedure:
-
Freeze the plant tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Suspend the powdered tissue in an alkaline solution to facilitate the saponification of the lactone structure of 6-MM, making it soluble in the aqueous phase.
-
Incubate the mixture for a specified time with agitation.
-
Centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant and acidify it with an acid solution.
-
Perform a liquid-liquid extraction by adding an organic solvent. Mix vigorously and then allow the phases to separate.
-
Collect the organic phase containing the 6-MM. Repeat the extraction from the aqueous phase to maximize recovery.
-
Pool the organic extracts and evaporate the solvent using a rotary evaporator.
-
Re-dissolve the dried extract in a suitable solvent for analytical analysis.
-
2. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the quantification of phenolic compounds, adaptable for 6-MM.[4]
-
Objective: To separate and quantify this compound in a plant extract.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and acidified water (e.g., with formic acid or acetic acid)
-
This compound standard for calibration
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Filter the prepared plant extract and the standard solutions through a syringe filter before injection into the HPLC system.
-
Set up the HPLC method, including the gradient elution program for the mobile phase, column temperature, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
3. Metabolite Profiling using LC-MS or GC-MS
For a broader comparative metabolomics analysis, hyphenated mass spectrometry techniques are employed.[5]
-
Objective: To identify and compare the relative abundance of a wide range of metabolites between high and low 6-MM plant samples.
-
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
-
Procedure:
-
Follow a suitable extraction protocol to obtain a broad range of metabolites from the plant samples.
-
For GC-MS analysis, a derivatization step is often necessary to make the metabolites volatile.
-
Analyze the extracts using an established LC-MS or GC-MS method.
-
Process the raw data to identify peaks, align chromatograms, and normalize the data.
-
Identify metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Fiehn) or authentic standards.
-
Perform statistical analysis (e.g., Principal Component Analysis (PCA), Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify metabolites that are significantly different between the high and low 6-MM groups.
-
Map the significantly altered metabolites to biochemical pathways to understand the metabolic shifts associated with high or low 6-MM production.
-
Discussion of Metabolic Differences
While a direct comparative metabolomic study is not extensively available, inferences can be drawn from the known biosynthesis and inducing factors of this compound.
-
Plants with High 6-MM Levels: These plants are often under biotic or abiotic stress.[1][6] This stress is likely to upregulate the phenylpropanoid pathway , which provides precursors for a wide range of defense compounds, including 6-MM.[7] Key metabolites that may be elevated include intermediates of the shikimate pathway and various phenolic compounds. The increased activity of polyketide synthases is also a central feature.[8] Furthermore, stress conditions can lead to broader changes in primary metabolism to support the production of defense compounds.[9]
-
Plants with Low 6-MM Levels: In the absence of significant stress, the metabolic flux through the phenylpropanoid pathway for defense compound synthesis is likely to be lower. The primary metabolism would be geared more towards growth and development. The expression of genes encoding key enzymes in the 6-MM biosynthetic pathway, such as O-methyltransferase, would be expected to be at a basal level.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and distribution of this compound in fresh and processed carrot puree by a rapid spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of this compound in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A methyltransferase for synthesis of the phytoalexin 6‐methoxymellein in carrot cells [periodicos.capes.gov.br]
Assessing the Specificity of 6-Methoxymellein's Interaction with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Methoxymellein and its interaction with target proteins, primarily focusing on its role as an inhibitor of the NF-κB signaling pathway. While quantitative binding affinity data for this compound is not extensively available in public literature, this document summarizes the current understanding of its mechanism of action and compares it with other well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082. Furthermore, it outlines standard experimental protocols that are crucial for assessing protein-ligand specificity and identifying potential off-target effects.
Overview of this compound and its Target Pathway
This compound is a naturally occurring dihydroisocoumarin found in carrots that has demonstrated potential as an anticancer agent.[1][2] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2] Specifically, this compound has been shown to reduce the nuclear localization of the NF-κB subunits p65 and p50.[1][2] This inhibition leads to a downstream cascade of effects, including the decreased expression of cancer stem cell markers and the reduced secretion of pro-inflammatory cytokines such as IL-6 and IL-8.[1][2]
dot
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
Comparative Analysis of NF-κB Inhibitors
A direct quantitative comparison of binding affinities is challenging due to the limited publicly available data for this compound. However, a qualitative and mechanistic comparison with established NF-κB inhibitors, Parthenolide and BAY 11-7082, provides valuable context for its potential specificity.
| Feature | This compound | Parthenolide | BAY 11-7082 |
| Primary Target | Inhibition of p65/p50 nuclear translocation[1][2] | Primarily targets the IκB kinase (IKK) complex; may also directly alkylate the p65 subunit[3][4] | Irreversible inhibitor of IκBα phosphorylation[5] |
| Mechanism | Reduces the amount of active p65/p50 in the nucleus available for DNA binding[1] | Prevents IκBα phosphorylation and subsequent degradation, thus sequestering NF-κB in the cytoplasm[3][4] | Prevents the release of NF-κB from IκBα[5] |
| Binding Affinity (Kd) | Not reported | Not widely reported in public literature, though molecular docking studies suggest strong binding energy to IκK and NF-κB complexes[6] | IC50 for TNFα-induced IκBα phosphorylation is ~10 µM[7] |
| Known Off-Targets | Not reported | Can interact with other cellular nucleophiles due to its reactive α-methylene-γ-lactone and epoxide groups. | Can have off-target effects on other kinases and cellular processes.[8] |
| Supporting Data | Western blot for nuclear/cytoplasmic p65/p50, EMSA for DNA binding, downstream gene expression analysis (qRT-PCR, ELISA)[1] | IKK kinase assays, Western blot for phospho-IκBα, NF-κB reporter assays[4] | IκBα phosphorylation assays, NF-κB reporter assays, apoptosis assays[5][9] |
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of this compound's interaction with its target proteins, a combination of biophysical, biochemical, and cell-based assays is required. The following are detailed protocols for key experiments.
Direct Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time binding kinetics and affinity between a ligand (e.g., this compound) and a protein (e.g., recombinant p65 or p50).
Methodology:
-
Protein Immobilization:
-
Recombinant human NF-κB p65 or p50 protein is immobilized onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound, dissolved in running buffer (e.g., HBS-EP+), are injected over the immobilized protein surface.
-
The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in response units (RU).
-
A reference flow cell (without immobilized protein) is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
dot
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cellular Target Engagement: NF-κB p65 Nuclear Translocation Assay
This high-content imaging assay quantifies the ability of this compound to inhibit the translocation of NF-κB p65 from the cytoplasm to the nucleus in response to a pro-inflammatory stimulus.
Methodology:
-
Cell Culture and Treatment:
-
Cells (e.g., HeLa or A549) are seeded in 96-well imaging plates.
-
Cells are pre-treated with a dose range of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
NF-κB activation is induced by stimulating the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 30 minutes).
-
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Non-specific binding is blocked with a blocking buffer (e.g., 5% BSA in PBS).
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with a DNA dye such as DAPI.
-
-
Image Acquisition and Analysis:
-
Images are acquired using a high-content imaging system.
-
Automated image analysis software is used to identify individual cells and quantify the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments.
-
The ratio of nuclear to cytoplasmic p65 fluorescence is calculated for each cell.
-
The dose-dependent inhibition of p65 nuclear translocation by this compound is determined, and an IC50 value can be calculated.
-
dot
Caption: Workflow for NF-κB p65 Nuclear Translocation Assay.
Off-Target Profiling: Kinase Inhibitor and Receptor Binding Panels
To assess the specificity of this compound and identify potential off-target interactions, screening against panels of kinases and receptors is a standard industry practice.
Methodology:
-
Kinase Profiling:
-
This compound is screened at one or more concentrations against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
The assay typically measures the ability of the compound to compete with a proprietary ligand for the kinase active site.
-
Results are reported as the percent inhibition for each kinase at the tested concentration.
-
Follow-up dose-response assays are performed for any significant "hits" to determine IC50 values.
-
-
Receptor Binding Profiling:
-
This compound is screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters (e.g., the Eurofins SafetyScreen44™ panel).
-
These are typically competitive radioligand binding assays where the ability of the compound to displace a known radiolabeled ligand from its receptor is measured.
-
Results are reported as the percent inhibition of radioligand binding.
-
Ki values are determined for any significant interactions.
-
dot
Caption: Logical workflow for off-target screening.
Conclusion
This compound demonstrates promising activity as an inhibitor of the NF-κB signaling pathway by preventing the nuclear translocation of the p65 and p50 subunits. While current research provides a solid foundation for its mechanism of action, further studies are required to quantify its binding affinity and comprehensively assess its specificity. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to rigorously evaluate this compound's potential as a selective therapeutic agent. A thorough understanding of its interaction with on- and off-target proteins is critical for its continued development and eventual clinical translation.
References
- 1. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappaB activity by BAY 11-7082 increases apoptosis in multidrug resistant leukemic T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 7. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methoxymellein
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 6-Methoxymellein, a naturally occurring dihydroisocoumarin and phenolic compound. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Hazard Analysis and Risk Mitigation
Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This is based on guidelines for handling similar phenolic compounds.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times when handling the compound. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended for incidental contact. For direct or prolonged contact, heavier-duty gloves such as neoprene or butyl rubber should be used.[1] |
| Skin and Body Protection | Laboratory Coat | A fully buttoned lab coat is mandatory. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | A respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's safety officer for specific guidance. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following workflow outlines the key steps for working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Key Considerations
-
Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1]
-
Personal Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Spill Response : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a sealed bag or container. |
| Solutions containing this compound | Collect in a clearly labeled, sealed waste container for hazardous chemical waste disposal. |
By implementing these safety and logistical protocols, researchers can confidently work with this compound while minimizing potential hazards and ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
